5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
Description
BenchChem offers high-quality 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQYKULIUYUIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603596 | |
| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66356-54-5 | |
| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ranitidine Diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative of Ranitidine Diamine
Ranitidine, widely known under the trade name Zantac, is a histamine H₂-receptor antagonist that decreases stomach acid production.[1] However, the stability of the ranitidine molecule has been a subject of intense regulatory and scientific scrutiny. The molecule can degrade under various conditions, such as heat and humidity, leading to the formation of impurities.[2][3] One of the pivotal degradation products is the core nitroethenediamine moiety, N,N'-dimethyl-2-nitro-1,1-ethenediamine, hereafter referred to as "ranitidine diamine."
The formation of this diamine signifies the cleavage of the furan-thioether side chain from the parent drug. Its identification and quantification are critical for ensuring the safety, efficacy, and stability of ranitidine-containing pharmaceutical products. This guide provides an in-depth exploration of the three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of ranitidine diamine. We will move beyond procedural lists to explain the causality behind analytical choices, providing a robust framework for its analysis in a research or quality control setting.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Core Framework
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For ranitidine diamine, it serves as the definitive tool for confirming the structure and differentiating it from the parent compound and other related impurities.
Expertise & Causality: Experimental Design
The choice of solvent is the first critical decision. While Deuterated Chloroform (CDCl₃) is a common starting point, the polarity and potential hydrogen bonding capabilities of ranitidine diamine (due to the N-H and NO₂ groups) often make Deuterated Dimethyl Sulfoxide (DMSO-d₆) a superior choice. DMSO-d₆ excels at solubilizing polar analytes and, crucially, its ability to slow down the exchange of N-H protons allows for their observation in the ¹H NMR spectrum, which might otherwise be broadened or absent.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the ranitidine diamine reference standard or isolated sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for unambiguous peak assignment.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) to produce singlets for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity. The structure of ranitidine diamine (C₄H₉N₃O₂) suggests a relatively simple spectrum confirming the absence of the furan ring protons seen in the parent ranitidine.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| =CH-NO₂ | ~6.5 - 7.0 | Singlet | 1H | Vinylic proton deshielded by the electron-withdrawing nitro group. |
| NH-CH₃ | ~7.5 - 8.5 (broad) | Broad Singlet/Multiplet | 2H | Amine protons; chemical shift is concentration and solvent dependent. May show coupling to adjacent methyls. |
| N-CH₃ | ~2.8 - 3.0 | Doublet | 6H | Methyl protons coupled to the adjacent N-H protons. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule. Each unique carbon environment produces a distinct singlet.[4]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C =CH-NO₂ | ~155 - 160 | Ene-diamine carbon, highly deshielded by two nitrogen and a vinyl group. |
| =C H-NO₂ | ~105 - 110 | Vinylic carbon deshielded by the nitro group. |
| N-C H₃ | ~30 - 40 | Aliphatic methyl carbons attached to nitrogen. |
Note: These are estimated chemical shifts. For precise assignments, 2D NMR experiments like HSQC and HMBC would be employed.
Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] For ranitidine diamine, it provides direct evidence for the key amine and nitro functionalities.
Expertise & Causality: Choosing the Right Technique
While traditional KBr pellet methods are effective, Attenuated Total Reflectance (ATR) FTIR is the modern standard for its speed and simplicity. ATR requires no sample preparation beyond placing a small amount of the solid powder onto the crystal, minimizing the risk of polymorphic transformations that can occur under the pressure of creating a KBr pellet.[6] This is a critical consideration as ranitidine and its related compounds are known to exist in different polymorphic forms.[6]
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the ranitidine diamine powder directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure anvil to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.
Spectral Interpretation
The IR spectrum of ranitidine diamine is characterized by distinct vibrational bands corresponding to its functional groups. Studies on ranitidine degradation have shown that major changes occur in the 3600-3200 cm⁻¹ region, indicative of alterations to the amine structures.[5][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| N-H Stretching | 3200 - 3400 | Medium, broad | Characteristic of secondary amines. |
| C-H Stretching | 2850 - 3000 | Medium to weak | Aliphatic C-H bonds of the methyl groups. |
| C=C Stretching | 1600 - 1620 | Strong | Ene-diamine double bond conjugated with the nitro group. |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong | One of the two characteristic stretches for a nitro group. |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong | The second characteristic stretch for a nitro group. |
| C-N Stretching | 1200 - 1250 | Medium | Stretching of the carbon-nitrogen single bonds. |
Part 3: Mass Spectrometry (MS) – Unveiling Molecular Weight and Structure
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and deducing its structure through controlled fragmentation. For an impurity like ranitidine diamine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, providing both separation from other components and highly sensitive detection.[8][9]
Expertise & Causality: Ionization and Analysis Strategy
Electrospray Ionization (ESI) in positive ion mode is the preferred method for ranitidine diamine. The presence of basic nitrogen atoms readily accepts a proton, forming a stable [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or TOF analyzers, is invaluable. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₄H₉N₃O₂), which is a cornerstone of structural confirmation. Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing proof of the molecule's connectivity.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or a mixture of water and methanol.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is ideal for retaining this polar compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The formic acid aids in protonation for better ESI response.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-250 to detect the protonated molecular ion.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ at m/z 132.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Spectral Interpretation
-
Molecular Ion: The chemical formula C₄H₉N₃O₂ gives a monoisotopic mass of 131.0695 g/mol . In positive ESI, the expected high-resolution mass for the protonated molecule [M+H]⁺ is m/z 132.0773 .
-
Fragmentation Pattern: The MS/MS spectrum provides a structural fingerprint. A plausible fragmentation pathway involves initial cleavage at the C-NO₂ bond and subsequent losses around the ethylenediamine core.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 132.0773 | 86.0971 | CH₂NO₂ (Nitro-methane radical loss is complex, more likely rearrangement and loss of HNO₂) | [C₄H₁₂N₂]⁺• |
| 132.0773 | 73.0655 | C₂H₅N₂O | [C₂H₇N]⁺• |
| 132.0773 | 58.0655 | C₂H₄NO₂ | [C₂H₈N]⁺ |
Visualizations: Workflows and Structures
Diagrams provide an intuitive understanding of complex analytical processes and molecular structures.
Caption: Figure 1: General Spectroscopic Workflow
Caption: Figure 2: Structure of Ranitidine Diamine
Caption: Figure 3: Proposed MS/MS Fragmentation
Conclusion
The rigorous characterization of ranitidine diamine is non-negotiable in the context of pharmaceutical quality control. A multi-technique spectroscopic approach, leveraging the strengths of NMR for structural framework, IR for functional group confirmation, and MS for molecular weight and fragmentation analysis, provides a self-validating system for its unambiguous identification. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers and drug development professionals can confidently identify and control this critical degradation product, ultimately ensuring the safety and stability of pharmaceutical formulations.
References
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Agilent Technologies, Inc. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS.
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Waters Corporation. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS and Xevo TQ-XS.
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Jamrógiewicz, M., & Łukasiak, J. (2009). Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. Journal of Food and Drug Analysis, 17(5).
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Liu, G., et al. (2021). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Current Pharmaceutical Analysis, 17(7).
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El-Haj, B., et al. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Infection and Public Health, 13(10), 1401-1406.
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Ragonese, C., et al. (2020). Development of a Validated Method of Testing for NDMA in Ranitidine. Pharmaceutical Technology, 44(10).
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ResearchGate. (n.d.). Mass spectra of compounds II , VII , X , XII and XVI detected on HS–GC–MS chromatograms after ranitidine photoexposition with the fragmentation.
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Le Roux, J., Gallard, H., & Croué, J. P. (2011). NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism. Environmental Science & Technology, 45(6), 2252-2258.
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Yang, J., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Organic Process Research & Development, 25(6), 1394-1403.
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ResearchGate. (n.d.). 13C SSNMR spectra of ranitidine hydrochloride (A) Form 1 and (B) Form 2 polymorphs.
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The Multifaceted Pharmacology of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine Derivatives: A Technical Guide
Abstract
Derivatives of the 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine scaffold represent a versatile class of bioactive compounds. While historically recognized for their potent histamine H2 receptor antagonism, emerging evidence suggests a broader pharmacological profile, including antinociceptive and potential anti-inflammatory and antimicrobial activities. This technical guide provides an in-depth exploration of the mechanisms of action associated with these derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the well-established interaction with the H2 receptor, explore the pathways underlying their analgesic effects, and propose experimental frameworks to investigate their other potential therapeutic applications.
Introduction: Beyond a Singular Target
The furan ring system is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities, including cardiovascular, antibacterial, antiviral, anti-inflammatory, and antitumor properties[1][2][3]. The specific substitution pattern of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine has been most famously embodied in the drug ranitidine, a potent histamine H2 receptor antagonist used to reduce stomach acid production[4][5]. However, to consider these derivatives as monolithically acting agents would be to overlook a growing body of evidence suggesting a more complex and multifaceted pharmacology. This guide will delve into the established and putative mechanisms of action, providing a comprehensive overview for future research and development.
The Cornerstone Mechanism: Histamine H2 Receptor Antagonism
The most well-characterized mechanism of action for derivatives of this class, exemplified by ranitidine, is their activity as competitive and reversible inhibitors of the histamine H2 receptor[4].
2.1. Molecular Target and Signaling Pathway
Histamine H2 receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of gastric parietal cells. Upon binding of histamine, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the translocation of H+/K+-ATPase (the proton pump) to the apical membrane of the parietal cell, leading to gastric acid secretion.
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine derivatives, by acting as antagonists at the H2 receptor, prevent the binding of histamine and thereby inhibit this entire signaling cascade. This leads to a decrease in both basal and stimulated gastric acid secretion[4].
Caption: Signaling pathway of histamine H2 receptor antagonism.
2.2. Structure-Activity Relationship (SAR) for H2 Antagonism
While detailed SAR studies for a wide range of derivatives are not extensively published, some general principles can be inferred from the structure of ranitidine and related compounds. The furan ring is a key heterocyclic moiety that can enhance the potency and selectivity of H2-receptor antagonism. The thioether linkage and the aminoethyl side chain are crucial for proper orientation and interaction with the receptor binding pocket. Modifications to the terminal nitrogen group can influence the compound's polarity and basicity, which are important for antagonist activity.
An Emerging Role in Nociception
Intriguingly, evidence suggests that ranitidine and its congeners may possess antinociceptive (pain-relieving) properties. Studies have shown that ranitidine can exert an antinociceptive effect in visceral pain models, and this effect appears to be independent of the opioid system[6].
3.1. Putative Mechanisms of Antinociception
The precise molecular mechanism underlying the antinociceptive effects of these derivatives is not yet fully elucidated. However, several hypotheses can be considered:
-
Central Histamine Receptor Modulation: While primarily known for their peripheral H2 receptor antagonism, it is possible that at higher concentrations or with modified structures that allow for better central nervous system penetration, these compounds could interact with histamine receptors in the brain and spinal cord that are involved in pain modulation.
-
Interaction with Other Receptors: The furanmethanamine scaffold could potentially interact with other receptors involved in pain signaling. Further investigation into binding profiles at a range of CNS targets is warranted.
-
Anti-inflammatory Action: As discussed in the next section, furan derivatives have demonstrated anti-inflammatory properties. Since inflammation is a key driver of many types of pain, the antinociceptive effects could be secondary to a reduction in inflammation.
3.2. Experimental Protocol: Investigating Antinociceptive Mechanisms
To dissect the mechanism of antinociception, a multi-pronged approach is necessary.
Step-by-Step Methodology:
-
Animal Models of Pain:
-
Acute Pain: Hot plate and tail-flick tests to assess centrally mediated analgesia.
-
Inflammatory Pain: Formalin test or carrageenan-induced paw edema to evaluate effects on inflammatory pain.
-
Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models.
-
-
Pharmacological Interrogation:
-
Administer the furanmethanamine derivative in combination with antagonists for various receptors (e.g., opioid, adrenergic, serotonergic, cannabinoid receptors) to identify the pathway involved.
-
Compare the effects of intracerebroventricular (i.c.v.) versus intraperitoneal (i.p.) administration to distinguish between central and peripheral effects.
-
-
In Vitro Receptor Binding Assays:
-
Screen the derivatives against a panel of receptors known to be involved in pain signaling to identify potential off-target interactions.
-
-
Electrophysiology:
-
Use patch-clamp techniques on dorsal root ganglion (DRG) neurons or spinal cord slices to examine the effects of the compounds on neuronal excitability and synaptic transmission.
-
Caption: Experimental workflow for investigating antinociceptive mechanisms.
Exploring the Anti-inflammatory and Antimicrobial Potential
The furan nucleus is a common feature in many natural and synthetic compounds with demonstrated anti-inflammatory and antimicrobial activities[1][7][8]. While specific data for 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine derivatives in these areas are limited, the potential for such activities should not be disregarded.
4.1. Putative Anti-inflammatory Mechanisms
Furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including:
-
Modulation of Signaling Pathways: Inhibition of pro-inflammatory signaling pathways such as mitogen-activated protein kinase (MAPK) and activation of anti-inflammatory pathways like peroxisome proliferator-activated receptor-gamma (PPAR-γ)[7][9].
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS), which are key mediators of inflammation[8].
-
Enzyme Inhibition: Potential inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
4.2. Proposed Antimicrobial Action
The antimicrobial activity of furan derivatives is often attributed to their ability to interfere with microbial growth and enzymatic processes[7]. The specific mechanisms can vary widely depending on the overall structure of the molecule.
4.3. Experimental Protocol: Screening for Anti-inflammatory and Antimicrobial Activity
A systematic screening approach can be employed to evaluate these potential activities.
Step-by-Step Methodology:
-
Anti-inflammatory Assays (In Vitro):
-
Cell-based assays: Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Enzyme inhibition assays: Screen for inhibitory activity against COX-1, COX-2, and 5-LOX.
-
Reporter gene assays: Investigate the effect on NF-κB and PPAR-γ signaling pathways.
-
-
Antimicrobial Assays (In Vitro):
-
Broth microdilution method: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.
-
Time-kill assays: To assess whether the compounds are bactericidal or bacteriostatic.
-
Data Summary Table:
| Assay Type | Endpoint Measured | Example Method |
| Anti-inflammatory | ||
| Cytokine Production | TNF-α, IL-6, IL-1β levels | ELISA |
| Enzyme Activity | COX-1/COX-2, 5-LOX inhibition | Enzyme Inhibition Assay |
| Signaling Pathway | NF-κB, PPAR-γ activation | Reporter Gene Assay |
| Antimicrobial | ||
| Bacterial/Fungal Growth | Minimum Inhibitory Concentration (MIC) | Broth Microdilution |
| Microbial Viability | Time-dependent killing | Time-Kill Assay |
Conclusion and Future Directions
The 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine scaffold is more than just a building block for histamine H2 receptor antagonists. While this remains its most prominent and well-understood mechanism of action, the potential for antinociceptive, anti-inflammatory, and antimicrobial activities presents exciting avenues for future drug discovery and development. A thorough understanding of the structure-activity relationships for each of these potential therapeutic applications will be crucial in designing novel derivatives with improved potency and selectivity. The experimental protocols outlined in this guide provide a framework for elucidating these multifaceted pharmacological properties.
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Discovery and history of ranitidine synthesis intermediates
An In-Depth Technical Guide to the Discovery and Synthesis of Ranitidine Intermediates
Authored by: Gemini, Senior Application Scientist
Abstract
Ranitidine, marketed for many years under the brand name Zantac, was a cornerstone in the treatment of acid-peptic disorders. Its discovery and development represented a significant milestone in medicinal chemistry, building upon the foundation of histamine H₂-receptor antagonists. This guide provides a detailed technical exploration of the historical and evolving synthetic pathways leading to ranitidine, with a core focus on the chemistry and synthesis of its crucial intermediates. We will dissect the strategic chemical choices, from the initial routes pioneered by Glaxo to more recent, greener approaches, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Genesis of a Blockbuster Drug
Ranitidine was first synthesized in 1977 by John Bradshaw and his team at the Ware research laboratories of Allen and Hanburys, then part of the Glaxo organization.[1][2] Its development was a direct response to the first-in-class H₂-receptor antagonist, cimetidine, aiming for a more potent and safer alternative.[2][3] Unlike cimetidine's imidazole ring, ranitidine incorporated a furan ring with an aminoalkyl side chain, a structural modification that proved key to its pharmacological profile.[4] Commercially launched in 1981, it quickly became one of the best-selling drugs worldwide for treating conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][5]
The journey from concept to commercial product is paved with intricate chemical synthesis. Understanding the evolution of ranitidine's synthesis provides a compelling case study in process chemistry, highlighting the continuous drive for efficiency, purity, and sustainability. This guide will illuminate the core synthetic strategies and the pivotal intermediates that form the backbone of ranitidine production.
The Classical Synthetic Pathway: A Step-by-Step Elucidation
The original and most widely recognized synthesis of ranitidine is a multi-step process that hinges on the sequential construction of two key molecular fragments, which are then coupled in a final condensation step.
Intermediate I: The Furan Core - 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine
This intermediate provides the characteristic substituted furan ring of ranitidine. Its synthesis typically begins with readily available furfuryl alcohol.
Step 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol
The first transformation is an aminomethylation of furfuryl alcohol. This reaction, a variant of the Mannich reaction, introduces the dimethylaminomethyl group onto the furan ring.
-
Reaction: Furfuryl alcohol is reacted with dimethylamine and paraformaldehyde.[6]
-
Causality: Paraformaldehyde serves as the source of formaldehyde, which reacts with dimethylamine to form the Eschenmoser salt precursor in situ. This electrophilic species then attacks the electron-rich furan ring at the 5-position, the most nucleophilic site, to yield the desired product.
Step 2: Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine
The hydroxyl group of the alcohol is then substituted with a cysteamine (2-mercaptoethylamine) moiety to introduce the thioether linkage and the ethylamine side chain.
-
Reaction: 5-(Dimethylaminomethyl)furfuryl alcohol is reacted with cysteamine hydrochloride, typically in the presence of a strong acid like concentrated HCl.[6][7]
-
Causality: The acidic medium protonates the hydroxyl group, converting it into a good leaving group (water). The thiol group of cysteamine then acts as a potent nucleophile, displacing the water molecule to form the stable thioether bond.
Experimental Protocol: Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine[7]
-
Preparation: A solution of cysteamine hydrochloride (11.36 g) in concentrated hydrochloric acid (40 ml) is prepared and cooled in an ice bath.
-
Addition: 5-(Dimethylaminomethyl)-2-furanmethanol (15.5 g) is added dropwise to the stirred, ice-cold solution.
-
Reaction: The mixture is allowed to stand at 0°C for 18 hours.
-
Work-up: Excess anhydrous sodium carbonate is added to neutralize the acid and the resulting solid is extracted with diethyl ether.
-
Isolation: The solvent is removed, and the residue is distilled to yield 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (11.6 g) as a liquid (b.p. 104-106°C at 0.1 mm Hg).
Intermediate II: The Nitroethene Fragment - N-methyl-1-(methylthio)-2-nitroethenamine
This fragment acts as the electrophilic partner in the final condensation step. It is a versatile building block in medicinal chemistry, valued for its ambiphilic nature, possessing both electrophilic and nucleophilic characteristics.[8][9][10]
-
Synthesis: This intermediate is commonly prepared by reacting 1,1-bis(methylthio)-2-nitroethene with methylamine in a solvent like ethanol.[5]
-
Causality: The reaction is a nucleophilic substitution on the polarized double bond. One of the methylthio groups acts as a leaving group, being displaced by the nucleophilic methylamine to form the more stable enamine product.
The Core Condensation: Assembling Ranitidine
The final step involves the coupling of the two primary intermediates.
-
Reaction: 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine is condensed with N-methyl-1-(methylthio)-2-nitroethenamine.[5][6][11]
-
Causality: The primary amine of the furan intermediate acts as a nucleophile, attacking the electron-deficient carbon of the nitroethene fragment. This addition-elimination reaction displaces the remaining methylthio group, forming the final ranitidine base. The reaction is typically driven by heating.[12]
Experimental Protocol: Ranitidine Synthesis[11]
-
Mixing: Mix ethanol and 2-[[[5-(dimethylamino)methyl-2-furan]methyl]sulfhydryl] ethylamine in a reaction vessel.
-
Addition: Add N-methyl-1-methylmercapto-2-nitroethylene amine to the solution.
-
Heating: Slowly heat the reaction solution to 40-45°C and maintain for 8-10 hours.
-
Crystallization: Cool the solution to 4-8°C and maintain for 32-38 hours to allow for full precipitation of the product.
-
Isolation: Filter the reaction mixture, wash the collected crystals, and dry under vacuum to obtain ranitidine.
Visualization of the Classical Synthetic Pathway
The following diagram illustrates the primary synthetic route to ranitidine, highlighting the key intermediates.
Caption: The classical synthetic pathway for Ranitidine.
Evolution of Synthetic Strategies: The Quest for Improvement
While the classical route is robust, industrial-scale production demands constant optimization. Research has led to several alternative pathways aimed at improving yield, reducing cost, and employing more environmentally benign reagents.
The Biomass-Derived Route: 5-(Chloromethyl)furfural (CMF)
A notable advancement involves using 5-(chloromethyl)furfural (CMF), a platform chemical derivable from cellulose. This "green chemistry" approach leverages renewable resources.
-
Process: CMF is converted to ranitidine in four steps with a high overall yield.[13] The process involves nucleophilic substitution on the chloromethyl group, followed by reductive amination of the aldehyde, deprotection, and finally, condensation with the nitroethene intermediate.[14]
-
Advantage: This route replaces petrochemical-derived starting materials with a biomass-derived equivalent, representing a significant step towards sustainable pharmaceutical manufacturing.
Caption: A sustainable synthesis route for Ranitidine starting from CMF.
Alternative Intermediates and Formulations
Other patented processes have explored different intermediates and reaction conditions to streamline production. For instance, some methods proceed via an N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine intermediate, which is then converted to ranitidine.[15]
Furthermore, the final ranitidine base is typically converted to its hydrochloride salt for pharmaceutical formulation.[16] The crystallization process is critical, as it can lead to different polymorphic forms, notably Form 1 and Form 2, which have different manufacturing and stability characteristics.[17][18][19] Significant research was dedicated to developing reliable processes to produce the more stable and easily handled Form 2 polymorph.[18]
Summary of Key Intermediates
| Intermediate Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-(Dimethylaminomethyl)furfuryl alcohol | C₈H₁₃NO₂ | 155.19 | Precursor to the furan core with amino side chain |
| 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine | C₁₀H₁₈N₂OS | 214.33 | The primary nucleophilic fragment (Furan core) |
| N-methyl-1-(methylthio)-2-nitroethenamine | C₄H₈N₂O₂S | 148.18 | The primary electrophilic fragment (Nitroethene part) |
| Ranitidine (Base) | C₁₃H₂₂N₄O₃S | 314.40 | Final Active Pharmaceutical Ingredient (API) |
Conclusion and Future Perspective
The synthesis of ranitidine and its intermediates is a classic example of industrial organic chemistry, showcasing a logical and adaptable approach to constructing a complex drug molecule from simple starting materials. The evolution from the original Glaxo synthesis to greener alternatives using biomass reflects the pharmaceutical industry's broader trend towards sustainability.
It is important to note that in 2020, ranitidine was withdrawn from major markets, including the United States and the European Union, due to the discovery that an impurity, N-nitrosodimethylamine (NDMA), a probable human carcinogen, could form in the product over time.[1][2] This unexpected development has effectively halted mainstream production and shifted the clinical landscape. However, the synthetic pathways and the chemistry of the intermediates developed for ranitidine remain a valuable part of the historical record of drug development, offering crucial lessons in process chemistry, impurity profiling, and the lifecycle of a pharmaceutical product.
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A Technical Guide to the Solubility and Stability of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, a molecule structurally related to the H2-receptor antagonist, ranitidine. Given the limited publicly available data on this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols for determining aqueous and organic solubility, as well as for conducting comprehensive forced degradation studies in line with international regulatory standards. The guide synthesizes established principles of medicinal chemistry and analytical science to propose potential degradation pathways and to detail the requisite analytical methodologies for the separation and identification of the parent compound and its related substances. This document is designed to empower researchers to generate robust and reliable data, thereby facilitating informed decisions in the development of this and structurally similar molecules.
Introduction: Chemical Context and Rationale
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is a furan derivative featuring a thioether linkage and two amine functionalities. Its structural similarity to ranitidine places it in a class of compounds that has been subject to intense regulatory scrutiny regarding its stability and impurity profiles. The intrinsic reactivity of the furan ring, the susceptibility of the thioether to oxidation, and the basicity of the amino groups collectively define the molecule's physicochemical properties and potential degradation pathways.
A thorough understanding of the solubility and stability of this molecule is paramount for its development as a potential active pharmaceutical ingredient (API). Solubility directly impacts bioavailability and the feasibility of formulation, while stability data are crucial for ensuring product quality, safety, and shelf-life. This guide provides the foundational knowledge and experimental designs necessary to thoroughly characterize these critical attributes.
Solubility Characterization
Solubility is a fundamental physicochemical property that influences a drug's absorption, distribution, and overall bioavailability. The following section details protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system. The shake-flask method is the gold standard for this determination[1][2].
-
Preparation: Add an excess amount of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, organic solvents). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] A modified approach using initial heating can sometimes shorten this equilibration time[4].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Subsequently, filter the supernatant through a 0.45 µm filter to remove any particulate matter.
-
Quantification: Analyze the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[5][6]
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the rate at which a compound dissolves and its propensity to precipitate from a supersaturated solution, typically generated from a DMSO stock[7][8][9].
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 20 mM[8].
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate and perform serial dilutions[9].
-
Incubation: Incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours[7].
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate[7][9].
-
Direct UV: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound[7][9].
-
Data Presentation: Solubility Profile
The collected data should be summarized in a clear, tabular format for easy interpretation and comparison.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | ~8-9 (est.) | 25 | Experimental Value | Thermodynamic |
| Phosphate Buffer | 2.0 | 25 | Experimental Value | Thermodynamic |
| Phosphate Buffer | 7.4 | 25 | Experimental Value | Thermodynamic |
| Phosphate Buffer | 7.4 | 37 | Experimental Value | Thermodynamic |
| Ethanol | N/A | 25 | Experimental Value | Thermodynamic |
| PBS from DMSO stock | 7.4 | 25 | Experimental Value | Kinetic |
Stability Assessment and Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, establishing its intrinsic stability, and developing stability-indicating analytical methods[10][11][12][13]. These studies are a cornerstone of the International Council for Harmonisation (ICH) guidelines on stability testing[14][15]. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions[16].
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals. The study should be conducted across a range of pH values to simulate physiological conditions and potential manufacturing or storage environments[16].
-
Acidic Conditions: Dissolve the compound in 0.1 M hydrochloric acid. Store samples at room temperature and an elevated temperature (e.g., 60°C)[16].
-
Basic Conditions: Dissolve the compound in 0.1 M sodium hydroxide. Store samples under the same temperature conditions as the acidic study[16].
-
Neutral Conditions: Dissolve the compound in purified water.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Oxidative Degradation
The thioether moiety in the molecule is particularly susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone[17][18].
-
Reagent: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%). The concentration may be adjusted based on the compound's reactivity[19][20].
-
Conditions: Conduct the experiment at room temperature, protected from light.
-
Time Points and Analysis: Monitor the reaction over time and analyze samples by HPLC.
Photolytic Degradation
Photostability testing is a mandatory part of stress testing to evaluate the impact of light exposure on the drug substance[21][22][23][24].
-
Exposure: Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines[22][25]. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[22].
-
Control: A dark control sample, protected from light, should be stored under the same temperature conditions.
-
Analysis: Compare the exposed samples to the dark control to assess the extent of photodegradation.
Thermal Degradation
Thermal stress testing assesses the stability of the compound at elevated temperatures[26][].
-
Conditions: Expose both the solid drug substance and a solution to elevated temperatures (e.g., 80°C)[13]. For the solid, humidity can also be a stress factor (e.g., 75% RH).
-
Time Points: Analyze samples at various time points to determine the rate of thermal degradation.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | RT and 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | RT and 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days |
| Thermal (Solution) | Dry Heat | 80°C | Up to 7 days |
| Photolytic | ICH Q1B light source | Controlled | Per ICH guidelines |
Potential Degradation Pathways
Based on the chemical structure of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, several degradation pathways can be hypothesized. Understanding these pathways is critical for the structural elucidation of degradants and for developing targeted control strategies.
Caption: Hypothesized Degradation Pathways.
-
Oxidation of the Thioether: The sulfur atom in the thioether linkage is a primary target for oxidation. Mild oxidation, for instance with hydrogen peroxide, is expected to yield the corresponding sulfoxide. More aggressive oxidation could lead to the formation of the sulfone[17][18][28][29].
-
Furan Ring Instability: Furan rings are susceptible to cleavage under acidic conditions. This can lead to a variety of degradation products, the structures of which would need to be elucidated through mass spectrometry.
-
N-Oxidation: The tertiary dimethylamino group could potentially be oxidized to form an N-oxide, although this is generally a less common pathway compared to thioether oxidation.
Analytical Methodologies
A robust, stability-indicating analytical method is required to separate the parent compound from all potential process impurities and degradation products[5][30][31][32].
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the most common and suitable technique for the analysis of this compound and its impurities[6][33].
-
Column: A C18 column is a good starting point for method development.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the polar parent compound and its potentially less polar degradation products[5].
-
Detection: UV detection at a wavelength where the furan chromophore absorbs should provide good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and structural elucidation of unknown degradation products, LC-MS is an indispensable tool[6][33][34].
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this molecule due to the presence of basic nitrogen atoms.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of degradation products[34].
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to fragment the ions of interest, providing structural information that helps in the definitive identification of the degradants[34].
Conclusion and Forward-Looking Strategy
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine. While direct experimental data for this molecule is scarce, the protocols and theoretical considerations presented herein are grounded in established scientific principles and regulatory expectations.
By executing the described solubility and forced degradation studies, researchers can generate a robust data package. This data will not only elucidate the intrinsic physicochemical properties of the molecule but also support the development of a stable formulation, establish appropriate storage conditions and shelf-life, and ensure the development of a validated, stability-indicating analytical method. The insights gained will be critical for advancing the development of this compound in a scientifically sound and regulatory-compliant manner.
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Anonymous. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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Anonymous. (2026). API Thermal Stability Testing. Testing Laboratory. Retrieved from [Link]
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FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Retrieved from [Link]
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Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Retrieved from [Link]
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Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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Anonymous. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Retrieved from [Link]
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Anonymous. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Anonymous. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
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Kappe, C. O., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
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Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
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EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Retrieved from [Link]
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Anonymous. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Anonymous. (2025). Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved from [Link]
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YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
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Wang, Y., & Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. PMC - NIH. Retrieved from [Link]
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YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. Retrieved from [Link]
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Anonymous. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC - NIH. Retrieved from [Link]
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Anonymous. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
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Anonymous. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Anonymous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Anonymous. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Singh, R., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC - NIH. Retrieved from [Link]
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MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Accelerated Stability Assessment Program in API development. Retrieved from [Link]
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Anonymous. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - NIH. Retrieved from [Link]
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Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress. Retrieved from [Link]
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H.E.L Group. (2025). Thermal Stability Testing - of APIs, Agrochemicals, propellents. Retrieved from [Link]
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Anonymous. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. Retrieved from [Link]
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Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Retrieved from [Link]
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A Technical Guide to the Synthesis of Ranitidine Diamine from Furfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranitidine, a potent histamine H₂-receptor antagonist, has been a cornerstone in the treatment of acid-related gastrointestinal disorders. Central to its synthesis is the formation of a key intermediate, ranitidine diamine. This in-depth technical guide provides a comprehensive overview of the synthesis of this crucial precursor, starting from the readily available furfuryl alcohol. The guide elucidates the core chemical transformations, provides detailed experimental protocols, and explains the scientific rationale behind the methodological choices, aiming to equip researchers and drug development professionals with a robust understanding of this important synthetic pathway.
The Synthetic Blueprint: From Furfuryl Alcohol to a Key Diamine Intermediate
The synthesis of ranitidine diamine from furfuryl alcohol is a well-established multi-step process. The overall strategy involves the functionalization of the furan ring, followed by the introduction of a thioether side chain.[1] This guide will focus on the initial, critical stages of this synthesis, which are paramount for the successful production of the final ranitidine molecule.
The process can be logically divided into two primary stages:
-
The Mannich Reaction: This step introduces a dimethylaminomethyl group onto the furan ring of furfuryl alcohol, a crucial functional handle for subsequent transformations.[1][2]
-
Thioether Formation: The hydroxyl group of the modified furfuryl alcohol is then substituted with cysteamine to introduce the thioether linkage and the primary amine necessary for the final coupling.[1][3]
Figure 1: High-level overview of the synthetic pathway.
Part I: The Mannich Reaction - Strategic Functionalization of the Furan Ring
The journey from furfuryl alcohol to ranitidine diamine begins with the strategic introduction of a dimethylaminomethyl group at the 5-position of the furan ring. The Mannich reaction is the classic and most effective method for this transformation.[1][2]
Mechanistic Insights
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the furan ring), formaldehyde, and a secondary amine (dimethylamine). The reaction proceeds through the formation of an electrophilic dimethylaminomethyl cation (an Eschenmoser's salt precursor), which is then attacked by the electron-rich furan ring.
Figure 2: Simplified mechanism of the Mannich reaction on furfuryl alcohol.
Experimental Protocol: Synthesis of 5-((Dimethylamino)methyl)furan-2-yl)methanol
This protocol is based on established literature procedures.[4][5]
Materials:
-
Furfuryl alcohol (2-furanmethanol)
-
Bis(dimethylamino)methane or a combination of dimethylamine and formaldehyde
-
Acetic acid
-
Sodium hydroxide (40% aqueous solution)
-
Ethyl acetate
-
Ice
-
Magnetic stirrer, round bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve furfuryl alcohol in acetic acid.
-
Reagent Addition: Cool the solution to below 10°C in an ice bath. Slowly add a solution of bis(dimethylamino)methane in acetic acid dropwise, ensuring the temperature is maintained.[4][5]
-
Reaction: Allow the mixture to stir at room temperature for approximately 18 hours.[4][5]
-
Solvent Removal: Remove the acetic acid under reduced pressure at a temperature of around 60°C.[4][5]
-
Work-up: To the residue, add ice and basify with a 40% aqueous sodium hydroxide solution, ensuring the mixture is kept cool.[4][5]
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Isolation: Dry the combined organic extracts and evaporate the solvent to yield the crude product.
-
Purification: The product, 5-dimethylaminomethyl-2-furanmethanol, can be purified by vacuum distillation, with a boiling point of 92-96°C at 0.2-0.5 mmHg.[5] A yield of up to 94% has been reported.[5]
Part II: Formation of the Thioether Linkage
With the furan ring appropriately functionalized, the next critical step is the introduction of the cysteamine side chain. This is achieved via a nucleophilic substitution reaction, where the hydroxyl group of the previously synthesized intermediate is displaced by the thiol group of cysteamine.[1][3]
Mechanistic Considerations
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must be activated. Under acidic conditions (typically with hydrochloric acid), the hydroxyl group is protonated, forming a good leaving group (water). The highly nucleophilic thiol of cysteamine then attacks the electrophilic carbon, displacing the water molecule and forming the desired thioether.
Figure 3: Workflow for the formation of the thioether linkage.
Experimental Protocol: Synthesis of 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine
This protocol is a representation of methods found in the literature.[1][3]
Materials:
-
5-((Dimethylamino)methyl)furan-2-yl)methanol
-
Cysteamine hydrochloride (2-mercaptoethylamine hydrochloride)[1]
-
Concentrated hydrochloric acid[3]
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., chloroform)
-
Reflux apparatus, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 5-((dimethylamino)methyl)furan-2-yl)methanol in aqueous hydrochloric acid.
-
Addition of Cysteamine: Add cysteamine hydrochloride to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After cooling, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent such as chloroform.[3]
-
Isolation: Wash the combined organic extracts with brine, dry over an appropriate drying agent, and remove the solvent under reduced pressure to yield the ranitidine diamine precursor.
Quantitative Data and Yields
| Stage | Key Reactants | Conditions | Product | Reported Yield |
| Mannich Reaction | Furfuryl alcohol, bis(dimethylamino)methane | Acetic acid, room temp. | 5-((Dimethylamino)methyl)furan-2-yl)methanol | Up to 94%[5] |
| Thioether Formation | 5-((Dimethylamino)methyl)furan-2-yl)methanol, Cysteamine HCl | Aqueous HCl, reflux | 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine | <50% (in some literature) |
Conclusion
The synthesis of ranitidine diamine from furfuryl alcohol is a robust and well-documented process that relies on fundamental organic reactions. The successful execution of the Mannich reaction to functionalize the furan ring, followed by the nucleophilic substitution to form the thioether linkage, are the key steps in building the core structure of this important pharmaceutical intermediate. The provided protocols, grounded in the scientific literature, offer a solid foundation for the laboratory-scale synthesis of this compound. For large-scale production, further optimization of reaction conditions and purification methods would be necessary.
References
- Google Patents. (n.d.). CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol.
-
New Drug Approvals. (2016, October 15). Ranitidine. Retrieved from [Link]
-
LookChem. (n.d.). 5-[(Dimethylamino)methyl]-2-furanmethanol. Retrieved from [Link]
-
Scribd. (n.d.). sintesis-de-ranitidina. Retrieved from [Link]
- Google Patents. (n.d.). EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol.
- Google Patents. (n.d.). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
Sources
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- 4. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 5. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
Methodological & Application
Application Note: Comprehensive Analytical Strategies for the Characterization of Ranitidine Diamine
Abstract: This application note provides a detailed guide for the analytical characterization of ranitidine diamine (N-[2-(amino)ethyl]-N'-methyl-2-nitro-1,1-ethenediamine), a critical process-related impurity and degradation product of ranitidine. The recent focus on nitrosamine impurities in ranitidine products has heightened the need for robust analytical methods to monitor related compounds that may contribute to their formation.[1][2] This document outlines validated protocols for High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and safety of ranitidine active pharmaceutical ingredients (APIs) and finished drug products, in alignment with regulatory expectations.[3][4][5]
Introduction: The Significance of Ranitidine Diamine
Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for treating conditions related to stomach acid.[6][7] However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products led to widespread recalls and intensified regulatory scrutiny.[1][8] Ranitidine diamine is a key impurity that can arise during the synthesis of ranitidine hydrochloride or as a degradation product.[2][9] Its chemical structure contains a secondary amine, which, under certain conditions, could be a precursor to the formation of nitrosamines. Therefore, the accurate detection, quantification, and characterization of ranitidine diamine are paramount for ensuring the safety and stability of ranitidine-containing pharmaceuticals.
The control of organic impurities is a fundamental requirement of regulatory bodies worldwide, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q3A/B and the United States Pharmacopeia (USP) General Chapter <476>.[4][5][10][11][12] This application note provides the technical protocols and scientific rationale necessary to meet these stringent requirements.
Degradation Pathway of Ranitidine
The formation of ranitidine diamine and its relationship to other impurities is a critical aspect of quality control. The degradation of ranitidine can be influenced by factors such as temperature, pH, and the presence of oxidizing agents.[2] Understanding these pathways is essential for developing effective control strategies.
Caption: Degradation pathways of ranitidine leading to the formation of ranitidine diamine and NDMA.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the workhorse technique for the routine quantification of impurities in pharmaceutical manufacturing. A well-developed and validated HPLC method provides the necessary precision, accuracy, and linearity to monitor ranitidine diamine levels against established specifications. The following protocol is based on a reverse-phase approach, which is suitable for separating polar compounds like ranitidine and its related impurities.
Rationale for Method Selection
A reverse-phase HPLC method using a C18 column is chosen for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, allows for the fine-tuning of retention times and resolution. UV detection is selected due to the presence of a chromophore in the ranitidine diamine molecule, providing adequate sensitivity for routine quality control. The method validation parameters are established in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[13][14][15]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 3.0 with NaOH |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20-22 min: 50-5% B; 22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of ranitidine diamine reference standard in a 100 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a suitable amount of the ranitidine API or powdered tablets in the mobile phase to achieve a final concentration within the calibration range. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, inject a working standard solution (e.g., 5 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor is between 0.8 and 1.5.
Data Analysis: Quantify the amount of ranitidine diamine in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation and Trace Analysis
For the detection of trace levels of impurities and for unambiguous identification, LC-MS is the preferred method due to its high sensitivity and selectivity. This is particularly crucial when dealing with potentially genotoxic impurities where low detection limits are required.[16]
Causality Behind Experimental Choices
A triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is selected for its exceptional sensitivity and ability to filter out matrix interference.[8] Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for compounds like ranitidine and its impurities.[17] The choice of precursor and product ions in MRM provides a high degree of specificity, ensuring that the detected signal corresponds unequivocally to ranitidine diamine.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an APCI source.
-
Data acquisition and analysis software.
LC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation from ranitidine and other impurities |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive APCI |
| MRM Transition | Precursor Ion (Q1) → Product Ion (Q3) (To be determined by infusion of a standard solution) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for the specific transition |
| Gas Temperature | 350 °C |
| Vaporizer Temperature | 400 °C |
Procedure:
-
Tuning and Optimization: Infuse a standard solution of ranitidine diamine directly into the mass spectrometer to determine the optimal precursor ion and fragment ions for the MRM transition.
-
Sample Preparation: Prepare samples as described in the HPLC protocol, ensuring the final concentration is appropriate for the sensitivity of the LC-MS/MS system.
-
Analysis: Inject the prepared samples and standards into the LC-MS/MS system. The presence of ranitidine diamine is confirmed by the detection of the specific MRM transition at the expected retention time. Quantification is performed using an external calibration curve.
Caption: Workflow for the LC-MS/MS analysis of ranitidine diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While HPLC and LC-MS are excellent for quantification and detection, NMR spectroscopy provides definitive structural information. It is an indispensable tool for the characterization of reference standards and for investigating unknown impurities.
Rationale and Application
¹H and ¹³C NMR are used to map the proton and carbon framework of the molecule, respectively. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, confirming the structure of ranitidine diamine and differentiating it from other isomers or related substances.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Sample Preparation:
-
Dissolve an accurately weighed amount of the isolated ranitidine diamine sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR.
-
2D NMR (if necessary): Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivities and confirm the complete structure.
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the protons and carbons based on known values, coupling patterns, and 2D correlation data. The resulting spectral data should be consistent with the known structure of ranitidine diamine.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of ranitidine diamine. The combination of HPLC for routine quantification, LC-MS/MS for sensitive detection and confirmation, and NMR for definitive structural elucidation ensures a robust quality control strategy. Adherence to these scientifically sound and validated protocols will enable pharmaceutical manufacturers and researchers to accurately monitor and control this critical impurity, thereby ensuring the safety and quality of ranitidine products in line with global regulatory standards.[18][19][20][21]
References
- U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA.
- U.S. Pharmacopeia. (2014). <476> Organic Impurities in Drug Substances and Drug Products. USP.
- U.S. Pharmacopeia. Organic Impurities in Drug Substances and Drug Products. USP.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. FDA.
- U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register.
- U.S. Pharmacopeia. (2017). General Chapters 476 Organic Impurities in Drug Substances and Drug Products and 1086 Impurities in Drug Substances and Drug Products. USP-NF.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
- U.S. Food and Drug Administration. (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. FDA.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- BioPharm International. (2014). USP Proposes New Standards for Organic Impurities in Medicines.
- Scribd. <476> Control of Organic Impurities in Drug Substances and Drug Products. Scribd.
- Thermo Fisher Scientific. Analysis of Nitrosamine Impurities in Ranitidine. Thermo Fisher Scientific.
- Al-Absi, S. M., et al. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Advanced Research.
- Journal of Applied Bioanalysis. (2023). Genotoxic Impurities In Ranitidine And Acenocoumerol According To Regulatory Perspective. Journal of Applied Bioanalysis.
- Joo, S. H., & Mitch, W. A. (2020). NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism. Environmental Science & Technology.
- N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. (2021). PubMed.
- CVUA Karlsruhe. (2019).
- ResearchGate. (2022). Degradation of ranitidine and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix.
- Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Agilent Technologies.
- Merck Millipore. Ranitidine Hydrochloride Tablets (USP). Merck Millipore.
- Al-Swayeh, R., Alvi, S. N., & Hammami, M. M. A validated HPLC method for the determination of ranitidine in human plasma: Application to bioavailability studies. TSI Journals.
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An In-depth Guide for Researchers and Drug Development Professionals
This application note provides a comprehensive and scientifically robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Ranitidine Related Compound A, a known impurity of Ranitidine. The protocol herein is designed to ensure specificity, accuracy, and reproducibility, aligning with the stringent requirements of pharmaceutical quality control and drug development.
Introduction: The Imperative of Impurity Profiling
Ranitidine, a histamine H2-receptor antagonist, has been widely used to decrease stomach acid production.[1] However, the presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its safety and efficacy. Ranitidine Related Compound A, chemically identified as 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, is a recognized related substance in Ranitidine Hydrochloride.[2][3][4] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the monitoring and control of such impurities to ensure patient safety.[5][6][7]
The causality behind monitoring this specific impurity lies in its potential to form during the synthesis of Ranitidine or as a degradation product during storage. Therefore, a validated, stability-indicating analytical method is crucial for its accurate quantification. This HPLC method is designed to separate Ranitidine Related Compound A from the parent drug, Ranitidine, and other potential degradation products, ensuring a reliable assessment of drug product quality.
Methodological Framework: Principles of Separation
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a cornerstone technique in pharmaceutical analysis due to its high resolving power and sensitivity.[8] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The choice of a C18 column provides a hydrophobic environment that retains Ranitidine and its related compounds based on their polarity. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve efficient elution and separation.
The selection of the detection wavelength is critical for achieving adequate sensitivity. While Ranitidine hydrochloride has a maximum absorbance at approximately 314 nm, a wavelength of 230 nm is often employed for the simultaneous detection of Ranitidine and its impurities, offering a suitable response for multiple components.[9][10]
Experimental Protocol
Materials and Reagents
-
Reference Standards:
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. The causality for these specific parameters is to achieve optimal resolution between Ranitidine and Ranitidine Related Compound A, ensuring symmetrical peak shapes and a reasonable run time.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of Buffer and Acetonitrile |
| Buffer: 0.05 M Potassium dihydrogen phosphate, pH adjusted to 6.5 with orthophosphoric acid[10] | |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 40°C[10] |
| Detection Wavelength | 230 nm[10] |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
-
Accurately weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 6.5 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
Ranitidine Hydrochloride Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Ranitidine Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.
-
Ranitidine Related Compound A Stock Solution (approx. 100 µg/mL): Accurately weigh about 2.5 mg of Ranitidine Related Compound A Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.
Prepare a series of calibration standards by diluting the stock solutions with the Mobile Phase to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level. A typical range for Ranitidine Related Compound A would be 0.1 µg/mL to 5 µg/mL.
-
Weigh and finely powder not fewer than 20 tablets.[8]
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Ranitidine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of Mobile Phase and sonicate for 15 minutes to dissolve the Ranitidine.
-
Dilute to volume with the Mobile Phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the method must be validated according to ICH Q2(R1) guidelines.[5][11][6] The validation process provides a self-validating system for the protocol.
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a system suitability solution containing both Ranitidine Hydrochloride and Ranitidine Related Compound A.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Ranitidine peak) | Not more than 2.0[2] |
| Theoretical Plates (for Ranitidine peak) | Not less than 2000 |
| Resolution (between Ranitidine and Ranitidine Related Compound A) | Not less than 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% |
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[10][12]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C.[10]
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C.[10]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.[12]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).[10]
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.[12]
The chromatograms from the stressed samples should demonstrate that the peaks of the degradation products are well-resolved from the Ranitidine and Ranitidine Related Compound A peaks.
Data Analysis and Quantification
The concentration of Ranitidine Related Compound A in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.
Caption: Workflow for the HPLC quantification of Ranitidine Related Compound A.
Conclusion
This application note details a robust and reliable HPLC method for the quantification of Ranitidine Related Compound A. The provided protocol, grounded in established scientific principles and regulatory guidelines, offers a trustworthy framework for researchers, scientists, and drug development professionals. Adherence to the described method validation procedures is paramount to ensure the integrity and accuracy of the analytical results, ultimately contributing to the safety and quality of Ranitidine drug products.
References
- United States Pharmacopeia. USP Monographs: Ranitidine Hydrochloride.
- ResearchGate. Forced-Degradation Study of Ranitidine Reagent Powder A Stored under....
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem.
- ResearchGate. Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of Ranitidine hydrochloride in Tablet dosage form.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- United States Pharmacopeia. USP Monographs: Ranitidine Tablets.
- Starodub. Revised ICH Guideline Q2(R1)
- Waters.
- USP. USP 35 Official Monographs / Ranitidine 4521.
- National Institutes of Health. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form.
- uspbpep.com. usp31nf26s1_m73040, USP Monographs: Ranitidine Hydrochloride.
- M-RANITIDINE. Ranitidine Tablets, USP - PRODUCT MONOGRAPH.
- ChemWhat.
- BenchChem. A Comparative Guide to the Impurity Profiling of Ranitidine S-oxide in Ranitidine Drug Products.
- Simson Pharma Limited.
- Pharmaffiliates. Ranitidine Related Compound A (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemi (1598507)).
- Sigma-Aldrich.
- Sigma-Aldrich.
- ResearchGate. Validated RP-HPLC Method for Estimation of Ranitidine Hydrochloride, Domperidone and Naproxen in Solid Dosage Form.
- Asian Publication Corporation. HPLC Method for Simultaneous Analysis of Ranitidine and Metronidazole in Dosage Forms.
- TSI Journals.
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- 4. 雷尼替丁相关化合物A Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 7. ICH Official web site : ICH [ich.org]
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- 9. pharmacopeia.cn [pharmacopeia.cn]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Streamlined Synthesis of Ranitidine via Condensation with 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine
Abstract & Introduction
Ranitidine, widely known by its former trade name Zantac, is a potent histamine H₂-receptor antagonist that functions by inhibiting gastric acid production.[1][2] Its clinical significance in the management of peptic ulcer disease and gastroesophageal reflux disease (GERD) has made its synthesis a subject of extensive study in pharmaceutical chemistry.[1][2][3] Numerous synthetic routes have been developed, all aiming for efficiency, purity, and scalability.
This document provides a detailed protocol and expert insights into a highly efficient and common synthetic pathway to Ranitidine. The key strategic step involves the condensation of two principal intermediates: the furan-containing diamine side chain, 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (also known as Ranitidine Related Compound A), and the nitroethene moiety, N-Methyl-1-methylthio-2-nitroetheneamine .[4][5][6] This approach is favored for its straightforward reaction mechanism, high conversion rates, and the relative accessibility of its precursors.
The causality behind this synthetic choice lies in the well-defined nucleophilic and electrophilic characters of the reactants. The primary amine of the furan diamine acts as a potent nucleophile, while the carbon-carbon double bond in the nitroetheneamine, activated by the electron-withdrawing nitro group, presents a prime electrophilic site for attack, facilitating the displacement of the methylthio leaving group.[2][7] This application note will elucidate the reaction mechanism, provide a step-by-step protocol for the synthesis and purification, detail methods for analytical characterization, and offer troubleshooting guidance for researchers in drug development and process chemistry.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic vinylic substitution reaction. The primary amino group (-NH₂) of 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine attacks the C1 carbon of N-Methyl-1-methylthio-2-nitroetheneamine. This carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). The reaction proceeds via an addition-elimination mechanism, resulting in the displacement of the methylthio (-SCH₃) group as methanethiol, forming the final Ranitidine molecule.
Caption: Figure 1: Reaction Mechanism for Ranitidine Synthesis.
Experimental Protocol: Final Condensation Step
This protocol details the final coupling reaction to produce Ranitidine base. The synthesis of the precursor molecules is described in various literature sources.[2][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Purity | Notes |
| 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine | 214.33 | 66356-53-4 | >98% | Key Intermediate 1 (Diamine)[8] |
| N-Methyl-1-methylthio-2-nitroetheneamine | 148.20 | 61832-41-5 | >98% | Key Intermediate 2[4] |
| Water, Distilled or Deionized | 18.02 | 7732-18-5 | HPLC Grade | Reaction Solvent |
| Chloroform (Trichloromethane) | 119.38 | 67-66-3 | ACS Grade | Extraction Solvent |
| Sodium Sulfate, Anhydrous | 142.04 | 7757-82-6 | ACS Grade | Drying Agent |
| Acetonitrile | 41.05 | 75-05-8 | HPLC Grade | Recrystallization Solvent |
| Magnetic Stirrer with Hotplate | - | - | - | For temperature and mixing control |
| Reaction Flask (e.g., 250 mL) | - | - | - | Fitted with condenser and dropping funnel |
| Standard Glassware | - | - | - | Beakers, graduated cylinders, Buchner funnel |
Synthesis Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Note: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a suspension of N-Methyl-1-methylthio-2-nitroetheneamine (e.g., 0.703 mmol, 0.1041 g) in 5 mL of distilled water.[5][9]
-
Reactant Addition: In a separate beaker, dissolve 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (e.g., 0.700 mmol, 0.1501 g) in 10 mL of distilled water.[5][9] Transfer this solution to a dropping funnel.
-
Reaction: Add the diamine solution dropwise to the stirred suspension over approximately 10 minutes at room temperature. The mixture should become a light-yellow solution.[9]
-
Heating: Place the reaction flask in a pre-heated oil bath at 55 °C. Allow the reaction to stir at this temperature overnight to ensure completion.[4][9] Other protocols have noted success at slightly lower temperatures (40-45 °C) over 8-10 hours.[10]
-
Work-up and Extraction:
-
Drying and Evaporation:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent (chloroform) under reduced pressure using a rotary evaporator to yield crude Ranitidine as a pale yellow oil or solid.[5]
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot acetonitrile to obtain pure Ranitidine base.[11]
-
Filter the crystals, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized Ranitidine.
| Parameter | Expected Result | Method |
| Yield | 85-92% | Gravimetric |
| Appearance | Pale yellow or off-white solid | Visual Inspection |
| Melting Point | 133-134 °C (for Hydrochloride salt) | Melting Point Apparatus[12] |
| Purity | >99% | HPLC[13] |
| Structure | Conforms to Ranitidine | ¹H NMR, ¹³C NMR, IR |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is crucial for determining purity and quantifying impurities.[13]
-
UV-Visible Spectrophotometry: Useful for quantitative analysis and can be validated for routine potency testing, with water often serving as a cost-effective diluent.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. The spectra should be compared against a reference standard.
-
Titrimetry: Acid-base titration or redox titration methods can be employed for quantitative analysis of the bulk drug substance.[16]
Expert Insights & Troubleshooting
Understanding the causality behind protocol steps is key to successful and reproducible synthesis.
-
Rationale for Solvent Choice: Water is an excellent "green" solvent for this reaction. It effectively dissolves the diamine precursor and facilitates the reaction, often leading to direct crystallization of the product upon cooling, simplifying the work-up.[4][17] Ethanol is also a viable solvent, particularly for industrial scales.[10]
-
Importance of Temperature Control: The reaction is typically heated to a moderate temperature (40-60 °C) to increase the reaction rate without promoting significant degradation of the furan ring or other sensitive functional groups.[4][10] Exceeding this range can lead to increased impurity formation.
-
Molar Equivalents: Using a slight excess or near-equimolar amounts (e.g., 1.0 to 1.1 equivalents) of the furan derivative is common to ensure the complete consumption of the nitroetheneamine.[3]
-
Work-up Strategy: The use of brine during extraction enhances the separation of aqueous and organic layers by increasing the polarity of the aqueous phase, driving the organic product more completely into the chloroform layer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or impure starting materials. 2. Insufficient reaction time or temperature. 3. Incorrect pH if a buffered system is used. | 1. Verify the purity and identity of reactants via NMR or HPLC. 2. Extend reaction time or slightly increase temperature (e.g., to 60°C), monitoring by TLC/HPLC. 3. Check and adjust the pH of the reaction mixture. |
| Product is Oily / Fails to Crystallize | 1. Presence of unreacted starting materials or solvent impurities. 2. Insufficient purity for crystallization. | 1. Ensure complete removal of extraction solvent (chloroform). 2. Purify the crude oil using column chromatography (silica gel with a methanol/ammonia mobile phase) before attempting recrystallization.[11] |
| High Impurity Profile (by HPLC) | 1. Reaction temperature was too high, causing degradation. 2. Oxidative degradation. 3. Incomplete reaction. | 1. Repeat the synthesis at the lower end of the recommended temperature range (e.g., 45-50°C). 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen). 3. Confirm reaction completion with TLC/HPLC before proceeding to work-up. |
References
- EP0796256B1 - Process for preparing ranitidine - Google P
- EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google P
- Synthesis method of ranitidine alkali and its hydrochloride - Eureka | P
- Ranitidine synthesis - ChemicalBook.
- Ranitidine - New Drug Approvals.
- Synthesis of A. N,N-Dimethyl-5-[[[2-[(1-methylthio-2-nitroethenyl)
- a new method for the synthesis of ranitidine.
- Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15537G.
- A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - NIH.
- Determination of ranitidine hydrochloride in pharmaceutical preparations by titrimetry and visible spectrophotometry using brom
- Synthesis of N-[2-[[[5-(methylamino )methyl-2-furanyl]methyl]thio]ethyl] - PrepChem.com.
- CN102010388A - Preparation method of ranitidine - Google P
- 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE - gsrs.
- Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method - Oriental Journal of Chemistry.
- RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets - The Pharma Innov
- Ranitidine Related Compound A (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemi (1598507)
- Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - The Royal Society of Chemistry.
- Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride - PrepChem.com.
- Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular - SciSpace.
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- 2. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Ranitidine synthesis - chemicalbook [chemicalbook.com]
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- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
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- 15. Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. Determination of ranitidine hydrochloride in pharmaceutical preparations by titrimetry and visible spectrophotometry using bromate and acid dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Protocols for Thioether Formation with Furan Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Furfuryl Thioethers
Furan-containing molecules are pivotal structural motifs in medicinal chemistry and materials science, with their derivatives finding applications in pharmaceuticals like the historically significant drug Ranitidine.[1] The introduction of a thioether linkage to a furan methanol scaffold generates furfuryl thioethers, a class of compounds with significant potential in drug discovery and as versatile synthetic intermediates.[2] The thioether bond can be an integral part of a final active pharmaceutical ingredient (API) or serve as a precursor for further transformations, such as oxidation to sulfoxides and sulfones.[2]
This application note provides detailed protocols for the synthesis of thioethers from furan methanol derivatives. We will delve into two primary, reliable methods: Acid-Catalyzed Dehydrative Thioetherification and the Mitsunobu Reaction. The causality behind experimental choices, troubleshooting, and the underlying chemical principles will be explored to provide a comprehensive guide for researchers.
Chemical Principles and Strategic Considerations
The conversion of an alcohol, such as a furan methanol derivative, to a thioether involves the substitution of the hydroxyl group with a thiol. The primary challenge is activating the hydroxyl group to become a good leaving group. The methods discussed herein achieve this through different activation pathways.
-
Acid Catalysis: In the presence of a Brønsted or Lewis acid, the hydroxyl group is protonated, forming a good leaving group (water). This facilitates a nucleophilic attack by the thiol. These reactions often proceed through an SN1-type mechanism, which involves the formation of a carbocation intermediate.[3]
-
Mitsunobu Reaction: This reaction utilizes a redox system, typically triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[4][5] The alcohol is converted in situ into an oxyphosphonium salt, an excellent leaving group, which is then displaced by the thiol nucleophile in a classic SN2 fashion, resulting in a complete inversion of stereochemistry at the carbinol center.[5][6]
The choice of method will depend on the substrate's sensitivity to acid, the desired stereochemical outcome, and the scalability of the reaction.
Method 1: Acid-Catalyzed Dehydrative Thioetherification
This approach offers a metal-free and potentially more environmentally benign route to thioethers.[3] It is particularly effective for alcohols that can form stable carbocation intermediates, a characteristic of furfuryl alcohols. Both homogeneous and heterogeneous acid catalysts can be employed.
Mechanistic Rationale
The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst. This is followed by the loss of a water molecule to generate a resonance-stabilized furfuryl carbocation. The nucleophilic thiol then attacks the carbocation to form the desired thioether, with the regeneration of the acid catalyst.
Visualization of the Acid-Catalyzed Mechanism
Caption: Mechanism of Acid-Catalyzed Thioether Formation.
Experimental Protocol: Homogeneous Catalysis with Triflic Acid
This protocol utilizes triflic acid (TfOH), a strong Brønsted acid, as the catalyst.[3]
Materials:
-
Furan methanol derivative (1.0 eq)
-
Thiol (1.2 eq)
-
Triflic acid (TfOH, 0.05 - 0.1 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification
Procedure:
-
To a solution of the furan methanol derivative (1.0 eq) and the thiol (1.2 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C, add triflic acid (0.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Heterogeneous Catalysis with NAFION®
NAFION®, a perfluorinated copolymer with sulfonic acid groups, serves as a recyclable solid acid catalyst.[3]
Materials:
-
Furan methanol derivative (1.0 eq)
-
Thiol (1.5 eq)
-
NAFION® NR50 pellets
-
Anhydrous toluene
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the furan methanol derivative (1.0 eq), the thiol (1.5 eq), and NAFION® NR50 pellets (approx. 0.2 g per 1 mmol of alcohol).
-
Add anhydrous toluene to achieve a concentration of 0.2-0.5 M.
-
Heat the reaction mixture to 70-110 °C and stir for 8-24 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter to recover the NAFION® catalyst. The catalyst can be washed with acetone, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Parameter | Homogeneous (TfOH) | Heterogeneous (NAFION®) |
| Catalyst | Triflic Acid | NAFION® NR50 |
| Catalyst Loading | 5-10 mol% | Catalytic amount (weight-based) |
| Temperature | 0 °C to RT | 70-110 °C |
| Reaction Time | 2-8 hours | 8-24 hours |
| Workup | Aqueous Quench & Extraction | Filtration of Catalyst |
| Advantages | Fast, mild temperatures | Recyclable catalyst, simple workup |
| Disadvantages | Corrosive acid, aqueous workup | Higher temperatures, longer times |
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a highly reliable and versatile method for the formation of C-S bonds from alcohols and thiols.[7] It is renowned for its mild reaction conditions and stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[5]
Mechanistic Rationale
The reaction is initiated by the formation of a phosphonium intermediate from the combination of triphenylphosphine and DEAD/DIAD.[5] This intermediate then reacts with the alcohol to form an oxyphosphonium salt. The thiol, acting as a nucleophile, then displaces the activated hydroxyl group in an SN2 manner to yield the thioether. The pKa of the thiol nucleophile should generally be 15 or lower for the reaction to be efficient.[6][8]
Visualization of the Mitsunobu Reaction Workflow
Caption: General experimental workflow for the Mitsunobu reaction.
Experimental Protocol
Materials:
-
Furan methanol derivative (1.0 eq)
-
Thiol (1.2-1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reaction, workup, and purification
Procedure:
-
Dissolve the furan methanol derivative (1.0 eq), thiol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and/or color change may be observed. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is an indication of reaction progress.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and filter to remove the bulk of the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated NaHCO₃ solution (to remove any unreacted acidic thiol), and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The remaining triphenylphosphine oxide can be separated during chromatography.
| Parameter | Mitsunobu Reaction |
| Key Reagents | PPh₃, DIAD/DEAD |
| Stoichiometry | Excess of PPh₃, DIAD, and Thiol |
| Temperature | 0 °C to RT |
| Reaction Time | 6-16 hours |
| Key Feature | Inversion of stereochemistry (SN2) |
| Advantages | Mild conditions, high functional group tolerance, stereospecificity |
| Disadvantages | Stoichiometric byproducts (TPPO, hydrazine), cost of reagents |
Troubleshooting and Key Considerations
-
Low Yield in Acid-Catalyzed Reactions: Furan rings can be sensitive to strong acids, leading to polymerization or degradation, especially at elevated temperatures.[9] Consider using a milder acid, lower temperatures, or a shorter reaction time. Ensure all reagents and solvents are anhydrous, as water can compete with the thiol as a nucleophile.
-
Side Reactions in Mitsunobu Protocol: If the thiol nucleophile is not sufficiently acidic (pKa > 13), the azodicarboxylate may act as the nucleophile, leading to undesired byproducts.[4] The order of addition can be critical; in some cases, pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and thiol can improve results.[4]
-
Purification Challenges: The removal of triphenylphosphine oxide (TPPO) from Mitsunobu reactions can be challenging. Precipitation from a nonpolar solvent (like diethyl ether or hexanes) before chromatography is often effective. Alternatively, specialized reagents have been developed to facilitate easier byproduct removal.[4]
-
Safety: Azodicarboxylates like DEAD and DIAD are hazardous and should be handled with care in a well-ventilated fume hood.[8] Organic azides, which can be formed if an azide source is used as the nucleophile, are potentially explosive.[8]
Conclusion
The synthesis of thioethers from furan methanol derivatives can be reliably achieved through either acid-catalyzed dehydrative coupling or the Mitsunobu reaction. The acid-catalyzed method provides a straightforward, metal-free option, with heterogeneous catalysts offering advantages in terms of recyclability and simplified workup. The Mitsunobu reaction, while generating stoichiometric byproducts, offers unparalleled mildness, broad functional group compatibility, and precise stereochemical control. The choice of protocol should be guided by the specific chemical properties of the substrates and the desired attributes of the final product.
References
- Pezzana, L., et al. (2021).
-
Chaffey, D. R., et al. (2018). Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. ACS Sustainable Chemistry & Engineering, 6(4), 4996-5002. [Link]
-
Pezzana, L., et al. (2021). Thiol-ene biobased networks: Furan allyl derivatives for green coating applications. Politecnico di Torino Repository Istituzionale. [Link]
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Sangermano, M., et al. (2021). Thiol-ene biobased networks: Furan allyl derivatives for green coating applications. ResearchGate. [Link]
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Various Authors. (n.d.). Synthesis of Furanic Ethers from Furfuryl Alcohol for Biofuel Production. ResearchGate. [Link]
-
Dumeignil, F., et al. (2022). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. [Link]
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Jang, H., et al. (2020). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. National Institutes of Health. [Link]
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Cao, Q., et al. (2021). Synthesis of Furanic Ethers from Furfuryl Alcohol for Biofuel Production. ACS Publications. [Link]
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Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
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Kumar, A., et al. (2022). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? National Institutes of Health. [Link]
-
Pezzana, L., et al. (2021). Thiol-ene biobased networks: Furan allyl derivatives for green coating applications. Scilit. [Link]
-
Cao, Q., et al. (2021). Synthesis of Furanic Ethers from Furfuryl Alcohol for Biofuel Production. Energy & Fuels. [Link]
-
Kumar, A., et al. (2022). Exploring thiol's surprising reactivity and selectivity over alcohol: A combined computational and experimental study on phenanthroline-catalyzed furanosylations. American Chemical Society. [Link]
-
Wikipedia contributors. (n.d.). Thiol-ene reaction. Wikipedia. [Link]
-
Miles, W. H., et al. (2016). Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. ResearchGate. [Link]
-
Zhang, Z., et al. (2016). Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
-
Kumar, A., et al. (2022). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry. [Link]
-
Smith, A. W. T. (2009). On the Synthesis of Furans and Furan Fatty Acids. Cardiff University. [Link]
-
But, T. Y., & Toy, P. H. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Bentham Science. [Link]
-
Batool, M., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Gurbuz, E. I., et al. (2021). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. MDPI. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
-
Gierlich, P., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. National Institutes of Health. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wang, T., & Zhang, Z. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health. [Link]
-
Wikipedia contributors. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Leveraging Ranitidine Intermediates in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Paradigm Shift from H2-Antagonist to Anticancer Scaffold
Ranitidine, widely recognized for its role as a histamine H2-receptor antagonist in treating peptic ulcers and gastroesophageal reflux disease, has emerged in a new light within the oncological research community.[1] Beyond its acid-reducing properties, preclinical studies have revealed intriguing anticancer activities, including the inhibition of tumor growth and metastasis in breast cancer models through immunomodulatory mechanisms and the induction of apoptosis in colorectal cancer cell lines.[1][2][3][4] This has sparked interest in its chemical backbone as a potential scaffold for novel anticancer agents.
The synthetic pathway to ranitidine involves several key chemical intermediates. While ranitidine itself has a complex profile, including a historical association with N-nitrosodimethylamine (NDMA) impurities that led to its market withdrawal, its constituent molecular fragments, particularly the furan ring, represent a promising starting point for drug discovery.[5][6] The furan nucleus is a well-established pharmacophore in numerous compounds with potent anticancer activity.[7][8][9]
These application notes provide a comprehensive guide for researchers looking to explore the anticancer potential of ranitidine's synthetic intermediates. We will delve into the rationale, synthesis of a key intermediate, and provide a detailed protocol for in vitro screening.
Part 1: The Rationale for Investigating Ranitidine Intermediates
The core hypothesis is that the intermediates in ranitidine synthesis, which contain key structural motifs like the furan ring, can be repurposed or modified to create novel cytotoxic agents. The furan moiety, in particular, is present in a variety of compounds that have demonstrated significant anticancer effects.[7][8][9] By isolating and testing these intermediates, researchers can deconstruct the ranitidine molecule to identify the pharmacophores responsible for its observed anticancer effects, while potentially eliminating the structural components that lead to instability and the formation of carcinogens like NDMA.
Furthermore, these intermediates can serve as versatile ligands for the synthesis of metal-based anticancer drugs. The coordination of metal ions (e.g., platinum, copper, nickel) to organic ligands can yield complexes with unique cytotoxic properties, often exceeding the activity of the organic ligand alone.[10]
Part 2: Synthesis of a Key Ranitidine Intermediate
A pivotal intermediate in many ranitidine synthesis pathways is N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. This molecule contains the core furan structure linked to a side chain that is a precursor to the final ranitidine molecule. Below is a generalized synthetic scheme.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture MCF-7 or Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach approximately 80% confluency, detach them using Trypsin-EDTA.
-
Count the cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the ranitidine intermediate in DMSO.
-
Perform serial dilutions of the stock solution in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Prepare similar dilutions for the positive control, doxorubicin.
-
After 24 hours of cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of the test compound or controls. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay and Data Analysis:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Part 4: Future Directions - Ranitidine Intermediates as Ligands for Anticancer Metal Complexes
The presence of nitrogen and sulfur atoms in ranitidine intermediates makes them excellent candidates for use as ligands in the synthesis of metal complexes. [10]The resulting coordination compounds could exhibit enhanced anticancer activity through mechanisms such as DNA binding and the generation of reactive oxygen species.
Hypothetical Synthesis: A ranitidine intermediate could be reacted with a metal salt, such as potassium tetrachloroplatinate(II) (K2[PtCl4]), in an appropriate solvent to form a platinum(II) complex. The resulting complex would then be purified, characterized (e.g., by NMR, mass spectrometry), and subjected to the same in vitro cytotoxicity screening protocol described above.
Conclusion
The repurposing of synthetic intermediates from established drugs like ranitidine offers a resource-efficient avenue for anticancer drug discovery. The furan-containing backbone of these molecules provides a strong rationale for their investigation. The protocols outlined in these notes provide a robust framework for researchers to systematically evaluate the cytotoxic potential of these compounds and their derivatives, potentially leading to the development of a new class of anticancer agents.
References
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Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]
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Raj, S., et al. (2004). The effect of H2 antagonists on proliferation and apoptosis in human colorectal cancer cell lines. Digestive Diseases and Sciences. Available at: [Link]
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Demir, B., et al. (2023). Synthesis and Antioxidant Activity of Furan Derivatives Containing a 1,3,4-Oxadiazole Ring. Molecules. Available at: [Link]
-
Gifford, R.R., et al. (2016). Ranitidine modifies myeloid cell populations and inhibits breast tumor development and spread in mice. OncoImmunology. Available at: [Link]
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Karaca, G., et al. (2021). Synthesis and antibacterial evaluation of furan derivatives bearing a rhodanine moiety. RSC Advances. Available at: [Link]
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van der Mey, M., et al. (2005). Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine. Journal of Medicinal Chemistry. Available at: [Link]
-
Gifford, R.R., et al. (2016). Ranitidine modifies myeloid cell populations and inhibits breast tumor development and spread in mice. ResearchGate. Available at: [Link]
-
Gifford, R.R., et al. (2018). Ranitidine Inhibition of Breast Tumor Growth Is B Cell Dependent and Associated With an Enhanced Antitumor Antibody Response. Frontiers in Immunology. Available at: [Link]
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U.S. Pharmacist. (2023). Long-Term Effects of Ranitidine on Cancer Development. U.S. Pharmacist. Available at: [Link]
-
Kumar, D., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gifford, R.R., et al. (2018). Ranitidine significantly enhanced levels of IgG2a capable of binding to... ResearchGate. Available at: [Link]
-
Vignesh, A., et al. (2017). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
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Czopek, A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences. Available at: [Link]
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Cardwell, C.R., et al. (2021). The Association between Ranitidine Use and Gastrointestinal Cancers. Cancers. Available at: [Link]
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Synthesis and Evaluation of Novel Ranitidine Analogs for Cognitive Enhancement
Application Notes & Protocols for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of novel ranitidine analogs designed for cognitive enhancement. Ranitidine, a well-known histamine H2-receptor antagonist, serves as a scaffold for the development of multi-target-directed ligands aimed at key pathways in neurodegenerative diseases. While the historical use of H2-receptor antagonists has shown mixed effects on cognition, recent research has pivoted towards modifying the ranitidine structure to inhibit acetylcholinesterase (AChE) and prevent amyloid-β (Aβ) aggregation, two primary targets in Alzheimer's disease therapy.[1][2][3] This guide offers detailed, field-proven protocols for organic synthesis, in vitro enzymatic and aggregation assays, and in vivo behavioral studies, empowering research teams to explore this promising chemical space.
Introduction: The Rationale for Ranitidine Analogs as Nootropics
Ranitidine's primary mechanism of action is the blockade of histamine H2 receptors, which reduces gastric acid secretion.[4] The exploration of ranitidine and its analogs for cognitive enhancement is a more recent development, driven by several intriguing observations and hypotheses.
The link between histamine H2-receptor antagonists and cognitive function is complex and not fully elucidated. Some studies have suggested that long-term use of H2-receptor antagonists might be associated with cognitive decline in the elderly, potentially through mechanisms like anticholinergic effects or induced vitamin B12 deficiency.[5][6] Conversely, other research points towards neuroprotective and anxiolytic properties of ranitidine, suggesting a more nuanced role in the central nervous system.[7][8]
The modern impetus for developing ranitidine analogs for cognitive enhancement stems from the potential to create multi-target-directed ligands (MTDLs). By modifying the ranitidine scaffold, it is possible to design compounds that not only interact with CNS targets but also inhibit key enzymes and pathological processes implicated in neurodegenerative diseases like Alzheimer's. Specifically, research has focused on designing ranitidine analogs that are potent inhibitors of acetylcholinesterase (AChE) and can modulate the aggregation of amyloid-β peptides.[1][2][3]
This guide provides the foundational methodologies to synthesize and test such novel analogs, offering a rational pathway from chemical design to preclinical cognitive assessment.
Synthesis of Ranitidine and its Analogs
The synthesis of ranitidine analogs typically involves a multi-step process. The classical synthesis of ranitidine itself provides a foundational framework which can be adapted to produce a variety of derivatives.
Classical Synthesis of Ranitidine
The synthesis of ranitidine can be achieved through the reaction of 5-(dimethylaminomethyl)furfuryl alcohol with 2-mercaptoethylamine hydrochloride, followed by reaction with N-methyl-1-methylthio-2-nitroethenamine.[9]
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Furfuryl Alcohol"]; B [label="5-(Dimethylaminomethyl)furfuryl alcohol"]; C [label="5-Dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfurane"]; D [label="Ranitidine"]; R1 [label="Dimethylamine, Paraformaldehyde\n(Aminomethylation)", shape=plaintext]; R2 [label="2-Mercaptoethylamine HCl", shape=plaintext]; R3 [label="N-methyl-1-methylthio-2-nitroethenamine", shape=plaintext];
A -> R1 -> B; B -> R2 -> C; C -> R3 -> D; } dot* Caption: Classical Synthesis Pathway of Ranitidine.
General Protocol for the Synthesis of Ranitidine Analogs
The following is a generalized protocol for the synthesis of ranitidine analogs, with key points of modification highlighted. This protocol is adapted from methodologies used in the synthesis of ranitidine analogs for Alzheimer's disease research.[1][8]
Step 1: Synthesis of 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine
This intermediate forms the backbone of many ranitidine analogs.
-
Mannich Reaction: React furfuryl alcohol with dimethylamine and formaldehyde (or paraformaldehyde) to generate 5-((dimethylamino)methyl)furan-2-yl)methanol.
-
Thioether Formation: React the product from step 1 with 2-aminoethanethiol hydrochloride in concentrated HCl to yield 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine.
Step 2: Modification of the Nitroethenediamine Moiety
This is the primary point of diversification for creating analogs with different biological activities.
-
Starting Material: Instead of N-methyl-1-methylthio-2-nitroethenamine, various substituted aromatic or heterocyclic systems can be used. For example, to introduce a 1,8-naphthalimide moiety, one would react the backbone intermediate with a suitable 1,8-naphthalic anhydride derivative.[1]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as toluene at reflux for several hours.[1]
Step 3: Purification and Characterization
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the synthesized analogs should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
| Parameter | Typical Value |
| Reaction Temperature | Reflux (solvent dependent) |
| Reaction Time | 3-10 hours |
| Purification Method | Column Chromatography |
| Analytical Methods | NMR, MS, IR |
In Vitro Evaluation of Cognitive Enhancement Potential
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of the synthesized analogs to inhibit the activity of AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine. The Ellman's method is a widely used colorimetric assay for this purpose.[5]
Protocol: AChE Inhibition Assay (96-Well Plate Format)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE in assay buffer (e.g., 0.1-0.25 U/mL).
-
DTNB Stock Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.
-
ATCI Stock Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).
-
-
Assay Procedure:
-
Add 140 µL of assay buffer to each well.
-
Add 10 µL of AChE working solution to all wells except the blank.
-
Add 10 µL of inhibitor dilutions (your synthesized analogs) or vehicle control to the appropriate wells.
-
For blank wells, add 150 µL of assay buffer.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of DTNB solution and 20 µL of ATCI solution to all wells.
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot % inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| Reagent | Stock Concentration | Volume per Well |
| Assay Buffer | 0.1 M, pH 8.0 | 140 µL |
| AChE | 0.1-0.25 U/mL | 10 µL |
| Inhibitor/Vehicle | Variable | 10 µL |
| DTNB | 10 mM | 20 µL |
| ATCI | 14-15 mM | 20 µL |
Amyloid-β (Aβ) Aggregation Assay
This assay assesses the ability of the synthesized analogs to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a standard method for this purpose.[1][10]
Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
-
Reagent Preparation:
-
Aβ Peptide Preparation: Reconstitute lyophilized Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., 50 mM NaOH) and purify via size-exclusion chromatography to obtain monomeric Aβ.
-
ThT Stock Solution: Prepare a stock solution of ThT in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).
-
-
Assay Procedure:
-
In a 96-well plate, combine the monomeric Aβ solution with the synthesized analogs at various concentrations.
-
Include a control with Aβ and vehicle (e.g., DMSO).
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with agitation.
-
Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~480 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Compare the aggregation kinetics (lag time, maximum fluorescence) of the samples with and without the inhibitors to determine the inhibitory effect of the analogs.
-
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Monomeric\nAβ Peptide"]; B [label="Incubate Aβ with\nRanitidine Analog"]; C [label="Add Thioflavin T"]; D [label="Monitor Fluorescence\nOver Time"]; E [label="Analyze Aggregation\nKinetics"];
A -> B -> C -> D -> E; } dot* Caption: Workflow for the Thioflavin T (ThT) Assay.
In Vivo Evaluation of Cognitive Enhancement
For promising candidates from in vitro screening, in vivo studies using rodent models are essential to evaluate their effects on learning and memory.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13][14][15]
Protocol: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
For several consecutive days, place the animal in the pool from different starting locations.
-
Allow the animal to swim and find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
-
Probe Trial (Memory Test):
-
After the training phase, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies during training and the performance in the probe trial between animals treated with the ranitidine analog and control animals.
-
Passive Avoidance Test
This test assesses long-term memory based on fear conditioning.[6][16][17][18][19]
Protocol: Passive Avoidance Test
-
Apparatus: A box with two compartments: a brightly lit one and a dark one, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Acquisition Phase (Training):
-
Place the animal in the lit compartment.
-
When the animal enters the dark compartment (due to its natural preference), close the door and deliver a mild foot shock.
-
-
Retention Phase (Memory Test):
-
After a set period (e.g., 24 hours), place the animal back in the lit compartment.
-
Measure the latency to enter the dark compartment.
-
-
Data Analysis:
-
A longer latency to enter the dark compartment in the retention phase indicates better memory of the aversive stimulus.
-
Compare the latencies between treated and control groups.
-
Conclusion and Future Directions
The synthesis and evaluation of ranitidine analogs represent a promising avenue for the development of novel cognitive enhancers. By leveraging the ranitidine scaffold, it is possible to create multi-target-directed ligands that address key pathological features of neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and test these compounds.
Future work in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to ensure brain penetrance and target engagement. Further elucidation of the downstream signaling pathways affected by these compounds will also be crucial for understanding their mechanisms of action and for the development of the next generation of cognitive-enhancing therapeutics.
References
-
Thioflavin T spectroscopic assay. (n.d.). Retrieved from [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
-
Scantox. (n.d.). Passive Avoidance Test. Retrieved from [Link]
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Creative Biolabs. (n.d.). Passive Avoidance Test. Retrieved from [Link]
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Panlab | Harvard Apparatus. (n.d.). Passive avoidance test. Retrieved from [Link]
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Morris water maze (MWM) test. (2022). Annals of Translational Medicine. Retrieved from [Link]
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Passive avoidance test. (2021). Bio-protocol. Retrieved from [Link]
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JoVE. (2023). The Morris Water Maze. Retrieved from [Link]
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- Shaw, J. P., Smith, A. D., & Holder, G. M. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry letters, 26(22), 5589–5594.
- Selvaraj, D. B., Andrews, J. F. V., Anusuyadevi, M., & Kandasamy, M. (2023). Ranitidine Alleviates Anxiety-like Behaviors and Improves the Density of Pyramidal Neurons upon Deactivation of Microglia in the CA3 Region of the Hippocampus in a Cysteamine HCl-Induced Mouse Model of Gastrointestinal Disorder. Brain sciences, 13(2), 266.
- Shaw, J. P., Smith, A. D., & Holder, G. M. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry letters, 26(22), 5589–5594.
- Gao, J., Wang, S., Zhang, Y., Li, W., & Tang, Y. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. International journal of molecular sciences, 22(6), 3120.
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Application Note: A Validated LC-MS/MS Protocol for the Isolation and Quantification of Ranitidine Impurities
Introduction: The Ranitidine-NDMA Challenge
Ranitidine, a widely used H2-receptor antagonist, faced global recalls following the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as a contaminant.[1] The issue stems from the inherent chemical structure of the ranitidine molecule, which contains both a dimethylamino group and a nitro group, making it susceptible to degradation into NDMA under certain conditions.[2][3] This discovery prompted regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to establish stringent acceptable intake (AI) limits for nitrosamine impurities in all pharmaceutical products.[4][5] Consequently, the development of highly sensitive and specific analytical methods for the detection and quantification of these impurities is not just a scientific necessity but a critical component of drug safety and quality control.
This application note provides a comprehensive, field-proven protocol for the isolation and quantification of NDMA in ranitidine active pharmaceutical ingredients (APIs) and finished drug products. The methodology is centered on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard technique recognized by regulatory agencies for its exceptional sensitivity and specificity in trace-level analysis.[6][7]
Principle of the Method: Chromatographic Separation and Mass Detection
The protocol employs a reversed-phase High-Performance Liquid Chromatography (HPLC) system to separate NDMA from the ranitidine API and other potential impurities. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the column eluent is directed into a triple quadrupole mass spectrometer.
The mass spectrometer operates in a highly selective mode known as Multiple Reaction Monitoring (MRM). Here's the causality:
-
Ionization: Analytes are ionized, typically using an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, to form protonated molecules ([M+H]⁺).[8]
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to filter and allow only the specific mass-to-charge ratio (m/z) of the NDMA precursor ion to pass through.
-
Fragmentation (Q2): The selected precursor ion is fragmented in the second quadrupole (Q2), a collision cell, to produce characteristic product ions.
-
Product Ion Selection (Q3): The third quadrupole (Q3) is set to filter and allow only specific, pre-defined product ions to reach the detector.
This precursor-to-product ion transition is unique to the target analyte, providing an exceptionally high degree of specificity and virtually eliminating matrix interference, which is essential for achieving the low limits of detection required by regulatory guidance.[6][7]
Overall Experimental Workflow
The entire process, from sample receipt to final report, follows a systematic and logical progression designed to ensure data integrity and reproducibility.
Caption: High-level workflow for ranitidine impurity analysis.
Materials, Reagents, and Instrumentation
-
Reference Standards: USP Ranitidine Hydrochloride RS, NDMA reference standard.
-
Reagents: Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Labware: Class A volumetric flasks, analytical balance, vortex mixer, sonicator, 15 mL centrifuge tubes, 0.22 µm PVDF syringe filters.
-
Instrumentation: UHPLC or HPLC system with a temperature-controlled autosampler and column compartment. A triple quadrupole mass spectrometer with an APCI or ESI source (e.g., Agilent 6400 series, Waters Xevo series).[6]
Detailed Experimental Protocol
This protocol is adapted from validated methods published by regulatory agencies and instrument manufacturers.[6][7][9]
Step 1: Preparation of Standards and Solutions
-
Diluent Preparation: Prepare a 50:50 (v/v) solution of methanol and water.
-
NDMA Stock Standard (e.g., 10 µg/mL): Accurately weigh ~10 mg of NDMA standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Prepare a 1 µg/mL intermediate stock by diluting this solution 1:10 with methanol. Caution: NDMA is a probable carcinogen; handle with appropriate personal protective equipment in a fume hood.
-
Calibration Curve Standards (0.5 ng/mL to 100 ng/mL): Prepare a series of calibration standards by spiking appropriate aliquots of the NDMA intermediate stock solution into the diluent. This range should encompass the expected impurity levels and the regulatory limit.
Step 2: Sample Preparation
The objective is to achieve a final ranitidine concentration of approximately 30 mg/mL, as this is a common concentration used in validated methods.[7]
-
For Ranitidine Tablets:
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 120 mg of ranitidine into a 15 mL centrifuge tube.
-
Add 4.0 mL of water and vortex for 1 minute.[7]
-
Place on a mechanical shaker for 40 minutes to ensure complete extraction.
-
Centrifuge the sample for 15 minutes at 4500 rpm to pelletize excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
-
For Ranitidine API (Drug Substance):
-
Accurately weigh 120 mg of the drug substance into a 15 mL centrifuge tube.
-
Add 4.0 mL of water and vortex until fully dissolved.[7]
-
Transfer the solution into an HPLC vial.
-
Step 3: LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point. Optimization may be necessary depending on the specific column and instrument used.
| Parameter | Recommended Condition | Causality/Rationale |
| HPLC Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 | Excellent retention for polar compounds like NDMA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids in peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase for eluting analytes in a reversed-phase gradient. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing analysis time and separation efficiency. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | A standard gradient to elute NDMA and then wash the column of the highly concentrated ranitidine API. |
| Injection Volume | 5 - 15 µL | Balances sensitivity with the need to avoid overloading the column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Ionization Source | APCI, Positive Ion Mode | APCI is often preferred for small, neutral molecules like NDMA as it can provide robust ionization with less matrix suppression than ESI.[8] |
| MRM Transitions | NDMA (Quantifier): 75.1 → 43.1 NDMA (Qualifier): 75.1 → 58.1 | The primary transition (75.1→43.1) is used for quantification due to its high intensity. The qualifier transition confirms identity. |
Data Analysis and Quantification
-
System Suitability: Before analysis, inject the standard solution six consecutive times. The relative standard deviation (%RSD) of the peak areas should be ≤ 10%.[9]
-
Calibration Curve: Plot the peak area of the NDMA quantifier ion against the concentration for each calibration standard. Perform a linear regression. The correlation coefficient (r²) must be ≥ 0.99 for the curve to be considered valid.
-
Quantification: The concentration of NDMA in the injected sample solution (C_sample) is calculated from the regression equation of the calibration curve.
-
Final Calculation (in ppm relative to API): ppm = (C_sample [ng/mL] / C_API [mg/mL]) × DF
-
Where C_sample is the concentration from the calibration curve.
-
Where C_API is the nominal concentration of the ranitidine API in the sample solution (e.g., 30 mg/mL).
-
Where DF is any additional dilution factor.
-
Method Validation: Ensuring Trustworthiness
A protocol is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. All validation experiments must be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]
Caption: Logical framework for method validation based on ICH Q2(R1).
-
Specificity: The ability to distinguish and quantify NDMA in the presence of the ranitidine API and other components. This is confirmed by analyzing a blank and a placebo sample and ensuring no interfering peaks are present at the retention time of NDMA.[12]
-
Linearity: Assessed across the defined range of the calibration curve.
-
Accuracy: Determined by spiking a known amount of NDMA into a placebo sample at multiple levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
-
Precision: Evaluated at two levels:
-
Repeatability (Intra-assay): The precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): The precision across different days, analysts, or equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of NDMA that can be reliably quantified with acceptable precision and accuracy. This must be below the regulatory limit.
-
Limit of Detection (LOD): The lowest concentration of NDMA that can be reliably detected, but not necessarily quantified.
References
-
Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study . National Institutes of Health (NIH). [Link]
-
N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings . National Institutes of Health (NIH). [Link]
-
Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA). [Link]
-
Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS . Agilent Technologies. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits . U.S. Food and Drug Administration (FDA). [Link]
-
Nitrosamine impurities . European Medicines Agency (EMA). [Link]
-
NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism . ACS Publications. [Link]
-
FDA Updated Guidance On Nitrosamine Impurities . Starodub. [Link]
-
Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing . National Institutes of Health (NIH). [Link]
-
EMA revises guidance on nitrosamine impurities . European Pharmaceutical Review. [Link]
-
Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA) via YouTube. [Link]
-
EMA Nitrosamine Guidelines . Zamann Pharma Support GmbH. [Link]
-
Nitrosamine impurities . Heads of Medicines Agencies (HMA). [Link]
-
High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS/Xevo TQ-XS . Waters Corporation. [Link]
-
UPLC-MS/MS Analysis of the N-Nitrosamine NDMA in Ranitidine . Waters Corporation. [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product . U.S. Food and Drug Administration (FDA). [Link]
-
Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study . Semantic Scholar. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . European Pharmaceutical Review. [Link]
-
EMA guidelines for the detection of nitrosamines in medicines . Netpharmalab. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]
-
EMA guidelines for the detection of nitrosamines in medicines . Netpharmalab. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System . Waters Corporation. [Link]
-
Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System . LabRulez LCMS. [Link]
-
USP Monographs: Ranitidine Hydrochloride . uspbpep.com. [Link]
-
USP 35 Official Monographs / Ranitidine 4521 . USP. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product . U.S. Food and Drug Administration (FDA). [Link]
-
USP Monographs: Ranitidine Tablets . USP. [Link]
-
Ranitidine Injection . USP-NF. [Link]
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- 3. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
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Guidance for Industry: The Methodical Use of Ranitidine Diamine (USP Related Compound A) as a Reference Standard in Chromatographic Purity Analysis
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the use of Ranitidine Diamine, known as Ranitidine Related Compound A in the United States Pharmacopeia (USP), as a reference standard for the chromatographic analysis of ranitidine drug substance and drug products.[1] The control of impurities is a critical mandate in pharmaceutical manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4] Ranitidine Diamine is a known process impurity and potential degradant of Ranitidine.[5][6] Its accurate quantification is essential for ensuring the safety and efficacy of the final drug product. This document details the scientific rationale, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), and system validation parameters necessary for the robust implementation of this reference standard in a regulated laboratory environment.
Foundational Principles: The Imperative of Impurity Profiling
In pharmaceutical development and manufacturing, the adage "what you don't measure, you can't control" is paramount. Regulatory bodies worldwide, guided by the ICH Q3A(R2) and Q3B(R2) guidelines, mandate the identification, reporting, and toxicological qualification of impurities in new drug substances and products.[2][3][4][7][8] Impurities can originate from various sources, including starting materials, by-products of the manufacturing process, or degradation of the active pharmaceutical ingredient (API) over time.[2][7]
Ranitidine, a histamine H2-receptor antagonist used to decrease stomach acid production, is susceptible to degradation, leading to the formation of several related substances.[9][10] Among these, Ranitidine Diamine (USP Ranitidine Related Compound A) is a specified impurity that requires careful monitoring.[1][6] The use of a highly characterized, primary reference standard is the cornerstone of any analytical method intended for impurity quantification. It provides the benchmark against which unknown samples are measured, ensuring the accuracy, precision, and comparability of results across different laboratories and manufacturing batches. The validation of these analytical procedures is itself a regulatory requirement, outlined in ICH Q2(R1), to demonstrate that the method is suitable for its intended purpose.[11][12][13][14]
Analyte & Standard: Physicochemical Characterization
A fundamental understanding of the chemical properties of both the API and its impurity is critical for developing a selective chromatographic method.
| Property | Ranitidine (API) | Ranitidine Diamine (Impurity A) |
| Chemical Name | N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine | 2-{{{5-[(Dimethylamino)methyl]furan-2-yl}methyl}sulfanyl}ethanamine |
| Synonym(s) | Zantac | Ranitidine Related Compound A |
| Molecular Formula | C₁₃H₂₂N₄O₃S | C₁₀H₁₈N₂OS |
| Molecular Weight | 314.40 g/mol | 214.33 g/mol (as free base) |
| CAS Number | 66357-35-5 | 91224-69-0 (hemifumarate salt) |
| Chemical Structure |
Data sourced from NIST, ChemicalBook, and USP.[15][16]
The structural difference—the absence of the N'-methyl-2-nitro-1,1-ethenediamine group in the diamine impurity—is the basis for chromatographic separation.
The Degradation Nexus: Formation of Ranitidine Diamine
Ranitidine Diamine can be formed as a process-related impurity during synthesis or as a degradation product. Understanding this relationship is key to identifying it as a critical quality attribute to be monitored.
Caption: Conceptual pathway of Ranitidine degradation to Ranitidine Diamine.
Protocol I: Chromatographic System Setup & System Suitability
This protocol establishes the performance of the analytical system before any sample analysis. It is a self-validating check to ensure the system is fit for its intended purpose on the day of analysis.
Required Reagents and Equipment
-
Reference Standards: USP Ranitidine Hydrochloride RS, USP Ranitidine Related Compound A RS (Ranitidine Diamine).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Buffers: Potassium dihydrogen orthophosphate (ACS Grade), Orthophosphoric acid.
-
Water: HPLC Grade or Milli-Q equivalent.
-
Equipment: HPLC system with Quaternary pump, Autosampler, Column Oven, and UV/PDA Detector (e.g., Waters Alliance).
-
Column: ACE C18, 100 x 4.6 mm, 3 µm, or equivalent L1 packing.[17]
Preparation of Solutions
Mobile Phase A (Buffer/Acetonitrile):
-
Prepare a 0.05 M potassium dihydrogen orthophosphate buffer.
-
Adjust the pH to 6.5 using diluted orthophosphoric acid.
-
Mix the buffer with acetonitrile in a 98:2 (v/v) ratio.
-
Filter through a 0.45 µm membrane and degas thoroughly.[17]
Mobile Phase B (Acetonitrile/Water):
-
Mix acetonitrile and water in a 95:5 (v/v) ratio.
-
Filter and degas.[17]
Diluent: Mobile Phase A is a suitable diluent.
Ranitidine Diamine (Impurity A) Stock Standard (S1):
-
Accurately weigh approximately 10 mg of USP Ranitidine Related Compound A RS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. Mix well. This yields a concentration of ~100 µg/mL.
Working Standard (S2 - for quantification):
-
Pipette 1.0 mL of the Stock Standard (S1) into a 20 mL volumetric flask.
-
Dilute to volume with Diluent and mix. This yields a concentration of ~5.0 µg/mL.
System Suitability Solution (SSS):
-
Accurately weigh ~25 mg of USP Ranitidine Hydrochloride RS into a 50 mL volumetric flask.
-
Add 5.0 mL of the Ranitidine Diamine Stock Standard (S1).
-
Dissolve in and dilute to volume with Diluent.
-
This solution contains ~500 µg/mL of Ranitidine HCl and ~10 µg/mL of Ranitidine Diamine, suitable for checking resolution and system performance.
Chromatographic Conditions
The following conditions have been demonstrated to be effective for the separation of ranitidine and its related compounds.[5][17]
| Parameter | Condition | Rationale |
| Column | ACE C18 (or equivalent L1), 100 x 4.6 mm, 3 µm | C18 stationary phase provides excellent hydrophobic retention for separating ranitidine and its less polar/more polar impurities. |
| Mobile Phase | Gradient elution with Mobile Phase A and B | A gradient is necessary to elute all related impurities with good peak shape and resolution within a reasonable runtime. |
| Gradient Program | Time (min) / %B: 0/0, 10/5, 25/15, 35/20, 40/55, 55/0, 60/0 | The shallow initial gradient resolves early eluting polar impurities like Ranitidine Diamine, while the later steep increase elutes the API and any non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 40 °C | Elevated temperature improves peak shape, reduces viscosity, and ensures reproducible retention times.[17] |
| Detection Wavelength | 230 nm | A wavelength suitable for detecting both ranitidine and its impurities, which share chromophores.[17] |
| Injection Volume | 40 µL | A larger volume may be necessary to achieve the required sensitivity for low-level impurities. |
System Suitability Test (SST) Protocol & Acceptance Criteria
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) one time.
-
Inject the Working Standard (S2) five or six times consecutively.
The system is deemed ready for analysis only if all criteria in the following table are met.
| Parameter | Measurement | Acceptance Criteria | Justification |
| Resolution (R) | Between Ranitidine and Ranitidine Diamine peaks in SSS | R ≥ 2.0 | Ensures baseline separation, allowing for accurate peak integration and quantification.[5][17] |
| Tailing Factor (T) | For the Ranitidine Diamine peak in S2 | T ≤ 2.0 | A measure of peak symmetry. High tailing can compromise integration accuracy.[17] |
| Precision (%RSD) | Relative Standard Deviation of peak areas from replicate injections of S2 | %RSD ≤ 2.0% | Demonstrates the repeatability and precision of the autosampler and detector. |
Protocol II: Quantification of Ranitidine Diamine in a Test Sample
This protocol describes the analysis of a ranitidine drug substance sample to determine the percentage of Ranitidine Diamine impurity.
Caption: Standard workflow for chromatographic impurity analysis.
Test Sample Preparation (Drug Substance)
-
Accurately weigh approximately 25 mg of the Ranitidine HCl test sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Diluent. Mix thoroughly.
-
The nominal concentration is ~500 µg/mL.
Chromatographic Run Sequence
-
Inject Blank (Diluent).
-
Inject Working Standard (S2).
-
Inject Test Sample Preparation.
-
Inject Working Standard (S2) again to bracket the sample and confirm system stability.
Calculation
Identify the peak corresponding to Ranitidine Diamine in the test sample chromatogram by comparing its retention time to that of the standard. Calculate the percentage of Ranitidine Diamine in the sample using the following external standard formula:
% Ranitidine Diamine = (AT / AS) * (CS / CT) * 100
Where:
-
AT = Peak area of Ranitidine Diamine in the Test Sample preparation.
-
AS = Average peak area of Ranitidine Diamine in the Working Standard (S2) preparations.
-
CS = Concentration (in mg/mL) of Ranitidine Diamine in the Working Standard (S2) preparation.
-
CT = Concentration (in mg/mL) of Ranitidine HCl in the Test Sample preparation.
Method Validation Context (ICH Q2(R1))
The Ranitidine Diamine reference standard is indispensable for validating the analytical method according to ICH Q2(R1) guidelines.[11][12]
| Validation Parameter | Role of the Reference Standard | Typical Acceptance Criteria |
| Specificity | Used to confirm the resolution of the diamine peak from the main ranitidine peak and any other impurities. | Peak purity angle < purity threshold; Resolution > 2.0. |
| Linearity | A series of solutions are prepared from the reference standard stock to create a calibration curve. | Correlation coefficient (r²) ≥ 0.999.[17][18] |
| Accuracy | The standard is spiked into a sample matrix at different levels (e.g., 50%, 100%, 150% of the specification limit) to measure recovery. | Recovery between 80.0% and 120.0% for low-level impurities. |
| Limit of Quantitation (LOQ) | The standard is serially diluted to determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 10%. |
| Robustness | The standard is used to confirm that minor variations in method parameters (e.g., pH, column temp) do not significantly affect results. | System suitability criteria are met under all varied conditions.[5] |
Conclusion
The accurate control of specified impurities like Ranitidine Diamine is a non-negotiable aspect of ensuring the quality and safety of ranitidine pharmaceutical products. The use of a qualified reference standard, such as USP Ranitidine Related Compound A, is the foundation of a reliable analytical control strategy. The protocols and principles outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement a scientifically sound, compliant, and self-validating chromatographic method for the quantification of this critical impurity.
References
-
A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. National Institutes of Health (NIH). Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). (2006). Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). (2006). Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation (ICH). Available from: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
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An Improved HPLC Method for the Determination of Ranitidine Suitable for All Dosage Forms using Kinetex® Core-Shell Technology Columns. Phenomenex. Available from: [Link]
-
A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. ResearchGate. (2012). Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
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USP Monographs: Ranitidine Hydrochloride. USP-NF. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). (2015). Available from: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (1995). Available from: [Link]
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Ranitidine (CAS 66357-35-5) - Chemical & Physical Properties. Cheméo. Available from: [Link]
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Validating Analytical Procedures. The Royal Society of Chemistry. Available from: [Link]
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Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy. PubMed. (2023). Available from: [Link]
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NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism. American Chemical Society (ACS) Publications. (2020). Available from: [Link]
-
Ranitidine Injection. USP-NF. Available from: [Link]
-
A RP-HPLC Method Development and Validation for the Estimation of Ranitidine HCl from Tablet Formulation as per ICH Guidelines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Available from: [Link]
-
Ranitidine Tablets. USP-NF. Available from: [Link]
-
USP Monographs: Ranitidine Hydrochloride. uspbpep.com. Available from: [Link]
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Ranitidine. Wikipedia. Available from: [Link]
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Ranitidine. NIST WebBook. Available from: [Link]
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Application Notes & Protocols: In Vitro Assays for Testing the Biological Activity of Ranitidine Analogs
<
Introduction
Ranitidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] Its mechanism of action involves the competitive and reversible blockade of histamine H2 receptors on gastric parietal cells, which attenuates the histamine-stimulated pathway for gastric acid secretion.[1][4][5] The development of ranitidine analogs aims to improve potency, selectivity, and safety profiles. A critical component of this development process is a robust suite of in vitro assays to characterize the biological activity of these new chemical entities (NCEs).
This guide provides a comprehensive overview and detailed protocols for the essential in vitro assays required to evaluate ranitidine analogs. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific integrity and generate reliable, reproducible data.
Principle of Action: The Histamine H2 Receptor Signaling Pathway
Understanding the target's signaling pathway is fundamental to designing meaningful assays. The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, primarily couples to the stimulatory G-protein, Gs.[6][7] This initiates a well-defined intracellular signaling cascade:
-
Receptor Activation: Histamine binds to the H2 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6][7][8]
-
PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][7][8]
-
Cellular Response: PKA phosphorylates downstream protein targets, ultimately leading to the secretion of gastric acid in parietal cells.[6][8]
Ranitidine and its analogs act as antagonists, binding to the H2 receptor to prevent histamine from initiating this cascade.
Visualization: H2 Receptor Signaling Cascade
Caption: Canonical Gs-coupled signaling pathway of the histamine H2 receptor.
Part 1: Primary Assays for Target Engagement and Potency
Primary assays are designed to answer two fundamental questions: "Does the compound bind to the target?" and "How effectively does it block the target's function?".
Receptor Binding Assay: Determining Target Affinity (Ki)
A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound (the ranitidine analog) for the H2 receptor.[9] This assay measures the ability of the unlabeled analog to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Principle: The assay is based on the law of mass action. In a preparation containing H2 receptors, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-tiotidine) is incubated with increasing concentrations of the unlabeled test compound.[10] The more tightly the test compound binds, the lower the concentration needed to displace the radioligand. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Protocol: Competitive Radioligand Binding Assay
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).[11][12]
-
Radioligand: [³H]-tiotidine or another suitable H2-specific radiolabeled antagonist.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled H2 antagonist (e.g., unlabeled tiotidine or ranitidine).
-
Test Compounds: Ranitidine analogs dissolved in a suitable solvent (e.g., DMSO), then diluted in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration System: Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) and a cell harvester.[13]
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and homogenize gently in ice-cold Assay Buffer. Perform a protein concentration assay (e.g., BCA assay) to normalize the amount of receptor per well.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 150 µL membrane prep + 50 µL Assay Buffer + 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membrane prep + 50 µL non-specific control (e.g., 10 µM tiotidine) + 50 µL radioligand.
-
Test Compound: 150 µL membrane prep + 50 µL test compound (at various concentrations) + 50 µL radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[13]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of analog that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measuring Antagonist Potency (IC₅₀)
While binding assays confirm target engagement, functional assays are essential to measure a compound's ability to inhibit the biological response triggered by the receptor. For the Gs-coupled H2 receptor, the most direct functional readout is the accumulation of intracellular cAMP.[14][15]
Principle: In this assay, cells expressing the H2 receptor are first treated with the ranitidine analog (the antagonist). Subsequently, the cells are stimulated with a fixed concentration of an H2 receptor agonist (like histamine) that is known to produce a robust response (typically the EC₈₀ concentration).[16] The ability of the antagonist to inhibit the histamine-induced increase in cAMP is measured. The concentration of the analog that causes 50% inhibition of the agonist response is its IC₅₀ value.
Protocol: cAMP Accumulation Assay (HTRF® or GloSensor™)
Materials:
-
Cell Line: A cell line stably expressing the human H2 receptor (e.g., HEK293, CHO).
-
Agonist: Histamine.
-
Test Compounds: Ranitidine analogs.
-
cAMP Detection Kit: Modern non-radioactive kits are preferred for their simplicity and throughput. Examples include HTRF® (Homogeneous Time-Resolved Fluorescence) or bioluminescent-based systems like Promega's GloSensor™.[17][18][19]
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP and amplify the signal.
-
Cell Culture Medium & Buffers.
Procedure:
-
Cell Plating: Seed the H2 receptor-expressing cells into 96-well or 384-well plates and culture overnight to allow for adherence.
-
Compound Treatment: Remove the culture medium. Add assay buffer containing the PDE inhibitor and varying concentrations of the ranitidine analog (or vehicle control). Incubate for 15-30 minutes.
-
Agonist Stimulation: Add histamine at a pre-determined EC₈₀ concentration to all wells except the negative control (which receives only buffer). Incubate for 30-60 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF®, GloSensor™).[17][18]
-
Data Analysis:
-
Normalize the data. Set the signal from cells treated with histamine alone as 100% stimulation and the signal from untreated cells as 0% stimulation.
-
Plot the percentage of inhibition against the log concentration of the ranitidine analog.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Visualization: Primary Assay Workflow
Caption: Integrated workflow for primary in vitro characterization of ranitidine analogs.
Part 2: Secondary Assays for Safety and Selectivity
After identifying potent analogs, it is crucial to assess their safety and selectivity profiles. These assays help to predict potential side effects and ensure the compound's activity is specific to the intended target.
Cytotoxicity Assay: Assessing Cell Viability
Determining whether a compound is toxic to cells at or near its effective concentration is a critical early step in safety assessment.[20][21][22] A simple and common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cell Line: A standard, easy-to-culture cell line (e.g., HEK293, HepG2) is often used for general cytotoxicity screening.
-
Test Compounds: Ranitidine analogs.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Plate Reader: Capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the ranitidine analogs for a relevant period (e.g., 24-48 hours). Include vehicle-only and positive controls.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the CC₅₀ (50% cytotoxic concentration) from the resulting dose-response curve.
-
Receptor Selectivity Profiling
To ensure that the pharmacological effect is due to H2 receptor blockade, analogs should be tested for activity against other related receptors. At a minimum, this should include other histamine receptor subtypes (H1, H3, H4). This is typically done using binding assays similar to the one described in section 1.1, but using membranes prepared from cells expressing these other receptor subtypes. A highly selective compound will have a much higher Ki for off-targets compared to the H2 receptor.
Data Presentation and Interpretation
A clear and concise summary of the data is essential for comparing the properties of different ranitidine analogs. A summary table allows for a direct comparison of the key parameters derived from the assays.
| Analog ID | H2 Binding Affinity (Ki, nM) | H2 Functional Potency (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (H1 Ki / H2 Ki) |
| Ranitidine | 25 | 150 | >100 | >1000 |
| Analog A | 10 | 85 | >100 | >1500 |
| Analog B | 50 | 300 | 25 | >800 |
| Analog C | 5 | 40 | 90 | >2000 |
Interpretation:
-
Potency & Affinity: Lower Ki and IC₅₀ values indicate higher affinity and potency, respectively. Analog C is the most potent in this example.
-
Therapeutic Window: The ratio of cytotoxicity (CC₅₀) to potency (IC₅₀) provides an estimate of the therapeutic window. A large window is desirable. Analog B shows potential toxicity issues as its CC₅₀ is closer to its effective concentration range.
-
Selectivity: The selectivity index indicates how much more strongly the compound binds to the target (H2) versus an off-target (H1). A higher number signifies greater selectivity. Analog C is the most selective.
Based on this hypothetical data, Analog C would be the most promising candidate for further development due to its high potency, high selectivity, and a favorable safety window.
Conclusion
The systematic in vitro evaluation of ranitidine analogs through a well-designed series of assays is fundamental to a successful drug discovery campaign. By integrating receptor binding, functional antagonism, and cytotoxicity assays, researchers can build a comprehensive pharmacological profile of each new compound. This data-driven approach, grounded in a thorough understanding of the H2 receptor's signaling pathway, enables the confident selection of lead candidates with the greatest potential for clinical success.
References
- LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- Small Molecule Pathway Database (SMPDB). Intracellular Signalling Through Histamine H2 Receptor and Histamine.
- Wikipedia. Histamine H2 receptor.
- Norris, D. B., et al. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and Actions, 16(3-4), 170-172.
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Kosheeka.
- Cre
- Jadhav, M. P., et al. (2009). Involvement of histamine H1 and H2 receptors in the regulation of STAT-1 phosphorylation: inverse agonism exhibited by the receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1793(6), 1127-1136.
- Reaction Biology. H2 Biochemical Binding Assay Service.
- BenchChem. Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine.
- Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468.
- Thangam, E. B., et al. (2024). H2 Blockers. In StatPearls.
- Smit, M. J., et al. (1999). Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3. British Journal of Pharmacology, 127(5), 1051-1059.
- von der Weid, P. Y., & Reuter, H. (2018). A scheme of the putative signal transduction of the H2-receptor in the mammalian heart.
- Dr. G. Bhanu Prakash. (2025). H2 Antihistamines Pharmacology USMLE ! Ranitidine, Famotidine, Cimetidine. YouTube.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Dr. Gallagher. (2020). Ranitidine Part 2. YouTube.
- de Esch, I. J. P., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17009.
- Helman, C. A., & Tim, L. O. (1983). Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist. Pharmacotherapy, 3(4), 185-192.
- Wikipedia. H2 receptor antagonist.
- Caccamo, D., et al. (2023). P19-derived neuronal cells express H1, H2, and H3 histamine receptors: a biopharmaceutical approach to evaluate antihistamine agents. Amino Acids, 55(5), 727-739.
- DelValle, J., et al. (1995). Activation of the human histamine H2 receptor is linked to cell proliferation and c-fos gene transcription. American Journal of Physiology-Gastrointestinal and Liver Physiology, 268(5), G738-G746.
- Yanagisawa, T., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 29(10), 1668-1674.
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468.
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120.
- Smit, M. J., et al. (1994). Rapid desensitization of the histamine H2 receptor on the human monocytic cell line U937. European Journal of Pharmacology, 288(1), 17-25.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
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Troubleshooting & Optimization
Common side reactions in the synthesis of ranitidine intermediates
Technical Support Center: Ranitidine Intermediate Synthesis
A Guide to Troubleshooting Common Side Reactions for Researchers and Drug Development Professionals
Introduction: Navigating the Complexities of Ranitidine Synthesis
The synthesis of ranitidine, a histamine H₂-receptor antagonist, involves a multi-step process where precise control over reaction conditions is paramount to ensure the purity and safety of the final active pharmaceutical ingredient (API). The formation of process-related impurities not only reduces the overall yield but can also introduce compounds with potential toxicity, complicating purification and regulatory approval. The discovery of N-nitrosodimethylamine (NDMA) in ranitidine products has further intensified the need for a deep understanding of all potential side reactions, including those that may form NDMA precursors.[1][2]
This guide serves as a technical support resource for scientists encountering common side reactions during the synthesis of key ranitidine intermediates. Structured in a practical question-and-answer and troubleshooting format, it provides not just protocols, but the underlying mechanistic rationale to empower researchers to proactively mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of side products encountered in ranitidine synthesis?
A: Side products in ranitidine synthesis can be broadly categorized based on their formation mechanism. The most common classes include:
-
Dimeric and Oligomeric Impurities: Formed when two or more intermediate molecules react with each other instead of the intended reagent. This is common with bifunctional molecules.
-
Oxidation Products: Particularly relevant for thiol-containing intermediates, which can oxidize to form disulfides. The final ranitidine molecule can also oxidize to form Ranitidine S-oxide and N-oxide.[3][4][5]
-
Products of Incomplete Reaction or Over-reaction: Unreacted starting materials or intermediates, as well as products resulting from multiple substitutions where only one is desired.
-
Isomeric Impurities: Arising from rearrangements or reactions at alternative sites on a molecule.
-
Degradation Products of Precursors: Certain impurities, such as those listed in the European and United States Pharmacopeias (Impurities A, C, D, E, H, and I), can act as precursors to the formation of N-Nitrosodimethylamine (NDMA) under certain conditions.[6][7]
Q2: How can I effectively monitor the formation of these side products during my experiment?
A: A multi-pronged analytical approach is recommended.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for real-time qualitative monitoring of reaction progress. It allows for the visualization of starting materials, the desired product, and major impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A well-developed HPLC method can separate and quantify the desired intermediate from various side products. UV detection is standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. By providing the mass-to-charge ratio, LC-MS allows for the determination of the molecular weight of side products, offering critical clues to their structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for analyzing volatile impurities and for the sensitive detection of nitrosamines like NDMA.[2]
Q3: Are side reactions during synthesis a direct source of NDMA contamination?
A: While NDMA is primarily known as a degradation product of the ranitidine molecule itself, especially under conditions of heat and humidity, the synthesis process is critically important.[8][9] The intrinsic structure of ranitidine contains a dimethylamine (DMA) moiety and a nitro group, which are structural alerts for nitrosamine formation.[2][7][8] More importantly, specific process-related impurities formed during synthesis can be more labile and generate NDMA at a significantly higher rate than ranitidine itself.[6][7] Therefore, controlling the formation of these specific precursor impurities during synthesis is a key strategy to mitigate the risk of NDMA in the final API.
Troubleshooting Guide 1: Dimerization during Condensation
Issue: "In the final step of my synthesis, reacting 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine with N-methyl-1-(methylthio)-2-nitroethenamine, my LC-MS analysis shows a major impurity peak with a mass corresponding to a dimer of my product."
Root Cause Analysis:
This side reaction occurs because the key furan intermediate, 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine , is bifunctional. It possesses a nucleophilic primary amine intended for the reaction. However, under certain conditions, a second molecule of this intermediate can act as an electrophile (for instance, via an activated furan methyl group), leading to self-condensation or dimerization.
Visualizing the Reaction Pathway
Caption: Desired vs. Undesired Dimerization Pathway.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate (High-Impact):
-
Action: Instead of adding reagents all at once, employ a slow, dropwise addition of the furan intermediate to the solution of N-methyl-1-(methylthio)-2-nitroethenamine.
-
Rationale: This maintains a low instantaneous concentration of the bifunctional furan intermediate, ensuring it is more likely to react with the abundant nitroethenamine electrophile rather than another molecule of itself. This kinetically favors the desired intermolecular reaction over the undesired dimerization.
-
-
Temperature Management:
-
Action: Perform the reaction at a controlled, lower temperature (e.g., 25-40°C). Monitor for exothermic events during addition.
-
Rationale: Higher temperatures can increase the rate of side reactions, including dimerization and decomposition. Maintaining a consistent temperature ensures more predictable reaction kinetics.
-
-
Solvent Selection:
-
In-Process Monitoring:
-
Action: Run TLC or HPLC analysis on an aliquot of the reaction mixture every 60 minutes.
-
Rationale: This allows you to track the consumption of starting materials and the formation of both the product and the dimer. The reaction should be quenched once the limiting reagent is consumed to prevent further side product formation or degradation.
-
Troubleshooting Guide 2: Oxidation of Cysteamine Intermediate
Issue: "My yield is significantly low when preparing the 5-[[(2-aminoethyl)thio]methyl]furan intermediate from 5-(dimethylaminomethyl)furfuryl alcohol and cysteamine. I've identified a disulfide impurity."
Root Cause Analysis:
Cysteamine (2-aminoethanethiol) contains a thiol (-SH) group, which is highly susceptible to oxidation. In the presence of atmospheric oxygen, two molecules of cysteamine can be oxidized to form a disulfide-bridged dimer, cystamine. This non-nucleophilic dimer is unreactive in the subsequent substitution step, effectively consuming the reagent and lowering the yield.
Visualizing the Thiol Oxidation
Caption: Experimental workflow to prevent thiol oxidation.
Troubleshooting Protocol:
-
Deoxygenate Solvents:
-
Action: Before use, thoroughly degas all solvents (e.g., water, ethanol) by sparging with an inert gas like nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Rationale: This removes dissolved oxygen, the primary oxidant responsible for disulfide formation.
-
-
Maintain an Inert Atmosphere:
-
Action: Assemble the reaction glassware under a positive pressure of nitrogen or argon. Use a manifold or balloon to ensure the reaction is shielded from the atmosphere throughout the experiment.
-
Rationale: This prevents atmospheric oxygen from entering the reaction vessel and initiating the oxidation side reaction.
-
-
Use Fresh Reagents:
-
Action: Use a freshly opened bottle of cysteamine or cysteamine hydrochloride. If the reagent is old or has been exposed to air, consider purification before use.
-
Rationale: Thiols can oxidize upon storage. Using a fresh, high-purity source minimizes the amount of pre-existing disulfide impurity.
-
-
Consider a Reducing Agent (Advanced):
-
Action: In particularly sensitive reactions, a small, stoichiometric amount of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added.
-
Rationale: TCEP can reduce any disulfide that forms back to the reactive thiol in situ, preserving the active nucleophile. This is generally reserved for cases where other methods are insufficient.
-
Summary of Key Intermediates and Potential Side Products
| Intermediate Stage | Key Reagents | Desired Reaction | Common Side Product(s) | Formation Mechanism | Analytical Note |
| 1. Aminomethylation | Furfuryl alcohol, Dimethylamine, Formaldehyde | Mannich reaction | Furan ring polymerization | Acid-catalyzed polymerization | GPC for high MW polymers |
| 2. Thioether Formation | 5-(Aminomethyl)furfuryl alcohol, Cysteamine | Nucleophilic substitution | Cystamine (disulfide) | Oxidation of thiol | HPLC-MS (M+H ~2x cysteamine) |
| 3. Final Condensation | Aminoethylthio furan, N-methyl-1-(methylthio)-2-nitroethenamine | Nucleophilic substitution | Dimeric impurities | Self-condensation | HPLC-MS (M+H ~2x product) |
| Overall | Any | - | Ranitidine S-oxide / N-oxide | Oxidation | HPLC with reference standard |
References
-
Yokoo, Y., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pharma Portal. (n.d.). In this post, we delve into the intricacies of ranitidine impurities, shedding light on their origin. Available at: [Link]
-
Al-Absi, S. M., et al. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. PMC, NIH. Available at: [Link]
-
ResearchGate. (2021). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. Available at: [Link]
-
MDPI. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Available at: [Link]
-
Wikipedia. (n.d.). Ranitidine. Available at: [Link]
-
Mascal, M., & Dutta, S. (2016). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Available at: [Link]
-
New Drug Approvals. (2016). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Available at: [Link]
-
Elder, D. P., et al. (2020). Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products. Organic Process Research & Development. Available at: [Link]
-
Lipnicka, U., et al. (2002). A new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. RSC Advances. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). PMC, NIH. Available at: [Link]
Sources
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- 3. Ranitidine - Wikipedia [en.wikipedia.org]
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- 11. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Thioether Synthesis from 2-Furanmethanethiol
Welcome to the technical support center for the synthesis of thioethers using 2-furanmethanethiol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to optimize your reactions, overcome common challenges, and ensure the integrity of your results.
Introduction to Thioether Synthesis with 2-Furanmethanethiol
The synthesis of thioethers, also known as sulfides, from 2-furanmethanethiol is a fundamental transformation in organic chemistry, with applications in pharmaceuticals and materials science.[1][2] The most common method involves the S-alkylation of 2-furanmethanethiol with an electrophile, typically an alkyl halide, in the presence of a base.[1][3] This reaction generally proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate) acts as a potent nucleophile.[3][4]
While seemingly straightforward, this reaction can be prone to several issues that can affect yield, purity, and scalability. This guide will address these potential pitfalls and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: Why is my thioether yield consistently low?
Low yields can stem from several factors, ranging from incomplete deprotonation of the thiol to side reactions. Let's break down the potential causes and solutions.
A1: Potential Causes and Corrective Actions
-
Incomplete Deprotonation: 2-Furanmethanethiol, like other thiols, is more acidic than corresponding alcohols, but still requires a sufficiently strong base for complete conversion to the highly nucleophilic thiolate.[3]
-
Solution: Ensure your base is strong enough to deprotonate the thiol. While weaker bases like potassium carbonate can sometimes be effective, stronger bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) often lead to better results.[3] Always use a fresh, anhydrous base to avoid introducing water, which can quench the thiolate.
-
-
Poor Quality of Reagents:
-
2-Furanmethanethiol: This thiol can be sensitive to air and may oxidize over time to form disulfides.[2][3][5] It is also known to be air-sensitive.[6]
-
Solution: Use freshly opened or distilled 2-furanmethanethiol. Store it under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
-
Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Less reactive alkyl chlorides may require harsher conditions, which can lead to side reactions.
-
Solution: If possible, use the corresponding alkyl bromide or iodide for higher reactivity. Ensure the alkyl halide is pure and free from decomposition products.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophilic thiolate, thus enhancing its reactivity.[4]
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions, especially elimination (E2) with secondary and tertiary alkyl halides.[3]
-
Solution: Start the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. For highly reactive substrates, cooling the reaction mixture may be necessary to control the exotherm.
-
-
-
Side Reactions:
-
Oxidation to Disulfide: In the presence of air (oxygen), the thiolate can oxidize to form a disulfide, which will reduce the amount of nucleophile available for the desired reaction.[3][5]
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon). Degassing the solvent prior to use can also be beneficial.
-
-
Elimination (E2): With secondary and tertiary alkyl halides, the basic thiolate can act as a base, leading to the formation of an alkene via an E2 elimination pathway.[3] Thiolates are generally less basic than alkoxides, which minimizes this issue, but it can still occur with sterically hindered substrates.[3]
-
Solution: For secondary and tertiary alkyl halides, consider using a less hindered base or explore alternative synthetic routes that do not involve SN2 conditions.
-
-
Troubleshooting Flowchart for Low Yields
Caption: A decision-making flowchart for troubleshooting low thioether yields.
Q2: I see an unexpected peak in my NMR/MS that corresponds to a disulfide. How can I prevent its formation?
The formation of the disulfide of 2-furanmethanethiol is a common side reaction.
A2: Minimizing Disulfide Formation
The disulfide byproduct arises from the oxidation of the thiol or thiolate.[3][5]
-
Mechanism of Formation:
-
2 RSH + [O] → RSSR + H₂O
-
2 RS⁻ + [O] + 2 H⁺ → RSSR + H₂O
-
-
Preventative Measures:
-
Inert Atmosphere: The most critical step is to exclude oxygen from the reaction. This can be achieved by:
-
Running the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Using solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Handling of 2-Furanmethanethiol: As a volatile and malodorous compound, it's best to handle it in a well-ventilated fume hood.[7] To prevent oxidation during storage and handling:
-
Store under an inert atmosphere.
-
Use a syringe to transfer the thiol to the reaction vessel, minimizing its exposure to air.
-
-
Reaction Work-up: During the work-up, the unreacted thiol can be exposed to air and oxidize.
-
Solution: If possible, perform the work-up quickly. Adding a mild reducing agent like sodium bisulfite to the aqueous wash can sometimes help to reduce any disulfide that forms back to the thiol.
-
-
Q3: My reaction is complete, but I'm having trouble purifying the final thioether. What are the best purification strategies?
Purification can be challenging due to the properties of the starting materials and the product.
A3: Purification Techniques
-
Extraction:
-
After the reaction, a standard aqueous work-up is typically performed. If excess thiol is present, it can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic thiol into the aqueous phase. Be cautious, as some thioethers may be sensitive to strong bases.
-
If a basic catalyst was used, a wash with a dilute acid (e.g., 1M HCl) can help to remove it.
-
-
Chromatography:
-
Column Chromatography: This is often the most effective method for purifying thioethers. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. The less polar thioether will usually elute before the more polar thiol or disulfide.
-
Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for your column chromatography. Staining with potassium permanganate can help visualize the spots, as sulfur compounds often quench fluorescence under UV light.
-
-
Distillation:
-
If the thioether is volatile and thermally stable, vacuum distillation can be an excellent purification method, especially for large-scale reactions. However, be aware that 2-furanmethanethiol itself has a boiling point of 155 °C, so ensure your product has a sufficiently different boiling point.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with 2-furanmethanethiol?
A: 2-Furanmethanethiol is a flammable liquid with an unpleasant odor.[6][7] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Keep it away from heat, sparks, and open flames.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Take precautions against static discharge.[7]
Q: Can I use other electrophiles besides alkyl halides?
A: Yes, the thiolate of 2-furanmethanethiol is a good nucleophile and can react with a variety of electrophiles, including:
-
Epoxides: The thiolate will open the epoxide ring in an SN2 fashion.
-
Tosylates and Mesylates: These are excellent leaving groups and often react more readily than alkyl halides.
-
Michael Acceptors: Thiolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
Q: How can I monitor the progress of my reaction?
A: The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside the starting materials to track the disappearance of the limiting reagent and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide more quantitative information about the conversion and the presence of any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for NMR analysis can give a clear picture of the reaction progress.
Q: Are there any alternative "green" methods for this synthesis?
A: There is growing interest in developing more environmentally friendly methods for thioether synthesis. Some approaches include:
-
Catalytic methods: Using solid acid or base catalysts that can be easily recovered and reused.[8][9]
-
Solvent-free conditions: In some cases, the reaction can be run neat, which eliminates the need for a solvent.[8][9]
-
Using alcohols instead of alkyl halides: The direct reaction of thiols with alcohols is a greener alternative as the only byproduct is water.[8][9] This typically requires an acid catalyst.[8][9]
Reaction Scheme and Mechanism
The synthesis of a thioether from 2-furanmethanethiol and an alkyl halide proceeds in two main steps: deprotonation of the thiol followed by nucleophilic substitution.
Caption: General reaction scheme for thioether synthesis from 2-furanmethanethiol.
Summary of Optimized Reaction Conditions
For a successful synthesis of thioethers from 2-furanmethanethiol, consider the following optimized parameters:
| Parameter | Recommended Condition | Rationale |
| Thiol | Freshly opened or distilled 2-furanmethanethiol | Minimizes disulfide formation from oxidation.[2][3][5] |
| Electrophile | Alkyl iodide or bromide | More reactive than alkyl chloride, allowing for milder conditions. |
| Base | Strong, non-nucleophilic base (e.g., NaH) | Ensures complete deprotonation to the reactive thiolate.[3] |
| Solvent | Anhydrous polar aprotic (e.g., DMF, Acetonitrile) | Enhances the nucleophilicity of the thiolate.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol and thiolate to disulfide.[2][3][5] |
| Temperature | Room temperature, with gentle heating if necessary | Balances reaction rate with the potential for side reactions. |
References
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
-
Pearson+. Using an alkyl halide and a thiol as starting materials, how would... | Study Prep. [Link]
-
Synerzine. (2018, June 22). 2-Furanmethanethiol. [Link]
-
YouTube. (2025, February 25). Synthesis of thiols and thioether. [Link]
-
Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
ChemBK. (2024, April 9). 2-Furanmethanethiol. [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. [Link]
-
ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Thioether | Request PDF. [Link]
-
Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
ResearchGate. (2016, September 26). (PDF) Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. [Link]
-
The Good Scents Company. furfuryl mercaptan, 98-02-2. [Link]
-
Wikipedia. Furan-2-ylmethanethiol. [Link]
-
NIH. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC. [Link]
-
polen.itu.edu.tr. (2020, September 28). ISTANBUL TECHNICAL UNIVERSITY GRADUATE SCHOOL OF SCIENCE ENGINEERING AND TECHNOLOGY Ph.D. THESIS SEPTEMBER 2020 EXTREMELY RA. [Link]
-
SpectraBase. 2-Furanmethanethiol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation - Wordpress. [Link]
-
Organic Syntheses Procedure. 2-furfuryl mercaptan. [Link]
-
NIH. (2023, November 23). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC. [Link]
-
Beilstein Journal of Organic Chemistry. (2016, December 6). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]
-
RSC Publishing. (2021, August 11). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. [Link]
-
PubMed. The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. [Link]
-
NIH. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. [Link]
-
NIH. The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes - PMC. [Link]
-
American Chemical Society. (2022, January 3). 2-Furfurylthiol. [Link]
-
PubMed. (2009, March 25). Quantification and odor contribution of 2-furanmethanethiol in different types of fermented soybean paste miso. [Link]
-
ResearchGate. Optically Active Bisthioethers and Disulfones Derived from Furan-2(5H)-one and Dithiols: Synthesis and Structure | Request PDF. [Link]
-
ResearchGate. (2025, August 6). A Powerful Aromatic Volatile Thiol, 2-Furanmethanethiol, Exhibiting Roast Coffee Aroma in Wines Made from Several Vitis v inifera Grape Varieties | Request PDF. [Link]
-
Chemistry Stack Exchange. (2025, February 6). Purification of thiols. [Link]
- Google Patents.
-
CABI. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.. [Link]
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- 8. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 9. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine , a key intermediate in the synthesis of Ranitidine.[1] This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate the unique challenges presented by this polar, basic compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting or while optimizing your purification process.
Q1: What are the primary challenges in purifying this specific furanmethanamine intermediate?
Answer: The purification of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is primarily complicated by its molecular structure. It contains both a primary and a secondary amine, making it highly polar and basic. These features lead to several challenges:
-
Strong Interaction with Silica Gel: Standard normal-phase chromatography on silica gel is often problematic. The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, which can cause severe tailing (streaking) of the chromatographic peak, irreversible adsorption (low recovery), or even degradation of the compound on the column.[2]
-
High Polarity: The compound's high polarity makes it poorly soluble in many common non-polar organic solvents used in normal-phase chromatography, while being highly soluble in polar solvents, making elution difficult to control.
-
Potential for Oxidation: Amines, in general, can be susceptible to oxidation, especially when exposed to air and light over extended periods, which can lead to the formation of colored impurities.[3]
-
Impurity Profile: The crude product may contain unreacted starting materials, such as cysteamine, and various by-products from the synthesis, which may have similar polarities, complicating separation.[4]
Q2: What are the most common impurities I should be looking for in my crude sample?
Answer: The impurity profile depends heavily on the specific synthetic route employed. However, for a typical synthesis involving the reaction of a furanmethanol derivative with cysteamine (2-aminoethylthiol), you should anticipate the following.[5][6]
| Impurity Type | Common Examples | Rationale for Formation |
| Unreacted Starting Materials | Cysteamine, 5-(Hydroxymethyl)-N-methyl-2-furanmethanamine | Incomplete reaction. |
| By-products from Side Reactions | Disulfide-linked dimers of cysteamine | Oxidation of the thiol group in cysteamine. |
| Over-alkylation products | Reaction of the primary amine with another molecule of the starting electrophile. | |
| Degradation Products | Oxidized furan ring species, N-oxides | Exposure to air, light, or harsh (e.g., strongly acidic) conditions during workup or storage.[3] |
| Process-Related Impurities | Residual solvents, reagents from previous steps. | Carried over from the synthesis. As a precursor to Ranitidine, there's also a broader concern in the industry about nitrosamine impurities forming if sources of nitrites and secondary/tertiary amines are present under certain conditions.[7] |
It is crucial to use an analytical technique like HPLC or LC/MS to get a clear picture of your crude material's composition before attempting large-scale purification.[8]
Q3: How should I handle and store the purified compound to ensure its stability?
Answer: Given the amine functionalities, the purified compound should be handled with care to prevent degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and carbon dioxide.
-
Temperature: Keep refrigerated (2-8 °C) for long-term storage.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a tightly sealed, clean glass container. Avoid reactive plastics.
Troubleshooting Purification Workflows
This section provides direct answers and step-by-step protocols for specific problems you may encounter during purification.
Problem 1: My compound streaks badly or remains at the baseline during silica gel column chromatography.
This is the most common issue and is a direct result of the basic amines interacting with acidic silica gel.[2]
Root Cause Analysis Diagram
Caption: Root cause of amine streaking on silica gel.
Solution A: Modify the Mobile Phase with a Competing Base
The Science Behind It: By adding a small amount of a competing amine, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase, you "neutralize" the acidic sites on the silica gel.[2] The modifier molecules occupy the active sites, preventing your target compound from binding irreversibly and allowing it to travel through the column smoothly.
Step-by-Step Protocol:
-
Solvent System Selection: A common solvent system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).
-
TLC Analysis: Prepare several test eluents. A good starting point is DCM:MeOH with 1-2% TEA or NH4OH.
-
Eluent 1: 95:5 DCM:MeOH + 1% TEA
-
Eluent 2: 90:10 DCM:MeOH + 1% TEA
-
Eluent 3: 85:15 DCM:MeOH + 1% TEA
-
-
Run TLC Plates: Spot your crude material and run the plates in the test eluents. Look for the solvent system that gives your target compound an Rf value between 0.2 and 0.4 with good separation from impurities.
-
Column Preparation:
-
Prepare the slurry for your column using your chosen mobile phase (including the TEA). This is called pre-treating or "basifying" the column.[9]
-
Never dry-pack a column when using a modifier; always use a slurry pack to ensure homogeneity.
-
-
Elution: Run the column using the pre-determined mobile phase, collecting fractions and monitoring by TLC.
Solution B: Use an Alternative Stationary Phase
The Science Behind It: Instead of modifying the mobile phase, you can change the stationary phase to one that is more compatible with basic compounds.
-
Amine-Functionalized Silica: This is silica gel where the surface has been chemically bonded with aminopropyl groups.[10][11] This creates a basic surface environment that repels basic analytes, preventing strong interactions and improving peak shape. It is an excellent choice for purifying amines.[10]
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative. However, it can sometimes be too reactive for certain functional groups.
Solution C: Switch to Reversed-Phase Chromatography
The Science Behind It: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12] Your polar compound will have less affinity for the non-polar stationary phase and will elute earlier. By adjusting the pH of the mobile phase to be alkaline (e.g., adding ammonium hydroxide or TEA), you can ensure your amine is in its neutral, free-base form. This makes it slightly less polar (more lipophilic), increasing its retention and improving the separation.[2]
Problem 2: I am trying to use recrystallization, but my compound is either soluble in everything or insoluble in everything. Or, it just "oils out".
Recrystallization is a powerful, cost-effective technique but relies on finding a solvent where the compound's solubility changes significantly with temperature.[13][14] For highly polar molecules, this can be challenging.
Solution A: Use a Two-Solvent System
The Science Behind It: This method is used when no single solvent is ideal. You dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[15] Slow cooling from this point should induce crystallization.
Step-by-Step Protocol:
-
Identify Solvents: Find a polar solvent that readily dissolves your compound (e.g., Methanol, Isopropanol). Find a less polar solvent in which it is poorly soluble (e.g., Diethyl Ether, Hexanes, Toluene). The two solvents must be miscible.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent.
-
Add Anti-Solvent: While keeping the solution warm, add the "bad" solvent dropwise until you see persistent cloudiness.
-
Re-dissolve: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.[16]
Solution B: Crystallize as a Salt
The Science Behind It: Amines can be converted into their corresponding salts (e.g., hydrochloride, oxalate, or fumarate) by adding an acid.[3][15] These salts often have very different solubility profiles than the free base and are frequently more crystalline. The compound 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine is available commercially as a hemifumarate salt, indicating this is a viable strategy.[17] A procedure for making a similar intermediate as an oxalate salt has also been published.[18]
Step-by-Step Protocol:
-
Dissolve Free Base: Dissolve your purified (or semi-pure) free-base compound in a suitable solvent like isopropanol or ethanol.
-
Add Acid: Slowly add a solution of an acid (e.g., HCl in ether, or a solution of oxalic or fumaric acid in the same solvent).
-
Induce Crystallization: The salt will often precipitate immediately. You may need to stir or cool the mixture to encourage full crystallization.
-
Collect and Wash: Collect the salt crystals by filtration and wash with a small amount of cold solvent.
-
Liberate Free Base (Optional): If you need the free base for the next step, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH solution), followed by extraction with an organic solvent.[19]
Problem 3: How do I effectively remove the triethylamine (TEA) modifier from my product after column chromatography?
Answer: Triethylamine (boiling point: 89.5 °C) can often be removed with the bulk solvent on a rotary evaporator. However, trace amounts can persist.
-
Azeotropic Removal: Add a solvent like toluene to the flask containing your product and evaporate again. Toluene forms a low-boiling azeotrope with TEA, helping to remove it more effectively. Repeat 2-3 times.
-
Aqueous Wash (Liquid-Liquid Extraction): If your compound is not water-soluble, dissolve the residue in a water-immiscible solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer with a dilute, weak acid like 5% citric acid solution or saturated ammonium chloride (NH₄Cl) solution. This will protonate the TEA to its water-soluble salt, which will partition into the aqueous layer. Be cautious, as this may also protonate your product, potentially pulling it into the aqueous layer if it becomes too water-soluble. Always check both layers by TLC before discarding anything. Finally, wash with brine, dry the organic layer over Na₂SO₄, and evaporate.[6]
-
High Vacuum: Placing the sample under a high vacuum for several hours can help remove the last traces.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
SynThink Research Chemicals. Ranitidine EP Impurities & USP Related Compounds. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Pharma Connection. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
The Pharma Master. Troubleshooting. [Link]
-
World Health Organization (WHO). (2019). Information Note Nitrosamine impurities. [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac). [Link]
-
University of California, Los Angeles (UCLA) Chemistry. Recrystallization. [Link]
-
ResearchGate. (2015). How do I synthesise ranitidine impurities?[Link]
-
Veeprho. (2020). Nitrosamine Impurities Traces in Ranitidine. [Link]
-
Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
New Drug Approvals. (2016). Ranitidine. [Link]
-
Columbia University. Column chromatography. [Link]
- Google Patents.
-
Reddit. (2022). Chromotography with free amines?[Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
- Google Patents. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE.
-
PrepChem.com. Synthesis of A. N,N-Dimethyl-5-[[[2-[(1-methylthio-2-nitroethenyl)amino]ethyl]thio]methyl]-2-furanmethanamine oxalate. [Link]
-
PubChem. 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate. [Link]
-
Pharmaffiliates. 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine. [Link]
-
Organic Spectroscopy International. (2016). RANITIDINE. [Link]
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- 2. biotage.com [biotage.com]
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- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Information Note Nitrosamine impurities [who.int]
- 8. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
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- 15. Reagents & Solvents [chem.rochester.edu]
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- 17. 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate | C24H40N4O6S2 | CID 72941783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preserving the Integrity of Thioethers in Furan-Containing Compounds
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of thioether oxidation in furan-containing molecules. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common yet nuanced issue. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate your experiments successfully.
Introduction: The Dual Challenge of Furan and Thioether Stability
Furan rings are valuable heterocyclic motifs in pharmaceuticals and functional materials, prized for their unique electronic properties.[1][2] However, their electron-rich nature makes them susceptible to oxidation, which can lead to ring-opening, polymerization, or other undesired transformations.[3][4][5] Compounding this challenge is the presence of a thioether linkage, a functional group notoriously prone to oxidation to the corresponding sulfoxide and sulfone.[6][7][8] This dual reactivity presents a significant hurdle in synthetic routes, demanding carefully controlled conditions to preserve the integrity of the target molecule.
This guide provides a comprehensive resource for understanding and mitigating the oxidative degradation of thioethers within furan-containing compounds. We will explore the underlying mechanisms, preventative strategies, and troubleshooting solutions in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the oxidation of thioethers in the presence of a furan ring, providing explanations grounded in chemical principles.
Q1: Why is the thioether in my furan compound so easily oxidized?
A1: The sulfur atom in a thioether possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents.[9] The oxidation process typically involves the transfer of an oxygen atom from the oxidant to the sulfur, first forming a sulfoxide and then potentially a sulfone upon further oxidation.[7] Common laboratory reagents and even atmospheric oxygen can initiate this process, particularly in the presence of light, heat, or trace metal catalysts.[10]
Q2: How does the furan ring's presence affect the thioether's stability?
A2: While the furan ring itself does not directly activate the thioether towards oxidation, its own sensitivity to oxidative conditions creates a competitive and complex reaction environment.[3][11] Many potent oxidants that readily attack thioethers will also degrade the furan ring.[3][4] Therefore, the challenge lies in finding reaction conditions that are mild enough to spare the furan while still being effective for other desired transformations, or in completely avoiding oxidative conditions.
Q3: What are the primary culprits for unwanted oxidation in my experiments?
A3: Unwanted oxidation can stem from several sources:
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to slow oxidation.[10]
-
Peroxide Impurities in Solvents: Ethers like THF and diethyl ether are notorious for forming explosive peroxides over time, which are potent oxidizing agents.[10]
-
Strong Oxidizing Reagents: Many common oxidants used in synthesis (e.g., hydrogen peroxide, m-CPBA, nitric acid) will readily oxidize both the thioether and the furan ring.[7][12]
-
Trace Metal Contaminants: Metal ions, such as iron or copper, can catalyze the oxidation of thioethers by atmospheric oxygen.[10]
-
Reactive Oxygen Species (ROS): In biological or biomimetic systems, ROS like hypochlorite (OCl⁻) are extremely rapid oxidants of thioethers, much more so than hydrogen peroxide (H₂O₂).[6][8]
Q4: Can I use a protecting group for the thioether?
A4: Protecting a thioether is not as straightforward as protecting an alcohol or an amine. The most common strategy to "protect" a thioether is to intentionally oxidize it to the sulfoxide. The sulfoxide is generally more stable to further oxidation than the thioether is to initial oxidation. It can then be reduced back to the thioether at a later stage using a reducing agent like phosphorus trichloride or trifluoroacetic anhydride with sodium iodide. However, the conditions for both the oxidation and reduction steps must be carefully chosen to be compatible with the furan ring.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and handling of furan compounds with thioether moieties.
| Observed Problem | Probable Cause(s) | Suggested Solutions |
| Formation of sulfoxide/sulfone byproducts confirmed by LC-MS or NMR. | 1. Oxidizing impurities in reagents or solvents. 2. Exposure to atmospheric oxygen during reaction or workup. 3. Incompatible reagents with oxidizing properties. | 1. Use freshly distilled or peroxide-free solvents. Test for peroxides before use. 2. Degas all solvents and reaction mixtures with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the experiment and workup. 3. Carefully review all reagents for their oxidizing potential. Substitute with milder alternatives where possible. |
| Low yield of the desired product with significant baseline material or insoluble "gunk". | 1. Oxidative degradation and polymerization of the furan ring. [3]2. Concurrent oxidation of both the furan and the thioether. | 1. Lower the reaction temperature. 2. Minimize reaction time by closely monitoring with TLC or LC-MS. 3. Add radical inhibitors or antioxidants (e.g., BHT) if radical-mediated polymerization is suspected. 4. Ensure the reaction is run in the absence of light by wrapping the flask in aluminum foil. |
| Inconsistent results between batches. | 1. Variable purity of starting materials or reagents. 2. Different levels of exposure to air or light. 3. Trace metal contamination from glassware or stir bars. | 1. Standardize the purification of all materials. 2. Adhere strictly to protocols for maintaining an inert atmosphere. 3. Acid-wash glassware to remove trace metal residues. Use high-purity stir bars. 4. Consider adding a chelating agent like EDTA to sequester metal ions. [10] |
Part 3: Best Practices and Experimental Protocols
Proactive measures are key to preventing the oxidation of thioethers in furan compounds. The following best practices and protocols are designed to minimize oxidative risk.
Best Practices for Handling and Storage
-
Inert Atmosphere: Always handle and store furan-thioether compounds under an inert atmosphere (nitrogen or argon). For long-term storage, consider sealing in an ampoule under argon.[10]
-
Solvent Purity: Use freshly purified, peroxide-free solvents. It is advisable to test for peroxides before each use.
-
Temperature Control: Store compounds at low temperatures (refrigerator or freezer) to slow down potential degradation.
-
Light Protection: Protect sensitive compounds from light by storing them in amber vials or by wrapping containers with aluminum foil.
Experimental Workflow for Preventing Oxidation
The following diagram illustrates a decision-making workflow for a typical reaction involving a furan-thioether compound.
Caption: A generalized workflow for handling furan-thioether compounds.
Protocol: SNAr Reaction with a Thiol on a Furan-Containing Substrate
This protocol provides an example of a common reaction type, incorporating best practices to prevent thioether oxidation.
Objective: To synthesize a furan-thioether via nucleophilic aromatic substitution without oxidizing the product.
Materials:
-
2-Chloro-5-nitrofuran
-
4-Methoxythiophenol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Ethyl acetate, degassed
-
Brine, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Degas DMF by sparging with nitrogen for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrofuran (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Seal the flask with a septum and purge with nitrogen for 10 minutes.
-
Add degassed DMF via syringe to dissolve the solids.
-
In a separate flask, prepare a solution of 4-methoxythiophenol (1.1 eq) in a small amount of degassed DMF.
-
Slowly add the thiophenol solution to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. Avoid heating unless necessary, as this increases the risk of oxidation.
-
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing degassed water.
-
Extract the aqueous layer three times with degassed ethyl acetate.
-
Combine the organic layers and wash with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography using degassed solvents.
-
-
Storage:
-
Transfer the purified product to an amber vial, flush with nitrogen, and store in a freezer.
-
Part 4: Analytical Detection of Thioether Oxidation
Confirming the presence or absence of oxidation products is crucial. Here are the primary analytical techniques for this purpose.
| Technique | Observations for Oxidation | Notes |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Protons alpha to the sulfur will typically shift downfield upon oxidation to sulfoxide or sulfone.¹³C NMR: The carbon alpha to the sulfur will also show a downfield shift. | A reliable method for structural confirmation and can be quantitative. |
| Mass Spectrometry (MS) | The molecular ion peak will increase by +16 amu for each oxygen atom added (M+16 for sulfoxide, M+32 for sulfone). | High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | A strong absorption band will appear in the region of 1030-1070 cm⁻¹ for the S=O stretch of a sulfoxide. A sulfone will show two strong bands around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹. | Useful for a quick check of functional group conversion. |
| Thin-Layer Chromatography (TLC) | The sulfoxide and sulfone products will be significantly more polar than the starting thioether, resulting in lower Rf values. | An excellent tool for reaction monitoring. |
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
-
Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. [Link]
-
Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. ResearchGate. [Link]
-
Oxidation of furans (Review). ResearchGate. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]
-
Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Troubleshooting low yield in ranitidine synthesis steps
Welcome to the Technical Support Center for Ranitidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of ranitidine. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting advice to optimize your synthetic workflow and maximize yields.
Diagram: Common Synthetic Pathway to Ranitidine
Identifying and minimizing impurities in ranitidine diamine production
Technical Support Center: Ranitidine Diamine Production
A Guide to Identification, Control, and Minimization of Process-Related Impurities
Welcome to the technical support center for ranitidine diamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of impurity management during the production of ranitidine diamine, the active pharmaceutical ingredient (API) commonly known as ranitidine. As your Senior Application Scientist, I've structured this guide to provide not just protocols, but the scientific rationale behind them, ensuring a proactive approach to quality control.
Part 1: Frequently Asked Questions - Understanding Impurity Formation
This section addresses the fundamental questions regarding the origin and nature of impurities in ranitidine diamine synthesis.
Q1: What are the primary categories of impurities I should be aware of during ranitidine diamine synthesis?
A: Impurities in ranitidine diamine can be broadly classified into three main groups:
-
Process-Related Impurities: These are substances that arise from the manufacturing process itself. They include unreacted starting materials, intermediates, and by-products from unintended side reactions.[1]
-
Degradation Products: Ranitidine diamine is susceptible to degradation under various conditions. Key degradation pathways include hydrolysis under strongly acidic or alkaline conditions and photodegradation.[2][3][4] Exposure to heat, humidity, and even light can generate a range of degradants.[4][5][6]
-
N-Nitrosamine Impurities: This is a critical category of impurities, with N-nitrosodimethylamine (NDMA) being the most significant concern.[5][7] NDMA is classified as a probable human carcinogen and its presence has led to widespread regulatory action.[5][8] Research has shown that NDMA can form from the slow, intermolecular degradation of the ranitidine molecule itself, without the need for external contaminants.[6][9]
Q2: What is the root cause of N-nitrosodimethylamine (NDMA) formation in ranitidine products?
A: The formation of NDMA in ranitidine is a complex issue. Initially, it was thought to be solely from contaminated raw materials or solvents, a known issue in other drug classes like sartans.[5][10] However, extensive investigation has revealed that the ranitidine molecule itself is inherently unstable and can degrade to form NDMA.[6][9] The dimethylamino group and the nitro group within the ranitidine structure are the key precursors. The degradation process is an intermolecular reaction and is significantly accelerated by factors like heat and humidity during storage.[6][8]
Q3: Besides NDMA, what are some specific, known degradation impurities of ranitidine diamine?
A: Forced degradation studies have identified several other impurities. Under oxidative, acidic, and basic stress conditions, ranitidine is known to degrade significantly.[2] For example, hydrolytic degradation under different pH conditions can lead to distinct products, including ranitidine S-oxide, ranitidine N-oxide, and various cleavage products resulting from the breakdown of the enediamine structure.[3][5] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official impurities, such as Impurity A, B, C, D, E, F, and G, which are used as reference standards in analytical testing.[1][2]
Part 2: Troubleshooting Guide - Impurity Identification & Analysis
This section provides actionable guidance for specific analytical challenges encountered in the lab.
Q4: My reverse-phase HPLC chromatogram shows several unknown peaks that are not present in my reference standard. What is my first step to identify them?
A: The appearance of unknown peaks is a common challenge. A systematic approach combining chromatographic and spectroscopic techniques is essential for identification. The recommended first step is to use a High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) detector.
-
Rationale: A PDA detector provides UV-Vis spectra for each peak. By comparing the spectrum of an unknown peak to that of the ranitidine diamine main peak, you can make an initial assessment. Structurally similar impurities will often have similar chromophores and thus similar UV spectra, while a completely different spectrum suggests a more significant structural modification or a process contaminant.
The logical workflow for identifying these unknown peaks is outlined below.
Sources
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- 2. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. jfda-online.com [jfda-online.com]
- 5. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. veeprho.com [veeprho.com]
- 8. fda.gov [fda.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Information Note Nitrosamine impurities [who.int]
Technical Support Center: A Guide to Overcoming Challenges in Scaling Up Ranitidine Intermediate Synthesis
Introduction: Ranitidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of conditions caused by excess stomach acid. However, the synthesis and formulation of ranitidine are not without significant challenges, most notably the potential for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][2] The U.S. FDA and other regulatory bodies have highlighted that NDMA levels in some ranitidine products can increase over time, especially when stored at higher than room temperatures, leading to market withdrawal actions.[3] Investigations have revealed that the instability is inherent to the ranitidine molecule itself, with factors like heat and humidity influencing the degradation rate.[4][5]
This discovery places immense importance on the synthesis of the active pharmaceutical ingredient (API). A robust, well-controlled synthesis that produces high-purity intermediates is the first and most critical line of defense in minimizing the precursors and catalysts that can lead to the formation of NDMA and other impurities. This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of ranitidine intermediates. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory and during process scale-up, grounding all recommendations in established chemical principles and regulatory awareness.
Section 1: Troubleshooting Guide - Core Synthesis Steps
This section addresses specific, common problems encountered during the synthesis of key ranitidine intermediates. The answers provide not just solutions, but also the underlying chemical reasoning to empower scientists to make informed decisions.
Q1: We are experiencing low yields during the formation of the key nitroketene aminal intermediate, N,N'-dimethyl-2-nitro-1,1-ethenediamine. What are the primary causes and how can they be mitigated?
A1: The synthesis of N,N'-dimethyl-2-nitro-1,1-ethenediamine, a crucial building block, typically involves the reaction of 1,1-bis(methylthio)-2-nitroethene with methylamine.[6] Low yields in this step are often traced back to three main areas: incomplete reaction, side-product formation, or product loss during workup.
-
Causality & Mitigation:
-
Incomplete Reaction: The displacement of the two methylthio groups by methylamine is a sequential process. Insufficient reaction time or temperature can lead to a mixture containing the mono-substituted intermediate, N-methyl-1-(methylthio)-2-nitroethenamine. At scale, heat and mass transfer limitations can exacerbate this.
-
Solution: Ensure an adequate excess of methylamine is used to drive the reaction to completion. Monitor the reaction progress using in-process controls like TLC or HPLC to confirm the disappearance of the starting material and the mono-substituted intermediate. For scale-up, verify that the vessel's mixing efficiency is sufficient to maintain homogeneity.
-
-
Side-Product Formation: Nitroenamines can be susceptible to polymerization or degradation under harsh conditions (e.g., excessive heat or prolonged reaction times).
-
Solution: Maintain strict temperature control. The reaction is often exothermic, so a controlled addition rate of methylamine is crucial, especially at a larger scale. Running the reaction at the lowest effective temperature (e.g., room temperature or slightly above) for the necessary duration is preferable to forcing it at high temperatures.
-
-
Workup Losses: The product has some water solubility. During aqueous workup to remove excess methylamine and salts, significant product loss can occur if the pH and extraction solvent are not optimized.
-
Solution: After the reaction, carefully neutralize any excess base. Use a water-immiscible organic solvent with good polarity, such as dichloromethane or ethyl acetate, for extraction. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.
-
-
Q2: During the synthesis of the furan side-chain intermediate, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine, we observe significant discoloration and impurity formation. How can we improve the purity and final yield?
A2: This intermediate is typically synthesized by reacting 5-(dimethylamino)methyl-2-furanmethanol with cysteamine hydrochloride in a strong acid like concentrated HCl.[7] The furan ring is sensitive to acidic conditions and can be prone to degradation and polymerization, which is the likely source of discoloration.
-
Causality & Mitigation:
-
Acid-Catalyzed Degradation: Furan rings, especially when substituted with electron-donating groups, can readily polymerize or degrade in the presence of strong acids and heat. The reaction mechanism involves the acid-catalyzed formation of a carbocation on the furan ring, which is then attacked by the thiol group of cysteamine. However, this reactive intermediate can also attack other furan molecules, leading to oligomeric byproducts.
-
Solution: Strict temperature control is paramount. The reaction should be performed at low temperatures (0°C or below) by adding the furanmethanol dropwise to an ice-cold solution of cysteamine in acid.[7] This minimizes the rate of side reactions. After the initial reaction period, allowing the mixture to stand at low temperature is preferable to heating it to accelerate the reaction.
-
-
Oxidation: The thiol group in cysteamine can be susceptible to oxidation, forming disulfides, especially during workup if exposed to air for extended periods.
-
Solution: While not always necessary, performing the reaction and initial workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. During the workup, minimize the time the product is in an aqueous phase and exposed to air.
-
-
Purification Challenges: The product is a high-boiling liquid. Purification by distillation requires a good vacuum to avoid thermal degradation.
-
Solution: Use high-vacuum distillation (e.g., <0.1 mm Hg) to lower the boiling point and prevent decomposition.[7] Before distillation, ensure all acidic residues are neutralized and the crude product is thoroughly dried.
-
-
Q3: In the final coupling step to form ranitidine, we are struggling with impurities that are difficult to separate. What are the likely identities of these impurities and what are the best strategies for their control?
A3: The final step typically involves coupling 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine with a derivative of N,N'-dimethyl-2-nitro-1,1-ethenediamine.[8] Several impurities can arise here, often related to the ranitidine structure itself.
-
Causality & Mitigation:
-
Dimer Impurity (Ranitidine EP Impurity A): This impurity can form if the starting material, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine, is contaminated with its corresponding disulfide. This disulfide can then react on both ends to form a dimeric structure.
-
Solution: Ensure the purity of the furan side-chain intermediate. Use fresh, pure starting materials and consider analytical testing (e.g., HPLC) to check for the presence of the disulfide before starting the coupling reaction.
-
-
Oxidative Degradation Products (Ranitidine Sulfoxide): The sulfide linkage in the ranitidine molecule is susceptible to oxidation, forming the sulfoxide. This can happen during the reaction if oxidizing agents are present or during workup and storage if exposed to air.
-
Solution: Use deoxygenated solvents and maintain an inert atmosphere during the reaction. For storage of the final product and key intermediates, use airtight containers, protect from light, and consider storing under nitrogen.
-
-
Unreacted Intermediates: Simple failure to go to completion will leave starting materials in the final product.
-
Solution: Monitor the reaction by HPLC. If the reaction stalls, a slight increase in temperature or an extended reaction time may be required. However, be cautious of promoting degradation. An optimized purification method, such as column chromatography or recrystallization of the hydrochloride salt, is essential to remove unreacted starting materials.[9]
-
-
Section 2: FAQs - Scale-Up, Safety, and Quality Control
Q1: What are the primary safety concerns when scaling up the synthesis of ranitidine intermediates?
A1: Scaling up introduces significant safety challenges. Key concerns include:
-
Highly Reactive Reagents: Reagents like thionyl chloride, used for preparing chlorinated intermediates, are corrosive and react violently with water, releasing toxic HCl and SO2 gas.[10] Operations must be conducted in well-ventilated areas (fume hoods or walk-in hoods) with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Several steps, particularly the amination reactions, are exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to thermal runaways if not properly controlled. A robust cooling system and controlled addition rates are mandatory.
-
Flammable Solvents: The use of solvents like acetonitrile, ethanol, and ethyl acetate poses a fire risk.[8][9] All equipment must be properly grounded, and operations should be conducted in an environment designed to handle flammable liquids.
Q2: What are the critical process parameters (CPPs) to monitor for a robust and reproducible synthesis at scale?
A2: For a successful and reproducible scale-up, the following CPPs must be rigorously controlled:
-
Temperature: As discussed, this is crucial for controlling reaction rates and minimizing side reactions and degradation.
-
Reagent Stoichiometry and Addition Rate: Precise control prevents unreacted starting materials and minimizes exotherms.
-
Mixing/Agitation Speed: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in non-uniform product quality and impurity formation.
-
pH Control: During workup and extractions, pH must be carefully controlled to ensure the desired compound is in the correct phase (organic or aqueous) and to prevent degradation of pH-sensitive intermediates.
Q3: What analytical methods are recommended for in-process control (IPC) and final quality assessment of the intermediates?
A3: A robust analytical strategy is the foundation of quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of intermediates.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities or residual solvents.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Essential for structural confirmation of the intermediates and for identifying unknown impurities.[12]
-
Karl Fischer Titration: Ranitidine and its precursors can be sensitive to moisture.[13] This method is critical for determining water content to ensure stability.
Section 3: Protocols and Data
Experimental Protocol 1: Synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine
This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.[7]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve cysteamine hydrochloride (11.4 g) in concentrated hydrochloric acid (40 ml).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Addition: Add 5-(dimethylamino)methyl-2-furanmethanol (15.5 g) dropwise via the dropping funnel to the stirred, cold solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 18 hours.
-
Workup: Carefully add excess anhydrous sodium carbonate in portions to neutralize the acid and basify the mixture (Caution: CO2 evolution).
-
Extraction: Extract the resulting solid/slurry mixture with diethyl ether (3 x 100 ml).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Distill the residue under high vacuum (e.g., 0.1 mm Hg) to yield the pure product.
Data Presentation
Table 1: Critical Process Parameters for Key Intermediate Syntheses
| Synthesis Step | Intermediate | Critical Process Parameters | Target Range/Value | Justification |
| Furan Side-Chain Synthesis | 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine | Reaction Temperature | 0 - 5 °C | Minimizes acid-catalyzed degradation and polymerization of the furan ring.[7] |
| Coupling Reaction | Ranitidine Base | Reagent Addition Rate, Temperature | Slow, controlled addition; Reflux Temp. | Controls exotherm and prevents side-product formation.[8] |
| Salt Formation | Ranitidine Hydrochloride | Solvent Ratio (e.g., IMS/Ethyl Acetate), pH | 1:1, pH ~4.0 | Ensures complete crystallization and high purity of the final salt.[9][14] |
| All Steps | All Intermediates | Moisture Content | < 0.5% | Ranitidine and its precursors are hygroscopic; moisture can lead to instability and side reactions.[15][16] |
Table 2: Common Ranitidine-Related Impurities and Analytical Controls
| Impurity Name | Structure Description | Potential Origin | Recommended Analytical Technique |
| Ranitidine EP Impurity A | Dimeric species linked by a disulfide bond. | Oxidation of thiol-containing starting materials or intermediates. | HPLC-UV, LC-MS |
| Ranitidine N-Oxide | Oxidation of the tertiary dimethylamino group. | Oxidative conditions during synthesis or storage. | HPLC-UV, LC-MS |
| Ranitidine S-Oxide | Oxidation of the thioether linkage. | Oxidative conditions during synthesis or storage. | HPLC-UV, LC-MS |
| NDMA | N-Nitrosodimethylamine | Degradation of the ranitidine molecule itself, accelerated by heat and humidity.[4] | LC-MS/MS, GC-MS |
Section 4: Visualizations
Diagram 1: Generalized Synthetic Workflow for Ranitidine
Caption: Key intermediate pathways in ranitidine synthesis.
Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up
Caption: Decision tree for troubleshooting low-yield reactions.
References
- FDA (2020). Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac). U.S.
-
Thakre, S., et al. (2013). Optimization and Validation of Process for Formulation and Coating of Ranitidine Hydrochloride Tablets. Pharmaceutica Analytica Acta. [Link]
-
Sawatari, A., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Chemical and Pharmaceutical Bulletin. [Link]
-
Veeprho (2020). Nitrosamine Impurities Traces in Ranitidine. Veeprho Laboratories Pvt. Ltd. [Link]
-
PrepChem (n.d.). Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. [Link]
-
Scherf, K. A., et al. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Snell, A. H., et al. (2020). Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products. Organic Process Research & Development. [Link]
-
Khan, S., et al. (2023). Optimization of ranitidine hydrochloride based on stability performance in directly compressible immediate and sustained release formulations. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Acta Poloniae Pharmaceutica (2002). A new method for the synthesis of ranitidine. [Link]
-
Thakre, S., et al. (2013). Optimization and Validation of Process for Formulation and Coating of Ranitidine Hydrochloride Tablets. OMICS International. [Link]
-
OMICS International (2013). Optimization and Validation of Process for Formulation and Coating of Ranitidine Hydrochloride Tablets. [Link]
-
Pharmaceutical Technology (2019). Problems With Ranitidine May Transcend Manufacturing Issues. [Link]
-
ResearchGate (2023). Optimization of ranitidine hydrochloride based on stability performance in directly compressible immediate and sustained release formulations. [Link]
-
SynThink Research Chemicals (n.d.). Ranitidine EP Impurities & USP Related Compounds. [Link]
-
Kale, J., et al. (2024). A Review on Ranitidine with NDMA Contamination. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
PrepChem (n.d.). Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. [Link]
- Google Patents (n.d.).
-
ResearchGate (2002). A new method for the synthesis of ranitidine. [Link]
-
Lachman Consultants (2025). Nitrosamine Issue Resolved for Ranitidine – New Formulation Approved. [Link]
-
FDA (2025). FDA Approves Reformulated Ranitidine Following Comprehensive Safety Review. U.S. Food and Drug Administration. [Link]
-
PrepChem (n.d.). Synthesis of N-[2-[[[5-(methylamino )methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. [Link]
-
ResearchGate (2014). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). [Link]
-
SynThink Research Chemicals (n.d.). N,N'-Dimethyl-2-nitro-1,1-ethenediamine. [Link]
-
Aligns Pharma (n.d.). Ranitidine Impurities. [Link]
-
Alfa Omega Pharma (n.d.). Ranitidine Impurities. [Link]
-
PubMed (1993). Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine. [Link]
-
Royal Society of Chemistry (2014). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. [Link]
-
PrepChem (n.d.). Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride. [Link]
-
Royal Society of Chemistry (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity. [Link]
-
ResearchGate (2013). The Formulation and Stability of Ranitidine Hydrochloride in Aqueous Solutions. [Link]
-
PrepChem (n.d.). Synthesis of N,N'-bis(2-hydroxyethyl)-2-nitro-1,1-ethenediamine. [Link]
- Google Patents (n.d.). DE69532533T2 - METHOD FOR PRODUCING RANITIDINE.
Sources
- 1. veeprho.com [veeprho.com]
- 2. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]
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- 10. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
- 14. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- 15. omicsonline.org [omicsonline.org]
- 16. omicsonline.org [omicsonline.org]
Technical Support Center: NDMA Formation from Ranitidine and its Precursors
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the formation of N-nitrosodimethylamine (NDMA) from ranitidine. This resource is designed to provide in-depth, practical guidance, moving beyond standard protocols to explain the underlying scientific principles and troubleshoot common experimental challenges. Our goal is to empower you with the expertise to conduct robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the ranitidine-NDMA issue, providing a foundational understanding for further investigation.
Q1: What is the primary issue with ranitidine and NDMA?
A1: The core issue is the intrinsic instability of the ranitidine molecule, which can degrade to form N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][2] This degradation can occur both during the manufacturing and storage of the drug product and potentially in vivo under certain physiological conditions.[2] The presence of NDMA in ranitidine products has led to widespread recalls and regulatory scrutiny.[2][3]
Q2: What are the main chemical precursors to NDMA formation from ranitidine?
A2: The ranitidine molecule itself contains the necessary structural motifs to form NDMA. Specifically, the dimethylamino (DMA) group is a direct precursor to the dimethylamino portion of NDMA. The nitro group in the ranitidine structure can be a source of a nitrosating agent, particularly upon degradation.[1] External sources of nitrosating agents, such as nitrites present in excipients or from environmental exposure, can also react with ranitidine or its degradation products to form NDMA.[1]
Q3: What are the key factors that influence the rate of NDMA formation?
A3: Several factors significantly impact the rate of NDMA formation from ranitidine:
-
Temperature: Elevated temperatures accelerate the degradation of ranitidine and subsequent NDMA formation.[1] Studies have shown a substantial increase in NDMA levels in ranitidine tablets stored at elevated temperatures (e.g., 40°C and 50°C).
-
pH: The pH of the environment plays a crucial role. In simulated gastric fluid, NDMA formation is more pronounced in highly acidic conditions (e.g., pH 1.2) and decreases as the pH increases.[1]
-
Presence of Nitrites: The availability of nitrite ions, a common nitrosating agent, can significantly increase NDMA formation, especially in acidic environments.
-
Oxidizing Agents: Oxidizing agents, such as chloramines used in water treatment, can react with ranitidine to form NDMA through complex reaction pathways.[1][4][5]
-
Oxygen and Humidity: The presence of oxygen and moisture can also contribute to the degradation of ranitidine and the formation of NDMA, particularly during storage.[1]
Q4: What are the regulatory limits for NDMA in pharmaceuticals?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for NDMA. The FDA has set an AI limit of 96 nanograms per day for NDMA.[6][7][8][9] For drug products with a maximum daily dose exceeding 880 mg/day, the limit for total nitrosamines is adjusted to not exceed 26.5 ng/day.[6] It is crucial to consult the latest guidance from the relevant regulatory bodies for the most current limits.[10][11][12]
Section 2: Troubleshooting Guide for NDMA Analysis
This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the analytical testing of NDMA in ranitidine samples, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: I am observing high background noise or a noisy baseline in my LC-MS/MS analysis. What could be the cause and how can I fix it?
A1: High background noise can significantly impact the limit of detection and quantification.
-
Probable Cause 1: Contaminated Solvents or Reagents.
-
Explanation: Nitrosamines are common environmental contaminants and can be present in solvents, water, or reagents.
-
Troubleshooting Steps:
-
Run a blank injection of your mobile phase and sample diluent to check for contamination.
-
Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Consider filtering your mobile phases.
-
-
-
Probable Cause 2: Instrument Contamination.
-
Explanation: The ion source, transfer capillary, and other components of the mass spectrometer can become contaminated over time, leading to high background.
-
Troubleshooting Steps:
-
Follow the manufacturer's instructions for cleaning the ion source and other relevant components.
-
Ensure proper maintenance of the vacuum system.
-
-
-
Probable Cause 3: In-source Formation of NDMA.
-
Explanation: The high temperatures and energies in the mass spectrometer's ion source can sometimes lead to the artificial formation of NDMA from precursors present in the sample matrix.
-
Troubleshooting Steps:
-
Optimize the ion source parameters, such as temperature and voltages, to minimize in-source reactions.
-
Consider using a less harsh ionization technique if available and suitable for NDMA analysis.
-
-
Q2: My NDMA peak shape is poor (e.g., broad, tailing, or splitting). What are the likely reasons and solutions?
A2: Poor peak shape can compromise resolution and the accuracy of integration.
-
Probable Cause 1: Incompatible Sample Diluent.
-
Explanation: If the sample diluent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting Steps:
-
Ensure your sample diluent is as close in composition to the initial mobile phase as possible.
-
If a stronger solvent is required for extraction, consider an evaporation and reconstitution step in a weaker solvent.
-
-
-
Probable Cause 2: Column Overload or Degradation.
-
Explanation: Injecting too much ranitidine or other matrix components can overload the analytical column. Over time, the column's performance can also degrade.
-
Troubleshooting Steps:
-
Implement a diverter valve to direct the high-concentration ranitidine peak to waste, preventing it from entering the mass spectrometer and potentially the column for extended periods.[13]
-
Try injecting a smaller sample volume or diluting the sample further.
-
Check the column's performance with a standard mixture and replace it if necessary.
-
-
-
Probable Cause 3: Secondary Interactions with the Stationary Phase.
-
Explanation: NDMA, being a small polar molecule, can sometimes have secondary interactions with the column packing material, leading to peak tailing.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is appropriate for the column chemistry.
-
Consider a different column chemistry. C18 columns are commonly used, but other polar-modified columns might offer better peak shape.
-
-
Q3: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A3: Matrix effects can severely impact the accuracy and precision of quantification.
-
Probable Cause 1: Co-eluting Matrix Components.
-
Explanation: Other compounds from the sample matrix eluting at the same time as NDMA can interfere with its ionization in the mass spectrometer source.
-
Troubleshooting Steps:
-
Improve chromatographic separation by optimizing the gradient, flow rate, or trying a different column.
-
Enhance sample cleanup. Consider using solid-phase extraction (SPE) to remove interfering matrix components.
-
-
-
Probable Cause 2: High Concentration of Ranitidine.
-
Explanation: The high concentration of ranitidine itself can cause significant ion suppression.
-
Troubleshooting Steps:
-
As mentioned previously, use a diverter valve to prevent the ranitidine peak from entering the mass spectrometer.
-
Ensure adequate chromatographic separation between ranitidine and NDMA.
-
-
-
Solution: Use of an Isotope-Labeled Internal Standard.
-
Explanation: An isotope-labeled internal standard (e.g., NDMA-d6) is chemically identical to the analyte and will experience similar matrix effects.
-
Implementation: Add a known amount of the isotope-labeled internal standard to all samples, standards, and blanks. Quantify the native NDMA by calculating the peak area ratio of the analyte to the internal standard. This will compensate for variations in ionization efficiency.
-
Q4: My recovery of NDMA is low or inconsistent. What should I check?
A4: Poor recovery can lead to underestimation of the NDMA concentration.
-
Probable Cause 1: Inefficient Extraction.
-
Explanation: The chosen solvent and extraction procedure may not be effectively extracting NDMA from the sample matrix (e.g., a tablet).
-
Troubleshooting Steps:
-
Experiment with different extraction solvents (e.g., methanol, water, or mixtures).
-
Optimize the extraction time, temperature, and method (e.g., vortexing, sonication, mechanical shaking).
-
-
-
Probable Cause 2: Adsorption to Surfaces.
-
Explanation: NDMA can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Troubleshooting Steps:
-
Use silanized glassware or polypropylene vials.
-
Minimize sample transfer steps.
-
Prepare standards in a similar matrix to the samples to account for any losses.
-
-
-
Probable Cause 3: Degradation During Sample Preparation.
-
Explanation: Although less common for NDMA itself, prolonged exposure to harsh conditions during sample preparation could potentially lead to degradation.
-
Troubleshooting Steps:
-
Keep samples cool and protected from light as much as possible.
-
Process samples in a timely manner.
-
-
Section 3: Data and Protocols
This section provides quantitative data in a tabular format and detailed experimental protocols for key workflows.
Quantitative Data Summary
Table 1: Influence of pH on NDMA Formation in Simulated Gastric Fluid
| pH | Mean NDMA Detected (ng) from a 150 mg Ranitidine Tablet |
| 1.2 | 11,822 |
| 2.0 | 3,616 |
| 3.0 | 1,310 |
| 5.0 | 222 |
Data adapted from in vitro studies under supraphysiologic nitrite concentrations.
Table 2: Effect of Temperature on NDMA Formation in Ranitidine Tablets During Storage
| Storage Condition (8 weeks) | Initial NDMA (ppm) | Final NDMA (ppm) |
| 40°C / 75% Relative Humidity | 0.19 | 116 |
| 40°C / 75% Relative Humidity | 2.89 | 18 |
Data represents two different brands of ranitidine tablets and highlights the significant impact of temperature on NDMA formation.
Experimental Protocols
Protocol 1: Quantification of NDMA in Ranitidine Tablets by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh and crush a sufficient number of ranitidine tablets to obtain a powder equivalent to a target concentration of 30 mg/mL of ranitidine in the final solution.
-
Transfer the powdered sample to a suitable centrifuge tube.
-
Add the appropriate volume of diluent (e.g., methanol or water).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the sample on a mechanical shaker for 40 minutes for extraction.
-
Centrifuge the sample at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis. Discard the first 1 mL of the filtrate.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example for NDMA): 75.1 -> 43.1 (quantifier), 75.1 -> 58.1 (qualifier)
-
Protocol 2: In Vitro NDMA Formation in Simulated Gastric Fluid
-
Preparation of Simulated Gastric Fluid (SGF):
-
Dissolve 2.0 g of sodium chloride in 1 L of purified water.
-
Adjust the pH to the desired level (e.g., 1.2) using hydrochloric acid.
-
Spike with a known concentration of sodium nitrite if investigating the effect of nitrites.
-
-
Experimental Procedure:
-
Pre-warm the SGF to 37°C.
-
Add a ranitidine tablet (e.g., 150 mg) to a defined volume of the pre-warmed SGF (e.g., 100 mL).
-
Incubate the mixture at 37°C with gentle agitation for a specified time (e.g., 2 hours).
-
At the end of the incubation period, take an aliquot of the solution.
-
Immediately quench the reaction if necessary (e.g., by raising the pH).
-
Prepare the sample for LC-MS/MS analysis as described in Protocol 1, including the addition of an isotope-labeled internal standard.
-
Section 4: Visualizations
Diagram 1: Chemical Pathway of NDMA Formation from Ranitidine
Caption: General workflow for the analysis of NDMA in ranitidine tablets.
Diagram 3: Troubleshooting Decision Tree for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent NDMA analysis results.
References
Sources
- 1. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. NDMA formation by chloramination of ranitidine: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. Table 7-1, Regulations and Guidelines Applicable to N-Nitrosodimethylamine (NDMA) - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fpmaj.gr.jp [fpmaj.gr.jp]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 13. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to Impurity Profiling of Synthetic 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
Abstract
This guide provides a comprehensive framework for the impurity profiling of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Structurally analogous to precursors of ranitidine, this molecule presents unique analytical challenges due to its furan ring, thioether linkage, and secondary amine functionalities. We will explore the mechanistic origins of potential process-related and degradation impurities, with a special focus on the potential for genotoxic contaminants like nitrosamines. This document compares and contrasts the primary analytical methodologies—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS. We provide objective, data-driven comparisons of these techniques' performance characteristics and detail robust experimental protocols, including a forced degradation workflow, to develop a validated, stability-indicating method as mandated by international regulatory guidelines.
Introduction: The Imperative for Rigorous Impurity Profiling
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is a molecule of significant interest in pharmaceutical development. Its structural motifs—a furan ring, a flexible thioether chain, and both secondary and tertiary amine groups—make it a versatile synthetic building block. However, these same functional groups are susceptible to a variety of chemical transformations, potentially leading to the formation of impurities during synthesis, purification, and storage.
The presence of impurities, even at trace levels, can significantly impact the efficacy and safety of a final drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate a thorough understanding and control of the impurity profile of any drug substance.[2] The recent crisis involving N-nitrosodimethylamine (NDMA) contamination in ranitidine products serves as a critical case study, as the target molecule shares structural similarities and, therefore, similar risks.[3][4] NDMA is classified as a probable human carcinogen, and its unexpected presence underscored the necessity of anticipating and controlling not just common impurities, but also highly potent, genotoxic ones.[3]
This guide is designed for researchers and drug development professionals to establish a comprehensive and scientifically sound strategy for the impurity profiling of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine.
A Mechanistic Approach to Potential Impurities
A successful profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent stability of the molecule. Impurities are broadly classified into process-related impurities and degradation products.[5]
-
Process-Related Impurities: These arise from the manufacturing process.[2] They include unreacted starting materials (e.g., 2-furanmethanol derivatives, cysteamine), intermediates, by-products from side reactions (e.g., dimerization, over-alkylation), and residual reagents or catalysts.[5] For instance, a common synthesis involves the reaction of a furanmethanol derivative with a thiol.[6] Incomplete reaction or side reactions could lead to a host of predictable impurities.
-
Degradation Products: These form during storage or upon exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[7][8] For the target molecule, key vulnerabilities include:
-
Oxidation: The thioether linkage is susceptible to oxidation, forming the corresponding sulfoxide and sulfone. This is a primary degradation pathway for many sulfur-containing drugs.
-
Hydrolysis: The furan ring can be susceptible to cleavage under strong acidic conditions.
-
Nitrosamine Formation: The secondary amine is a direct precursor for the formation of N-nitrosamines in the presence of nitrosating agents (e.g., nitrite). This is the most significant genotoxic risk associated with this molecular class.[9][10]
-
Photolytic Degradation: Furan-containing compounds can be sensitive to UV light, leading to complex degradation pathways.
-
The following diagram illustrates potential degradation pathways.
Caption: Potential degradation pathways for the target molecule.
Comparative Analysis of Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach, leveraging orthogonal methods, is essential. The choice of technique depends on the nature of the impurity (volatile vs. non-volatile, known vs. unknown) and the required sensitivity.[11][12]
Chromatographic Separation Techniques
The foundation of impurity analysis is high-resolution separation.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for non-volatile organic impurities.[11]
-
Mechanism: Separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.
-
Strengths: Highly versatile, robust, and reproducible. Easily coupled with various detectors (UV, DAD, MS).
-
Comparison of Detectors:
-
UV/DAD: Excellent for quantification of known, chromophoric impurities. Provides basic spectral information for peak purity assessment.
-
Mass Spectrometry (MS): The most powerful detector for both identification and quantification, providing mass-to-charge ratio information.
-
-
Causality in Column Selection: While a standard C18 column is the first choice for method development, the furan ring's aromaticity suggests a Phenyl-Hexyl stationary phase could offer alternative selectivity through π-π interactions, potentially resolving co-eluting impurities.
-
-
Gas Chromatography (GC): The preferred method for volatile and semi-volatile impurities.[11]
-
Mechanism: Separates compounds based on their volatility and interaction with a stationary phase in a heated column.
-
Application: Primarily for analyzing residual solvents (ICH Q3C) and low molecular weight process impurities.
-
Detector Comparison:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent quantitative performance.
-
Mass Spectrometry (MS): Enables positive identification of volatile impurities. Headspace-GC-MS is particularly powerful for residual solvent analysis and can be used for sensitive detection of small nitrosamines.[13]
-
-
Identification and Structural Elucidation Techniques
-
Mass Spectrometry (MS): Indispensable for modern impurity profiling.[11] It is almost always coupled with a chromatographic inlet (LC-MS, GC-MS).
-
Tandem MS (LC-MS/MS): Utilizes triple quadrupole (TQ) instruments for highly sensitive and selective quantification of known impurities using Multiple Reaction Monitoring (MRM). This is the reference technique for quantifying trace-level genotoxic impurities like NDMA.[13][14]
-
High-Resolution MS (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (<5 ppm). This allows for the determination of elemental composition (molecular formula) of unknown impurities, which is the critical first step in their identification.[15][16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ultimate tool for unambiguous structure elucidation.[5]
-
Mechanism: Provides detailed information about the chemical environment of atoms (¹H, ¹³C) within a molecule.
-
Application: Used to confirm the structure of unknown impurities once they have been isolated (e.g., by preparative HPLC). While less sensitive than MS, it is unparalleled in its ability to define stereochemistry and connectivity.
-
Performance Comparison Summary
The following table summarizes the primary applications and relative performance of the key analytical techniques.
| Technique | Primary Application | Sensitivity | Quantitative Accuracy | Identification Power | Key Limitation |
| HPLC-UV/DAD | Quantification of known, non-volatile impurities; Purity checks. | Moderate (ng level) | Excellent | Low (UV spectra only) | Cannot identify unknowns. |
| GC-FID | Quantification of volatile impurities (e.g., residual solvents). | High (pg level) | Excellent | None | Limited to volatile/thermostable analytes. |
| LC-MS/MS (TQ) | Targeted quantification of trace-level impurities (e.g., nitrosamines). | Very High (fg-pg level) | Excellent | High (for known targets) | Poor for unknown screening. |
| LC-HRMS (Q-TOF/Orbitrap) | Identification of unknown impurities; Screening for all impurities. | High (pg-ng level) | Good | Very High (elemental comp.) | More complex quantification than TQ. |
| NMR | Definitive structural elucidation of isolated impurities. | Low (µg-mg level) | N/A for profiling | Absolute | Requires pure, isolated sample. |
A Strategic Workflow for Impurity Profiling
A robust impurity profiling program is a self-validating system built on a logical progression of activities, from discovery to routine control. This workflow ensures that the analytical methods are "stability-indicating," meaning they are validated to detect and quantify all significant impurities.
Caption: A strategic workflow for developing a stability-indicating method.
Key Experimental Protocols
The following protocols are illustrative and must be adapted and fully validated for specific applications.
Protocol: Forced Degradation Study
Forced degradation is essential to demonstrate the specificity of an analytical method and to identify likely degradation products.[17][18] The goal is to achieve 5-20% degradation of the parent compound.
-
Preparation: Prepare solutions of the target compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl and hold at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 1N NaOH and hold at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize before analysis.
-
Oxidation: Add 3% H₂O₂ and hold at room temperature. Sample at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C. Sample at 1, 3, and 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed HPLC-DAD/MS method. Evaluate for new peaks, peak purity of the parent compound, and mass balance.
Protocol: Stability-Indicating HPLC-UV Method
This method is designed for the separation and quantification of process and degradation impurities.
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD).
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 60% B
-
15-18 min: 60% to 95% B
-
18-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD, 210-400 nm. Quantification wavelength selected based on analyte spectrum (e.g., 254 nm).
-
Injection Volume: 2 µL.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, with specificity demonstrated using samples from the forced degradation study.
Conclusion
The comprehensive impurity profiling of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is a critical, multi-step process that underpins drug safety and regulatory compliance. A successful strategy is not based on a single technique but on the intelligent application of orthogonal methods. It begins with a mechanistic understanding of potential impurities arising from both synthesis and degradation. A robust, stability-indicating HPLC method serves as the core of the analytical workflow, capable of separating all relevant species. For identification and trace-level quantification, hyphenated techniques are indispensable, with LC-HRMS being the premier tool for identifying unknowns and LC-MS/MS providing the required sensitivity for genotoxic impurities. By following a systematic workflow, including rigorous forced degradation studies, researchers can develop a complete and validated impurity profile, ensuring the quality and safety of the final pharmaceutical product.
References
-
National Center for Biotechnology Information. (n.d.). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (n.d.). NDMA Nitrosamine Pharma Impurities Analysis in Ranitidine. Retrieved from [Link]
-
Yokoo, H., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Chemical and Pharmaceutical Bulletin, 69(9), 872-876. Retrieved from [Link]
-
Eurolab. (n.d.). Furan Impurity Profiling Testing. Retrieved from [Link]
-
J-Stage. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Chemical and Pharmaceutical Bulletin, 69(9), 872-876. Retrieved from [Link]
-
ResearchGate. (2021). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of A. N,N-Dimethyl-5-[[[2-[(1-methylthio-2-nitroethenyl)amino]ethyl]thio]methyl]-2-furanmethanamine oxalate. Retrieved from [Link]
-
Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Development of a Validated Method of Testing for NDMA in Ranitidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine. Retrieved from [Link]
-
ResearchGate. (2012). Impurity profile of pharmaceuticals ingredient: a review. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-[2-[[[5-(methylamino )methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). Isolation and genetic analysis of mutations allowing the degradation of furans and thiophenes by Escherichia coli. PubMed Central. Retrieved from [Link]
-
IJPBS. (2013). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]
-
Amneal Pharmaceuticals. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. PubMed Central. Retrieved from [Link]
-
Preprints.org. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
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Taylor & Francis Online. (2007). Identification of Pharmaceutical Impurities. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
- Google Patents. (1982). Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
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A Comparative Guide to Ranitidine Synthesis: An In-depth Analysis for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes for ranitidine, a histamine H₂-receptor antagonist historically used for the treatment of peptic ulcers and gastroesophageal reflux disease. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the chemical strategies, their relative efficiencies, and the underlying principles that guide the choice of a particular synthetic pathway.
Introduction to Ranitidine and its Synthetic Imperatives
Ranitidine, chemically known as N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, is a substituted aminoalkyl furan derivative.[1] Unlike its predecessor cimetidine, it lacks the imidazole ring, which was initially thought to be essential for antisecretory activity.[1] The efficacy and commercial success of ranitidine spurred significant research into optimizing its synthesis, focusing on cost-effectiveness, yield, purity, and, more recently, adherence to green chemistry principles. This guide will dissect and compare the most prominent of these synthetic methodologies.
Overview of Major Synthetic Strategies
The synthesis of ranitidine can be broadly categorized into several key approaches, primarily differing in their choice of starting materials and the strategy for constructing the core furan and side-chain structures. The most notable routes are:
-
The Classical Route: Originating from furfuryl alcohol, this was one of the initial methods for ranitidine synthesis.
-
The Biomass-Derived Route: A modern, greener approach utilizing 5-Hydroxymethylfurfural (5-HMF) or its derivatives, obtained from renewable carbohydrate sources.
-
Alternative Industrial Syntheses: Various patented modifications and alternative intermediates have been developed to improve efficiency and circumvent existing patents.
These routes typically converge on a final condensation step to append the nitroethenediamine moiety to the furan-containing side chain.
In-Depth Analysis of Key Synthesis Routes
Route 1: The Classical Synthesis from Furfuryl Alcohol
This foundational route establishes the core structure of ranitidine through a series of well-understood organic transformations. The synthesis begins with the reduction of furfural to furfuryl alcohol.
The key steps are:
-
Reduction: Furfural is reduced to furfuryl alcohol.[2]
-
Aminomethylation (Mannich Reaction): Furfuryl alcohol is reacted with dimethylamine and formaldehyde (often in the form of paraformaldehyde) to introduce the dimethylaminomethyl group at the 5-position of the furan ring, yielding 5-(dimethylaminomethyl)furfuryl alcohol.[3]
-
Thioether Formation: The resulting alcohol is then reacted with cysteamine (2-mercaptoethylamine) hydrochloride to form the thioether linkage, producing the key intermediate, 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine.[2][3]
-
Final Condensation: This intermediate is finally condensed with N-methyl-1-methylthio-2-nitroethenamine to yield ranitidine.[2][3]
While historically significant, this route has been reported to have limitations, with patent literature suggesting yields of less than 50% for the aminomethylation and subsequent thioether formation steps.[2]
Workflow of the Classical Ranitidine Synthesis
Caption: The classical synthesis route starting from furfural.
Route 2: The Green Synthesis from Biomass-Derived 5-HMF
With growing emphasis on sustainable chemistry, routes utilizing renewable feedstocks have gained prominence. A highly efficient synthesis of ranitidine has been developed starting from 5-(chloromethyl)furfural (CMF), a platform chemical derivable from cellulose.[4] This approach offers high yields and avoids chromatographic purification.[2]
The key steps in this route, developed by Mascal and Dutta, are:
-
Starting Material: The synthesis begins with 5-(chloromethyl)furfural (CMF).
-
Thioether Formation: CMF is reacted with N-acetylcysteamine in the presence of a base like sodium hydride. This step proceeds with a high yield of 91%.[5] The use of N-acetylcysteamine is a key modification that improves the efficiency of this step.
-
Reductive Amination: The aldehyde group of the furan ring is converted to a dimethylaminomethyl group via reductive amination with dimethylamine, achieving a 90% yield.[5]
-
Deprotection: The N-acetyl group is hydrolyzed (e.g., with KOH) to free the primary amine.
-
Final Condensation: The deprotected intermediate is condensed with N-methyl-1-methylthio-2-nitroethenamine to give ranitidine.
This modern synthesis boasts a remarkable overall isolated yield of 68% over four steps.[2][4] The quality of the starting material is crucial; syntheses using crystalline 5-HMF (a precursor to CMF) achieved a 65% overall yield, whereas using 5-HMF stored as an oil resulted in a drastic drop to just 15%.[2][5]
Workflow of the Biomass-Derived Ranitidine Synthesis
Caption: A green synthesis of ranitidine from biomass-derived CMF.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route in a pharmaceutical manufacturing context is a multi-faceted decision, balancing yield, cost, safety, and environmental impact.
| Parameter | Classical Route (from Furfuryl Alcohol) | Biomass-Derived Route (from CMF) | Key Considerations |
| Starting Material | Furfural (petroleum-derived) | 5-(Chloromethyl)furfural (from biomass) | The CMF route utilizes a renewable feedstock, aligning with green chemistry principles.[4] |
| Number of Steps | ~4 steps | 4 steps | The number of steps is comparable, but the efficiency per step differs significantly. |
| Overall Yield | Significantly lower; some steps <50%[2] | High; ~68% overall isolated yield[2][4] | The biomass-derived route is demonstrably more efficient in terms of material conversion. |
| Key Reagents | Paraformaldehyde, Cysteamine HCl | N-Acetylcysteamine, NaH, Reductive amination reagents | The CMF route's use of N-acetylcysteamine improves yields in the thioether formation step.[5] |
| Purification | May require more rigorous purification | No chromatography required in the reported procedure[2] | The avoidance of chromatography is a major advantage for industrial-scale production, reducing solvent waste and cost. |
| Advantages | Well-established chemistry | High overall yield, sustainable starting material, no chromatography, high atom economy.[5] | The biomass route is superior in efficiency and sustainability. |
| Disadvantages | Lower yields, petroleum-based feedstock | Dependent on the quality and availability of high-purity CMF or its precursors.[2][5] | The purity of the biomass-derived starting material is critical for high yields. |
Experimental Protocols
Protocol: Synthesis of Ranitidine from 5-(Chloromethyl)furfural (CMF)
This protocol is based on the highly efficient method developed by Mascal and Dutta.
Step 1: Synthesis of S-[[5-(formyl)-2-furanyl]methyl]-N-acetylcysteamine
-
Under an argon atmosphere, add sodium hydride (95%, 4.08 mmol) to a solution of N-acetylcysteamine (3.40 mmol) in dry tetrahydrofuran (THF, 20 mL).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 5-(chloromethyl)furfural (CMF, 3.40 mmol) in dry THF (10 mL) dropwise over 10 minutes.
-
Allow the light-yellow solution to stir overnight at room temperature.
-
Work-up and isolation would follow to yield the product (Reported Yield: 91%).[5]
Step 2: Reductive Amination
-
Perform a reductive amination on the aldehyde product from Step 1 using dimethylamine.
-
Standard reductive amination conditions (e.g., using sodium triacetoxyborohydride or similar reagents) are applied to yield the N,N-dimethylaminomethyl derivative (Reported Yield: 90%).[5]
Step 3: Deacetylation
-
Hydrolyze the N-acetyl group from the product of Step 2 using a base such as potassium hydroxide (KOH) in a suitable solvent system.
-
Standard hydrolysis and work-up procedures are followed to isolate the free amine intermediate.
Step 4: Final Condensation to Ranitidine
-
Add a solution of the deprotected amine intermediate from Step 3 (e.g., 0.700 mmol) in distilled water (10 mL) dropwise over 10 minutes to a stirred suspension of N-methyl-1-methylthio-2-nitroethenamine (0.703 mmol) in distilled water (5 mL).[2]
-
Place the resulting light-yellow solution in an oil bath at 55 °C and stir overnight.[2]
-
After the reaction, add saturated brine (30 mL) and extract the mixture with chloroform (3 x 20 mL).[2]
-
Combine the organic layers, dry, and evaporate the solvent to yield ranitidine.
Conclusion and Future Outlook
The synthesis of ranitidine has evolved significantly from its initial conceptions. The classical route, while foundational, is largely superseded by more efficient and sustainable methods. The synthesis from biomass-derived CMF represents a significant advancement, offering high yields, operational simplicity by avoiding chromatography, and a superior environmental profile. For drug development professionals, this route provides a robust and scalable platform for production. Future research in this area will likely focus on further optimizing catalysts and reaction conditions for biomass conversion to key intermediates like HMF and CMF, further enhancing the economic and environmental viability of producing valuable pharmaceuticals from renewable resources.
References
- Various Authors. (2016, October 15). Ranitidine - New Drug Approvals.
- Lipnicka, U., Jasztold-Howorko, R., Witkiewicz, K., & Machoń, Z. A new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica-Drug Research.
-
Various Authors. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF. ResearchGate. Retrieved from [Link]
- Inventor unknown. (n.d.). Synthesis method of ranitidine alkali and its hydrochloride. Eureka | Patsnap.
- Inventor unknown. (n.d.). CN102010388A - Preparation method of ranitidine. Google Patents.
-
Mascal, M., & Dutta, S. (n.d.). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry (RSC Publishing). Retrieved from [Link]
- Inventor unknown. (n.d.). US5621120A - Process for the manufacture of form 1 ranitidine hydrochloride. Google Patents.
Sources
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Ranitidine Impurity Analysis
This guide provides an in-depth, objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of ranitidine and its impurities. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support robust analytical method selection and validation.
Introduction: The Imperative for Rigorous Ranitidine Analysis
Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for reducing stomach acid production.[1][2][3][4] However, the discovery of the probable human carcinogen, N-nitrosodimethylamine (NDMA), as an impurity in ranitidine products has fundamentally shifted the analytical landscape.[5][6][7] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have underscored the necessity of highly sensitive and specific methods to ensure patient safety.[8][9][10] This has led to the recall of numerous ranitidine products and a critical re-evaluation of the stability and impurity profile of the drug.[7][8]
The formation of NDMA in ranitidine has been linked to the degradation of the ranitidine molecule itself, particularly at elevated temperatures.[5][6] This intrinsic instability, coupled with the potential for process-related impurities, demands robust analytical methods that are not only capable of separating and quantifying known impurities but are also "stability-indicating." A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[11][12]
This guide compares and contrasts the primary HPLC-based methodologies for ranitidine impurity analysis, with a special focus on the detection of NDMA and other pharmacopeial impurities. We will explore the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of their performance based on established validation parameters.
Understanding the Impurities of Ranitidine
The quality and safety of ranitidine are contingent on controlling a range of impurities that can arise during synthesis, formulation, or storage.[13] These are broadly classified into:
-
Process-Related Impurities: Intermediates and by-products from the manufacturing process.
-
Degradation Products: Formed due to the inherent instability of the ranitidine molecule when exposed to stress conditions like acid, base, oxidation, heat, or light.[6][11][12]
-
Nitrosamine Impurities: Most notably NDMA, which can form from the degradation of ranitidine or its other impurities.[6][14][15]
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify a list of potential impurities, designated as Impurities A through K.[5][14] The critical challenge for any analytical method is to resolve these structurally similar compounds from the active pharmaceutical ingredient (API) and from each other.
Comparative Analysis of Validated HPLC Methods
The choice of an analytical method is dictated by its intended purpose. For routine quality control (QC) of known impurities, a robust HPLC-UV method may suffice. However, for the trace-level quantification of a potent genotoxic impurity like NDMA, a highly sensitive and specific technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Method 1: Stability-Indicating Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the workhorse method for routine quality control and stability testing, focusing on pharmacopeial impurities.
Principle and Rationale: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Ranitidine and its related compounds are separated by adjusting the mobile phase composition, often using a gradient elution where the solvent strength is changed over time to resolve compounds with a wide range of polarities.[11][12] UV detection is suitable as ranitidine and many of its impurities contain a chromophore that absorbs UV light.[11][12]
Experimental Protocol: A Representative Stability-Indicating Method
-
Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and a UV/Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: Aqueous phosphate buffer (pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a high percentage of aqueous buffer and gradually increase the percentage of acetonitrile to elute more non-polar impurities.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase or water) to a known concentration.
Validation Insights (Based on ICH Q2(R1) Guidelines): This type of method is validated to demonstrate its suitability for its intended purpose, as per International Council for Harmonisation (ICH) guidelines.[16][17][18]
-
Specificity: Proved through forced degradation studies. The drug is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[11][12] The method is specific if the main ranitidine peak is resolved from all impurity peaks.
-
Linearity: Demonstrated by preparing a series of solutions of known concentrations and showing that the detector response is directly proportional to the concentration.[11]
-
Accuracy & Precision: Accuracy is determined by spiking a placebo with known amounts of impurities and measuring the recovery. Precision is assessed by repeatedly analyzing the same sample to check the consistency of the results.[11][12]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to define the sensitivity of the method for each impurity.[11][12]
Advantages:
-
Robust and widely available technology.
-
Cost-effective for routine analysis.
-
Well-suited for quantifying impurities at levels typically specified by pharmacopeias (e.g., >0.1%).
Limitations:
-
Insufficient sensitivity for trace-level genotoxic impurities like NDMA.
-
UV detection lacks the specificity of mass spectrometry, potentially leading to co-elution issues if peaks are not fully resolved.
Method 2: High-Sensitivity LC-MS/MS for NDMA Quantification
For the detection of NDMA, regulatory agencies like the FDA recommend using liquid chromatography coupled with mass spectrometry to avoid the high temperatures of gas chromatography (GC) that can artificially generate NDMA from ranitidine.[9][19]
Principle and Rationale: This method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). After chromatographic separation, the analyte (NDMA) is ionized and detected based on its specific mass-to-charge ratio (m/z). Using Multiple Reaction Monitoring (MRM), a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.[20] This two-stage mass filtering provides exceptional specificity, virtually eliminating matrix interference.
Experimental Protocol: FDA-Recommended LC-MS/MS Method
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an appropriate ionization source (e.g., APCI or ESI).[8][20]
-
Column: C18 column suitable for polar compound retention.
-
Mobile Phase:
-
Elution: Typically a gradient elution.
-
Mass Spectrometry:
-
Ionization: Positive Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM). For NDMA, a common transition is monitoring the precursor ion m/z 75.1 and the product ion m/z 43.1.
-
-
Sample Preparation: Simple dissolution in water or a suitable solvent, followed by filtration.[8][20] A diverter valve may be used to direct the high-concentration ranitidine peak to waste, preventing contamination of the mass spectrometer.[8]
Validation Insights:
-
Sensitivity: The key validation parameter is the LOQ. Methods must be sensitive enough to detect NDMA at or below the regulatory acceptable daily intake limit (typically in the parts-per-million or even parts-per-billion range relative to the API).[8][22]
-
Specificity: Achieved through the unique MRM transition of NDMA, which provides a high degree of confidence in the identification.
-
Accuracy & Precision: Assessed at the low concentration levels relevant to the impurity limit.
Advantages:
-
High Sensitivity: Capable of detecting NDMA at very low levels (e.g., <0.1 ng/mL).[8][22]
-
High Specificity: MRM detection minimizes the risk of false positives from matrix components.
-
Recognized by regulatory authorities as the gold standard for nitrosamine analysis in ranitidine.[9][19][23]
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Requires more specialized expertise to operate and troubleshoot.
Head-to-Head Performance Comparison
The selection of a method hinges on the specific analytical goal. The table below summarizes the key performance characteristics of the two primary methods discussed.
| Parameter | RP-HPLC-UV (for General Impurities) | LC-MS/MS (for NDMA) |
| Primary Application | Routine QC, stability studies, pharmacopeial impurity testing. | Trace-level quantification of genotoxic impurities (NDMA). |
| Specificity | Good (relies on chromatographic resolution). | Excellent (relies on mass-to-charge ratio and fragmentation). |
| Sensitivity (Typical LOQ) | ~0.05% of API concentration. | < 1 ppm relative to API concentration (e.g., <0.1 ng/mL).[8][22] |
| Validation Standard | ICH Q2(R1)[16][17][18] | ICH Q2(R1) with focus on trace-level validation.[8] |
| Instrumentation | Standard HPLC with UV/PDA detector. | UHPLC/HPLC with Triple Quadrupole Mass Spectrometer. |
| Cost & Complexity | Lower cost, less complex. | Higher cost, more complex. |
Visualizing the Analytical Workflow
To ensure robust and reliable results, a structured workflow for method validation and sample analysis is essential.
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analytical scrutiny of ranitidine has intensified significantly following the discovery of NDMA. While traditional stability-indicating RP-HPLC-UV methods remain vital for monitoring pharmacopeial impurities and ensuring overall product quality, they are not sufficient for addressing the challenge of genotoxic impurities. For this critical task, high-sensitivity and high-specificity methods, such as the LC-MS/MS protocols recommended by the FDA, are mandatory.
A thorough understanding of the strengths and limitations of each technique is paramount for drug development professionals. Method validation is not a mere checklist exercise but a scientific process to demonstrate that an analytical procedure is suitable for its intended purpose. By selecting the appropriate, validated method, scientists can ensure the safety, efficacy, and regulatory compliance of pharmaceutical products.
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A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. (n.d.). National Institutes of Health. [Link]
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Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substa. (2019, September 13). FDA. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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Ranitidine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
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FDA releases additional NDMA testing method and alerts health care professionals and patients to multiple voluntary recalls of ranitidine. (2019, October 24). FirstWord Pharma. [Link]
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(PDF) A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. (2011, January 1). ResearchGate. [Link]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019, October 17). FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
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A Comparative Guide to the Biological Activity of Ranitidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolution of H2 Receptor Antagonists and the Ranitidine Scaffold
Histamine H2 receptor antagonists revolutionized the treatment of acid-peptic disorders by effectively reducing gastric acid secretion. Ranitidine, a prominent member of this class, was widely used for conditions like peptic ulcers and gastroesophageal reflux disease (GERD) before its market withdrawal due to concerns over the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA).[1][2] Despite this, the ranitidine scaffold remains a valuable template for medicinal chemists. Understanding the structure-activity relationships (SAR) and biological profiles of its analogs is crucial for the development of safer and potentially more efficacious H2 receptor antagonists.
This guide provides a comparative analysis of the biological activity of various ranitidine analogs, delving into their H2 receptor antagonist potency, off-target effects, and the critical issue of NDMA formation. We will explore the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.
Mechanism of Action: Targeting the Gastric Parietal Cell
Ranitidine and its analogs exert their primary pharmacological effect by acting as competitive, reversible inhibitors of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[3][4] This targeted blockade prevents histamine from stimulating the adenylyl cyclase pathway, thereby reducing intracellular cyclic AMP (cAMP) levels and ultimately decreasing the activity of the H+/K+ ATPase proton pump responsible for acid secretion into the stomach lumen.[4]
Caption: Simplified pathway of NDMA formation from ranitidine.
While in vitro studies under simulated gastric conditions with physiological nitrite concentrations did not show significant conversion of ranitidine to NDMA, the inherent instability of the molecule remains a concern. [5]A critical aspect of developing new ranitidine analogs is to modify the structure to eliminate or significantly reduce the potential for NDMA formation. This may involve replacing the susceptible moieties with more stable chemical groups.
Experimental Protocols
To facilitate the comparative evaluation of ranitidine analogs, we provide detailed methodologies for two key assays: an in vitro assessment of H2 receptor antagonist activity and an in vivo model of gastric acid secretion.
In Vitro H2 Receptor Antagonist Activity: Isolated Guinea Pig Atrium Assay
This assay is a classic and reliable method for quantifying the potency of H2 receptor antagonists.
Caption: Workflow for the isolated guinea pig atrium assay.
Methodology:
-
Tissue Preparation: A male guinea pig (300-400 g) is euthanized, and the heart is rapidly excised. The right atrium is dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.
-
Recording: The atrium is connected to an isometric force transducer to record the spontaneous beating rate.
-
Equilibration: The preparation is allowed to equilibrate for at least 60 minutes.
-
Control Curve: A cumulative concentration-response curve to histamine is obtained by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate.
-
Antagonist Incubation: After washing out the histamine, a fixed concentration of the ranitidine analog is added to the bath and incubated for 30-60 minutes.
-
Test Curve: A second cumulative concentration-response curve to histamine is obtained in the presence of the antagonist.
-
Data Analysis: The rightward shift in the histamine concentration-response curve caused by the antagonist is used to calculate the pA2 value using the Schild equation. This provides a quantitative measure of the antagonist's potency.
In Vivo Inhibition of Gastric Acid Secretion: Anesthetized Rat Model
This in vivo model assesses the ability of ranitidine analogs to inhibit gastric acid secretion in a living organism.
Methodology:
-
Animal Preparation: Male Wistar rats (200-250 g) are fasted overnight with free access to water. The animals are anesthetized (e.g., with urethane).
-
Surgical Procedure: A tracheotomy is performed to ensure a clear airway. The stomach is exposed via a midline incision, and a double-lumen cannula is inserted through the forestomach and into the lumen of the stomach, allowing for continuous perfusion.
-
Gastric Perfusion: The stomach is perfused with saline at a constant rate. The perfusate is collected at regular intervals (e.g., every 15 minutes).
-
Acid Secretion Measurement: The acidity of the collected perfusate is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.
-
Administration of Antagonist: Once a stable, stimulated acid secretion is achieved, the ranitidine analog is administered intravenously.
-
Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output before and after the administration of the antagonist. Dose-response curves can be generated to determine the ID50 (the dose that causes 50% inhibition).
Conclusion and Future Directions
The ranitidine scaffold has been a cornerstone in the development of H2 receptor antagonists. While the parent compound has been withdrawn due to safety concerns related to NDMA formation, the wealth of structure-activity relationship data available for its analogs provides a strong foundation for the design of new, safer, and potentially more effective therapeutic agents.
Future research should focus on:
-
Systematic synthesis and screening of analogs with modifications designed to enhance stability and prevent NDMA formation.
-
Comprehensive in vitro and in vivo pharmacological profiling to assess not only H2 receptor antagonist potency but also potential off-target effects, including CNS and cardiovascular safety.
-
Thorough investigation of the propensity for NDMA formation under various stress conditions for any new lead compounds.
By leveraging the knowledge gained from decades of research on ranitidine and its analogs, the scientific community is well-positioned to develop the next generation of H2 receptor antagonists with improved safety and efficacy profiles.
References
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- Freston, J. W. (1987). Safety perspectives on parenteral H2-receptor antagonists. The American journal of medicine, 83(6A), 58–67.
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- J. Int Med Res. (1989). Safety profile of H2-receptor antagonists: current status of famotidine. Journal of international medical research, 17 Suppl 1, 48A-53A.
- Freston, J. W. (1987). Safety perspectives on parenteral H2-receptor antagonists. The American journal of medicine, 83(6A), 58–67.
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- Orsetti, M. (1988). Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems. Agents and actions, 25(3-4), 291–295.
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A Comparative Guide to Histamine H2 Receptor Antagonists: Ranitidine, Cimetidine, and Famotidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the histamine H2 receptor antagonists ranitidine, cimetidine, and famotidine. It is designed to offer a comprehensive technical overview, supported by experimental data, to inform research and development in the pharmaceutical sciences.
Introduction: The Role of Histamine H2 Receptors in Gastric Acid Secretion
Gastric acid secretion is a complex physiological process primarily regulated by histamine, acetylcholine, and gastrin. These signaling molecules converge on the parietal cells of the stomach lining, stimulating the H+/K+ ATPase, or "proton pump," to secrete hydrochloric acid into the stomach lumen.[1][2] Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role in this process by binding to histamine H2 receptors on parietal cells.[1][2] This interaction triggers a cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates the proton pump.[1]
Histamine H2 receptor antagonists, commonly known as H2 blockers, are a class of drugs that competitively and reversibly inhibit the binding of histamine to H2 receptors.[1][3] This action effectively reduces gastric acid secretion, making them valuable therapeutic agents for acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][4] This guide will focus on a comparative analysis of three key H2 blockers: ranitidine, cimetidine, and famotidine.
Molecular Structures and Mechanism of Action
While all three compounds act as competitive antagonists at the H2 receptor, their chemical structures differ, influencing their potency, selectivity, and side effect profiles.
-
Cimetidine: An imidazole derivative, cimetidine was the first H2 blocker to be widely marketed.[5] Its structure includes an imidazole ring, which is also present in histamine.[6][7][8]
-
Ranitidine: Ranitidine contains a furan ring with a dimethylamino group.[5][9][10][11]
-
Famotidine: Famotidine is characterized by a thiazole ring structure.[5][12][13][][15][16][17]
The following diagram illustrates the simplified signaling pathway of gastric acid secretion and the inhibitory action of H2 blockers.
Caption: Mechanism of action of H2 blockers on gastric parietal cells.
Comparative Pharmacology and Pharmacokinetics
The clinical efficacy and safety of H2 blockers are determined by their pharmacodynamic and pharmacokinetic properties.
Potency and Efficacy
Famotidine is the most potent of the three H2 blockers on a molar basis.[5][12]
-
Famotidine is approximately 7.5 to 9 times more potent than ranitidine.[12][18]
-
Famotidine is about 20 to 40 times more potent than cimetidine.[5][12][18]
Despite differences in potency, when administered at standard therapeutic doses, all three drugs are effective in healing duodenal and gastric ulcers and managing GERD.[12][19][20] Famotidine has a longer duration of action compared to both ranitidine and cimetidine.[5][18]
| Parameter | Cimetidine | Ranitidine | Famotidine | Reference(s) |
| Relative Potency | 1 | 4-10 | 20-60 | [5][12][18] |
| Duration of Action | 4-5 hours | 6-8 hours | 10-12 hours | [1][5][18] |
Pharmacokinetics
The absorption of all three drugs from the gastrointestinal tract is relatively good, with peak plasma concentrations reached within a few hours of oral administration.
| Parameter | Cimetidine | Ranitidine | Famotidine | Reference(s) |
| Bioavailability | ~70% | ~50% | 40-45% | [1] |
| Elimination Half-life | 1.7-2.1 hours | 2.1-3.1 hours | 2.5-3.5 hours | [1] |
| Primary Route of Elimination | Renal | Renal | Renal |
Side Effects and Drug Interactions
The side effect profiles of these H2 blockers differ, primarily due to cimetidine's interaction with the cytochrome P450 (CYP450) enzyme system.
-
Cimetidine: As a known inhibitor of several CYP450 isoenzymes, cimetidine can interfere with the metabolism of numerous other drugs, including warfarin, phenytoin, and theophylline, potentially leading to increased plasma concentrations and toxicity.[4][21] Cimetidine has also been associated with antiandrogenic effects, such as gynecomastia and impotence, particularly at high doses.[4][22] Central nervous system effects like confusion have also been reported, especially in the elderly and those with renal impairment.
-
Ranitidine and Famotidine: Both ranitidine and famotidine have a much lower affinity for the CYP450 system and are therefore associated with fewer drug interactions.[5][12][23] They also lack the antiandrogenic effects seen with cimetidine.[12] The overall incidence of side effects for ranitidine and famotidine is low and comparable to placebo.[5][12]
The Issue of NDMA Contamination in Ranitidine
In 2019, concerns arose regarding the contamination of ranitidine products with N-nitrosodimethylamine (NDMA), a probable human carcinogen.[24] This led to widespread recalls and the eventual suspension of ranitidine sales in many countries, including the United States and Europe.[1][25][26][27] The presence of NDMA in ranitidine was attributed to the inherent instability of the ranitidine molecule itself, which contains both a nitro group and a dimethylamine moiety, precursors for NDMA formation.[28] The FDA advised companies to recall their ranitidine products if testing revealed NDMA levels above the acceptable daily intake of 96 nanograms.[26]
Experimental Protocol: In Vitro Assessment of H2 Receptor Antagonist Activity
To evaluate and compare the potency of H2 receptor antagonists, an in vitro model of gastric acid secretion can be employed. The following is a representative protocol using isolated rabbit gastric glands.
Objective
To determine the inhibitory concentration (IC50) of cimetidine, ranitidine, and famotidine on histamine-stimulated acid secretion in isolated rabbit gastric glands.
Materials
-
New Zealand White rabbits
-
Collagenase (Type IV)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Histamine dihydrochloride
-
Cimetidine, Ranitidine, Famotidine
-
Aminopyrine (14C-labeled)
-
Scintillation counter and vials
Methodology
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and surgically remove the stomach.
-
Wash the stomach with cold HBSS to remove food debris.
-
Separate the gastric mucosa from the underlying muscle layers.
-
Mince the mucosa and incubate with collagenase in HBSS to digest the tissue and release individual gastric glands.
-
Filter the digest through nylon mesh to remove undigested tissue.
-
Wash the isolated glands with HBSS and resuspend in a HEPES-buffered incubation medium containing BSA.
-
-
Measurement of Acid Secretion (Aminopyrine Uptake Assay):
-
The accumulation of the weakly basic aminopyrine is an indirect measure of acid secretion. In the acidic environment of the gastric glands, aminopyrine becomes protonated and trapped.
-
Aliquot the gastric gland suspension into incubation tubes.
-
Add varying concentrations of the H2 blocker (cimetidine, ranitidine, or famotidine) to be tested.
-
Add a fixed concentration of histamine to stimulate acid secretion.
-
Add 14C-labeled aminopyrine to each tube.
-
Incubate the tubes at 37°C with gentle shaking for 30 minutes.
-
Centrifuge the tubes to pellet the glands.
-
Measure the radioactivity in the supernatant and the pellet using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio (pellet cpm / supernatant cpm).
-
-
Data Analysis:
-
Plot the aminopyrine accumulation ratio against the log concentration of the H2 blocker.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal histamine-stimulated response) for each drug.
-
Rationale for Experimental Choices
-
Isolated Gastric Glands: This in vitro model allows for the direct assessment of drug effects on parietal cell function, independent of systemic influences like blood flow and neural input that would be present in an in vivo model.[29]
-
Aminopyrine Uptake Assay: This is a well-established and sensitive method for quantifying acid secretion in isolated gastric gland preparations.
The following diagram outlines the experimental workflow.
Caption: Workflow for in vitro assessment of H2 blocker potency.
Conclusion
Cimetidine, ranitidine, and famotidine are all effective H2 receptor antagonists that reduce gastric acid secretion. Famotidine is the most potent and has the longest duration of action. A key differentiating factor is cimetidine's significant potential for drug interactions due to its inhibition of the CYP450 enzyme system, a property not shared by ranitidine and famotidine. The discovery of NDMA contamination in ranitidine has led to its withdrawal from the market, leaving famotidine and cimetidine as the primary H2 blockers in clinical use. For drug development professionals, the evolution of H2 blockers from cimetidine to famotidine highlights the importance of optimizing not only potency and efficacy but also safety and drug interaction profiles.
References
-
Comparison of famotidine with cimetidine and ranitidine - PubMed. (n.d.). Retrieved from [Link]
-
N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC - NIH. (n.d.). Retrieved from [Link]
-
FDA Updates and Press Announcements on NDMA in Zantac (ranitidine). (n.d.). Retrieved from [Link]
-
Contamination of ranitidine medicines with the nitrosamine NDMA - Therapeutic Goods Administration (TGA). (2019, October 22). Retrieved from [Link]
-
Company Halts Ranitidine Production Over NDMA Contamination Concerns. (2019, September 21). Retrieved from [Link]
-
The chemical structure for ranitidine and the other H 2 blockers. - ResearchGate. (n.d.). Retrieved from [Link]
-
Sandoz voluntarily recalls ranitidine over NDMA contamination concerns. (2019, September 26). Retrieved from [Link]
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Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Cimetidine | C10H16N6S | CID 2756 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Comparison of Famotidine with Ranitidine and Cimetidine in the Treatment of Zollinger-Ellison Syndrome - Karger Publishers. (2009, January 29). Retrieved from [Link]
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A Comparative Spectroscopic Guide to Key Intermediates in Ranitidine Synthesis
Introduction
Ranitidine, a histamine H2-receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders. The synthesis of this complex molecule involves a series of chemical transformations, each yielding a unique intermediate compound. For researchers, scientists, and professionals in drug development, the robust characterization of these intermediates is paramount to ensure the purity, stability, and overall quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical endeavor, providing a detailed fingerprint of each molecule.
This guide offers an in-depth comparative analysis of the spectroscopic data for two pivotal intermediates in the synthesis of ranitidine: N-methyl-1-(methylthio)-2-nitroethenamine (Intermediate A) and 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (Intermediate B) . By understanding the distinct spectral features of these precursors, chemists can effectively monitor reaction progress, identify potential impurities, and ensure the integrity of the synthetic pathway. The experimental protocols and data presented herein are grounded in established scientific principles and aim to provide a practical reference for laboratory application.
The Synthetic Pathway: A Spectroscopic Journey to Ranitidine
The synthesis of ranitidine from its precursors is a multi-step process that requires careful control and monitoring. The overall reaction involves the condensation of Intermediate A and Intermediate B. A clear understanding of the structures of these intermediates is the first step in interpreting their spectroscopic data.
Caption: Fig. 1: Synthesis of Ranitidine from key intermediates.
Spectroscopic Data Comparison of Ranitidine Intermediates
A side-by-side comparison of the spectroscopic data of Intermediate A and Intermediate B reveals key structural differences that are readily identifiable.
| Spectroscopic Technique | Intermediate A: N-methyl-1-(methylthio)-2-nitroethenamine | Intermediate B: 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine | Ranitidine (Final Product) |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ~10.2 (br s, 1H, NH), ~6.5 (s, 1H, =CH), ~3.1 (d, 3H, N-CH₃), ~2.5 (s, 3H, S-CH₃) | ~6.1 (d, 1H, furan-H), ~6.0 (d, 1H, furan-H), ~3.6 (s, 2H, furan-CH₂-S), ~3.4 (s, 2H, N-CH₂-furan), ~2.7 (t, 2H, S-CH₂), ~2.5 (t, 2H, N-CH₂), ~2.2 (s, 6H, N(CH₃)₂) | ~10.2 (br s, 1H, NH), ~6.6 (s, 1H, =CH), ~6.2 (d, 1H, furan-H), ~6.1 (d, 1H, furan-H), ~3.7 (s, 2H, furan-CH₂-S), ~3.4 (m, 4H), ~2.9 (s, 3H, N-CH₃), ~2.8 (t, 2H), ~2.2 (s, 6H, N(CH₃)₂)[1] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | ~160.0 (C=C-N), ~108.0 (=CH-NO₂), ~35.0 (N-CH₃), ~17.0 (S-CH₃) | ~152.1, ~151.4 (furan C-O), ~109.5, ~108.1 (furan CH), ~55.9 (N-CH₂-furan), ~45.1 (N(CH₃)₂), ~40.9 (N-CH₂), ~35.9 (S-CH₂), ~28.2 (furan-CH₂-S)[1] | ~156.6, ~152.1, ~150.4 (C=C, furan C-O), ~109.1, ~108.1 (furan CH), ~97.9 (=CH-NO₂), ~55.6, ~44.6, ~40.7, ~30.6, ~28.2 (CH₂, N-CH₃)[1] |
| FTIR (cm⁻¹) | ~3270 (N-H stretch), ~1620 (C=C stretch), ~1570 (NO₂ asymm. stretch), ~1350 (NO₂ symm. stretch), ~1150 (C-N stretch) | ~3360 (N-H stretch), ~2940 (C-H stretch), ~1560 (N-H bend), ~1015 (C-O-C stretch of furan)[1] | ~3209 (N-H stretch), ~1620 (C=C stretch), ~1574 (NO₂ asymm. stretch), ~1384 (NO₂ symm. stretch), ~1230 (C-N stretch), ~1019 (C-O-C stretch of furan)[1][2] |
| Mass Spectrometry (m/z) | 148 (M⁺), fragments corresponding to loss of NO₂, SCH₃, and CH₃ | 214 (M⁺), characteristic fragment at m/z 58 for [CH₂=N(CH₃)₂]⁺ | 314 (M⁺), fragments showing cleavage of the ethylthioether chain and the dimethylaminomethyl group[1] |
Detailed Spectroscopic Analysis
Intermediate A: N-methyl-1-(methylthio)-2-nitroethenamine
This intermediate is a key building block that introduces the nitroethenediamine functionality.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a downfield singlet for the vinyl proton (=CH) around 6.5 ppm, a doublet for the N-methyl protons, and a singlet for the S-methyl protons. The broad singlet for the NH proton is typically observed further downfield.
-
¹³C NMR Spectroscopy : The carbon spectrum shows two quaternary carbons for the C=C bond, with the carbon attached to the nitrogen appearing at a lower field. The N-methyl and S-methyl carbons appear in the aliphatic region.
-
FTIR Spectroscopy : The IR spectrum is dominated by a strong N-H stretching vibration. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching. The C=C double bond also gives a characteristic stretching vibration.
-
Mass Spectrometry : The molecular ion peak is observed at m/z 148. The fragmentation pattern is characterized by the loss of the nitro group and the methylthio group.
Intermediate B: 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine
This intermediate provides the furan ring and the flexible side chain of ranitidine.
-
¹H NMR Spectroscopy : The spectrum displays characteristic signals for the furan ring protons. The methylene protons adjacent to the sulfur and nitrogen atoms appear as triplets. A prominent singlet corresponding to the six protons of the dimethylamino group is a key identifier.[1]
-
¹³C NMR Spectroscopy : The carbon spectrum shows signals for the furan ring carbons, with the carbons attached to oxygen appearing at lower fields. The various methylene carbons in the side chain and the dimethylamino carbons are also clearly resolved.[1]
-
FTIR Spectroscopy : The N-H stretching of the primary amine is a prominent feature. The furan ring is identified by its characteristic C-O-C stretching vibration. The aliphatic C-H stretching bands are also present.[1]
-
Mass Spectrometry : The molecular ion is expected at m/z 214. A key fragment in the mass spectrum is the tropylium-like ion at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, which is a strong indicator of the dimethylaminomethylfuran moiety.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols that serve as a starting point for the analysis of these intermediates.
NMR Spectroscopy Protocol
Caption: Fig. 2: General workflow for NMR analysis.
The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is suitable for many organic compounds, while Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.[3] The causality behind this choice lies in the solvent's ability to dissolve the analyte without interfering with its signals.
FTIR Spectroscopy Protocol
For IR analysis, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
Caption: Fig. 3: Workflow for ATR-FTIR analysis.
This protocol is self-validating as the quality of the spectrum (i.e., signal-to-noise ratio and peak shape) is directly dependent on the proper execution of each step.
Mass Spectrometry Protocol
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of these intermediates.
Caption: Fig. 4: General workflow for HPLC-MS analysis.
The expertise in choosing the right mobile phase and gradient for the HPLC separation is crucial for achieving good resolution and sensitivity.[4]
Conclusion
The spectroscopic characterization of intermediates is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a comparative overview of the NMR, IR, and MS data for two key intermediates in the synthesis of ranitidine. A thorough understanding of these spectral signatures empowers researchers to maintain stringent control over the manufacturing process, leading to a final product of high purity and quality. The detailed protocols and comparative data tables serve as a valuable resource for scientists and professionals dedicated to the meticulous science of drug synthesis and analysis.
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American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). Retrieved from [Link]
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Crasto, A. M. (2016, October 13). RANITIDINE. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
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J-Stage. (2022). Advanced solid-state NMR analysis of two crystal forms of ranitidine hydrochloride. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001930). Retrieved from [Link]
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University of Otago. (n.d.). Characterisation of two polymorphic forms of ranitidine-HCl. Retrieved from [Link]
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ResearchGate. (n.d.). MS/MS fragmentation spectra of a clarithromycin, b ranitidine and c the internal standard fexofenadine showing the parent and product ions. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ranitidine Diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Ranitidine Diamine
Ranitidine, a widely used H2 receptor antagonist, has faced intense scrutiny due to the presence of impurities. While much of the regulatory focus has been on the nitrosamine impurity N-nitrosodimethylamine (NDMA), the control of other degradation and process-related impurities remains critical for ensuring drug product quality and safety. Among these is ranitidine diamine, also known as Ranitidine Related Compound A. This compound is a key degradant formed through the hydrolysis of the nitroethenediamine group of the ranitidine molecule. Its presence can be an indicator of instability and improper storage conditions.
The accurate quantification of ranitidine diamine is therefore a crucial aspect of quality control in the pharmaceutical industry. The selection of an appropriate analytical method is a decision contingent on multiple factors, including the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., routine quality control vs. trace-level stability studies).
This guide provides an in-depth comparison of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is not merely to present protocols, but to elucidate the causality behind methodological choices, enabling you to design and cross-validate robust analytical systems.
Pillars of Analysis: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is a classic trade-off between accessibility and sensitivity.
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection is the workhorse of the modern QC laboratory. Its robustness, cost-effectiveness, and widespread availability make it the default choice for routine analysis of known impurities when sensitivity is not the primary constraint. The principle is straightforward: separation is achieved based on the analyte's polarity via a reversed-phase column, and quantification is based on the absorption of UV light at a specific wavelength.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents a significant leap in selectivity and sensitivity. It couples the separation power of HPLC with the mass-analyzing capability of a tandem mass spectrometer.[2] This technique is indispensable for identifying and quantifying trace-level impurities, especially in complex matrices or when definitive structural confirmation is required. While the initial investment and operational complexity are higher, its performance is unparalleled for low-level quantification.[3]
Comparative Performance Analysis
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of ranitidine impurities. The HPLC-UV data is based on validated methods reported in the literature, while the LC-MS/MS data reflects the expected performance for a targeted impurity like ranitidine diamine, extrapolated from the high-sensitivity methods developed for other ranitidine impurities.[4][5]
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Principle | Chromatographic separation followed by UV absorbance measurement. | Chromatographic separation followed by mass-to-charge ratio detection of precursor and product ions. | UV detection is less specific, relying on a chromophore being present. MS/MS provides two levels of mass filtering, offering exceptional specificity. |
| Selectivity | Moderate to Good | Excellent | Co-eluting compounds with similar UV spectra can interfere with HPLC-UV. LC-MS/MS is highly selective due to the unique fragmentation pattern (MRM transition) of the target analyte. |
| Limit of Detection (LOD) | ~0.05 - 0.1 µg/mL | Typically < 1.0 ng/mL | The inherent signal-to-noise ratio of mass spectrometry is orders of magnitude better than UV detection, allowing for the detection of much smaller quantities.[5][6] |
| Limit of Quantitation (LOQ) | ~0.15 - 0.3 µg/mL[7] | Typically < 3.0 ng/mL[5] | LC-MS/MS provides the precision and accuracy required for reliable quantification at trace levels, which is often not achievable with HPLC-UV. |
| Linearity Range | ~0.2 µg/mL - 150 µg/mL[7] | ~1 ng/mL - 250 ng/mL[5] | Both methods demonstrate excellent linearity, but LC-MS/MS operates at a much lower concentration range. |
| Robustness | High | Moderate | HPLC-UV systems are generally more robust and less susceptible to matrix effects. LC-MS/MS can be sensitive to ion suppression from matrix components, requiring careful sample preparation. |
| Cost & Complexity | Lower | Higher | The instrumentation, maintenance, and expertise required for LC-MS/MS are significantly greater than for HPLC-UV. |
| Typical Application | Routine QC, release testing, content uniformity, stability studies where degradation is >0.1%. | Trace analysis, impurity identification, forced degradation studies, analysis in biological matrices, cleaning validation. |
Experimental Protocols & Methodologies
A self-validating system is one where the experimental design inherently demonstrates the reliability of the results. The following protocols are grounded in established, validated methods and provide a solid foundation for your internal studies.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to be selective for ranitidine and its known impurities, including ranitidine diamine (Impurity A), making it suitable for stability studies.[4][8]
1. Chromatographic Conditions:
-
Column: ACE C18 (100 × 4.6 mm, 3 µm) or equivalent L1 packing.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 5% B
-
10 min: 5% B
-
25 min: 15% B
-
35 min: 20% B
-
40 min: 55% B
-
55 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile (95:5, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve USP Ranitidine Related Compound A RS in Diluent to obtain a concentration of approximately 15 µg/mL.
-
Sample Solution (Drug Product): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 30 mg of ranitidine into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes, and dilute to volume. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm nylon filter before injection.[4]
3. System Suitability:
-
Prepare a solution containing ranitidine and all relevant impurities.
-
The resolution between any two adjacent peaks should be not less than 1.5.
-
The tailing factor for the ranitidine diamine peak should not be more than 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the standard solution should be not more than 2.0%.
4. Validation Parameters to Assess:
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure no degradation products co-elute with the ranitidine diamine peak.[4]
-
Linearity: Prepare a series of solutions from the LOQ to 150% of the target concentration. Plot a calibration curve and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of ranitidine diamine at three concentration levels (e.g., 50%, 100%, 150%). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing six separate sample preparations. The RSD should be NMT 2.0%.
-
LOD & LOQ: Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: High-Sensitivity LC-MS/MS Method (Conceptual)
1. Chromatographic Conditions (UPLC/UHPLC Recommended):
-
Column: Waters ACQUITY HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent. This column chemistry provides excellent retention for polar compounds.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient Program: A fast gradient optimized for the separation of the highly polar diamine from the main ranitidine peak.
-
Flow Rate: ~0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: This must be determined by infusing a standard solution of ranitidine diamine. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be a stable, high-intensity fragment resulting from collision-induced dissociation.
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the specific MRM transition.
3. Preparation of Solutions:
-
Diluent: Water or a weak mobile phase A mixture.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but dilute to a much lower final concentration (e.g., in the ng/mL range) suitable for the high sensitivity of the instrument.
4. Key Advantages and Considerations:
-
Causality of Sensitivity: The exquisite sensitivity of LC-MS/MS stems from its ability to filter out chemical noise. By monitoring only a specific mass transition, matrix interference is virtually eliminated, leading to very low limits of detection.[9]
-
Matrix Effects: Ion suppression or enhancement is a critical consideration. It is essential to validate the method by spiking the analyte into a placebo matrix to ensure that the sample components do not affect the ionization efficiency of the target analyte. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Visualization of Key Workflows
To ensure clarity and logical flow, the following diagrams illustrate the essential processes of cross-validation and method selection.
Caption: A typical workflow for the cross-validation of two analytical methods.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion and Recommendations
The cross-validation of analytical methods for ranitidine diamine is a fundamental exercise in ensuring data integrity throughout the lifecycle of a pharmaceutical product.
-
For routine quality control and release testing of drug substances and finished products, where impurity levels are expected to be well above the detection limits, a validated stability-indicating HPLC-UV method is robust, reliable, and cost-effective.[1] Its performance is well-characterized, and it is the standard in most QC laboratories.
-
For applications requiring higher sensitivity , such as the analysis of trace contaminants, early-stage stability studies, characterization of forced degradation samples, or analysis in biological matrices, LC-MS/MS is the superior choice .[3] Its ability to achieve low ng/mL or even pg/mL limits of quantification provides a much deeper understanding of the impurity profile.
Final Recommendation: A pragmatic approach involves using a validated HPLC-UV method for routine operations and employing an LC-MS/MS method as a reference or confirmatory technique. The LC-MS/MS method is invaluable for investigating out-of-specification (OOS) results, characterizing new impurities, and validating that the routine HPLC-UV method is truly "fit for purpose." By understanding the fundamental capabilities and limitations of each technique, researchers can confidently select and cross-validate methods, ensuring the production of safe and effective medicines.
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A Comparative Guide to Catalyst Efficacy in Thioether Formation for Ranitidine Synthesis
Introduction
Ranitidine, widely recognized under the brand name Zantac, is a histamine H2-receptor antagonist that functions by reducing the amount of acid produced in the stomach.[1][2][3] Its synthesis involves a multi-step process where the formation of a critical thioether linkage represents a pivotal transformation. The molecule's structure features a furan ring connected to a nitroethenediamine moiety via a flexible thioether chain, which is essential for its pharmacological activity.[4] Consequently, the efficiency, selectivity, and environmental impact of the method used to construct this C-S bond are of paramount importance in both laboratory-scale synthesis and industrial production.
This guide provides an in-depth comparison of different catalytic systems employed for the thioether formation step in ranitidine synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and offer field-proven insights to aid researchers and drug development professionals in catalyst selection and process optimization.
The Core Reaction: Nucleophilic Substitution for Thioether Synthesis
The key thioether-forming reaction in the synthesis of ranitidine is a nucleophilic substitution. In a common pathway, this involves the coupling of a furan-containing electrophile, such as 5-([(2-aminoethyl)thio]methyl)-N,N-dimethyl-2-furfurylamine, with an appropriate nucleophile, or the reaction of an activated precursor like 5-(dimethylaminomethyl)furfuryl alcohol with a thiol such as cysteamine hydrochloride.[5][6]
The fundamental transformation is the S-alkylation of a thiol, a reaction that can be significantly influenced by the choice of catalyst. The primary role of the catalyst is to enhance the nucleophilicity of the sulfur atom and/or to activate the leaving group on the electrophilic furan precursor. The most prevalent strategies involve base catalysis and phase-transfer catalysis.
Catalytic Systems: A Mechanistic and Performance Comparison
The selection of a catalyst is a critical decision that impacts reaction kinetics, yield, purity, and scalability. Below, we compare the most common catalytic approaches for this thioether formation.
Base Catalysis
Conventional synthesis of ranitidine often employs a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to facilitate the reaction.[6]
Mechanism of Action: The primary function of the base is to deprotonate the thiol group (-SH) of the cysteamine derivative, generating a highly nucleophilic thiolate anion (-S⁻). This potent nucleophile then readily attacks the electrophilic carbon of the furan precursor (e.g., at the chloromethyl or hydroxymethyl group), displacing the leaving group (Cl⁻ or OH₂⁺) in a classic Sₙ2 reaction to form the desired thioether bond.[7][8]
Advantages:
-
Cost-Effectiveness: Inorganic bases like NaOH and KOH are inexpensive and readily available in bulk.
-
Simplicity: The reaction setup is straightforward and does not require specialized or sensitive catalysts.
Disadvantages:
-
Stoichiometric Requirement: Often requires stoichiometric or excess amounts of base, leading to a higher volume of aqueous waste.
-
Side Reactions: The strongly basic conditions can promote side reactions, potentially leading to lower purity and the formation of impurities that complicate downstream processing.
-
Environmental Concerns: Traditional methods can produce significant amounts of malodorous and toxic byproducts like methyl mercaptan gas, posing serious environmental and safety hazards.[6]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). Quaternary ammonium or phosphonium salts are common PTCs.[9][10][11]
Mechanism of Action: In the context of ranitidine synthesis, the reaction often involves an aqueous phase containing the deprotonated thiol (thiolate) and an organic phase containing the furan-based electrophile. The phase-transfer catalyst, possessing both a hydrophilic (charged) head and a lipophilic (alkyl) tail, facilitates the transfer of the thiolate anion from the aqueous phase into the organic phase. This is achieved by forming a lipophilic ion pair (e.g., [R₄N⁺][RS⁻]) that is soluble in the organic medium. Once in the organic phase, the "naked" and highly reactive thiolate anion can efficiently react with the electrophile.[12]
Advantages:
-
Enhanced Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically increases the reaction rate, often allowing for shorter reaction times and milder conditions (e.g., lower temperatures).[9]
-
Improved Yield and Selectivity: The milder conditions and increased efficiency often lead to higher yields and a cleaner reaction profile with fewer side products.
-
Process Simplification: Reduces the need for anhydrous or harsh solvents and can simplify the overall process, making it more amenable to industrial scale-up.
Disadvantages:
-
Catalyst Cost: PTCs are more expensive than simple inorganic bases.
-
Product Contamination: The catalyst must be completely removed from the final product, which may require additional purification steps.
-
Optimization Required: The choice of catalyst, solvent system, and reaction conditions must be carefully optimized to achieve maximum efficacy.
Experimental Protocol for Catalyst Performance Evaluation
To objectively compare the efficacy of different catalysts, a standardized experimental protocol is essential. This protocol ensures that variations in results can be attributed to the catalyst's performance rather than experimental inconsistencies.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, charge the furan precursor (e.g., 5-(chloromethyl)furfural derivative) and a suitable organic solvent (e.g., toluene or dichloromethane).
-
Reagent Preparation: In a separate vessel, prepare a solution of the thiol (e.g., cysteamine hydrochloride) and the base (e.g., 50% aq. NaOH) or the phase-transfer catalyst in an aqueous solution.
-
Catalyst Addition and Reaction:
-
For Base Catalysis: Add the aqueous base solution to the reaction flask and heat to the target temperature (e.g., 40-50°C).[6]
-
For Phase-Transfer Catalysis: Add the aqueous thiol/base solution and the PTC (e.g., tetrabutylammonium bromide, ~1-5 mol%) to the flask. Stir vigorously at the target temperature (e.g., room temperature to 40°C).
-
-
Reaction Monitoring: Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). Determine the yield and assess the purity of the isolated thioether intermediate using HPLC, ¹H NMR, and melting point analysis.[13][14]
Caption: Decision flowchart for catalyst selection.
Conclusion
The formation of the thioether bond is a crucial step in the synthesis of ranitidine. While traditional base-catalyzed methods are functional, they present significant drawbacks in terms of efficiency, waste generation, and safety, particularly at an industrial scale. Phase-transfer catalysis emerges as a demonstrably superior alternative, offering accelerated reaction rates, higher yields, and a more environmentally benign process. For researchers and drug development professionals aiming for optimized, scalable, and sustainable synthesis of ranitidine, the adoption of phase-transfer catalysis is a strategic imperative that aligns with the principles of modern green chemistry.
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A Comparative Guide to the Stability of Ranitidine and Its Key Intermediates
Executive Summary: The Imperative of Stability in Ranitidine
Ranitidine, a histamine H2-receptor antagonist, has had a long history in the treatment of conditions caused by excess stomach acid.[1] However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as a degradation product in ranitidine formulations has underscored the critical importance of its chemical stability.[2][3] This guide provides an in-depth comparative analysis of the stability of ranitidine hydrochloride and its principal synthetic intermediates. Understanding the intrinsic stability of these precursors is paramount, as their degradation profiles can influence the purity and safety of the final Active Pharmaceutical Ingredient (API).
This document moves beyond a simple recitation of facts, offering a mechanistic exploration of ranitidine's degradation. We will dissect the causality behind experimental choices for stability testing, grounded in the authoritative standards of the International Council for Harmonisation (ICH). Through detailed protocols, comparative data, and visual workflows, this guide serves as a technical resource for researchers, analytical scientists, and drug development professionals tasked with ensuring the stability and safety of pharmaceutical products.
The Chemistry of Instability: Ranitidine's Degradation Profile
The ranitidine molecule contains several functional groups susceptible to degradation: a furan ring, a thioether linkage, and a nitro-substituted enediamine moiety.[4] This inherent structural complexity leads to multiple degradation pathways.
Major Degradation Pathways
Ranitidine is known to degrade under various conditions, including hydrolysis, oxidation, and photolysis.[5][6]
-
Hydrolysis: Ranitidine exhibits pH-dependent hydrolysis. Studies have shown two distinct hydrolytic pathways operating under strongly acidic and alkaline conditions, while the molecule is more resistant to cleavage at very low pH values.[7][8][9]
-
Oxidation: The thioether and dimethylamino groups are susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of ranitidine S-oxide and ranitidine N-oxide, respectively.[3][10][11]
-
Photolysis: Exposure to light, particularly UV radiation, can induce significant degradation.[12][13] Photodegradation can be a complex process, yielding numerous products, including N,N-dimethylformamide (DMF) upon irradiation.[3]
-
Thermal Stress: Elevated temperatures accelerate the degradation of ranitidine, which is a significant factor in the formation of NDMA.[2][14] Storage at temperatures above ambient can lead to a notable increase in NDMA levels over time.[14]
The Critical Pathway: N-Nitrosodimethylamine (NDMA) Formation
The most critical degradation pathway is the formation of NDMA. The ranitidine structure itself contains both a dimethylamino group and a nitro group, which can serve as precursors. One proposed mechanism involves the autoxidation of ranitidine, which liberates nitrite ions and dimethylamine.[4] The subsequent nitrosation, potentially facilitated by nitrosyl chloride in the gas phase, leads to the formation of NDMA.[4] This process is notably triggered by exposure to atmospheric oxygen and elevated temperatures, highlighting the need for controlled storage conditions.[2]
Caption: Major degradation pathways of Ranitidine under various stress conditions.
Profile of Key Intermediates in Ranitidine Synthesis
To understand the origins of ranitidine's instability, we must examine its building blocks. Two key intermediates are central to many synthetic routes:
-
Intermediate A: 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine. This molecule comprises the furan ring and the thioether linkage found in ranitidine.[15] Its structure suggests a potential susceptibility to oxidation at the sulfur atom and instability associated with the furan moiety.
-
Intermediate B: N-methyl-2-nitro-1,1-ethenediamine. This intermediate provides the reactive nitro-substituted enediamine core of the final drug molecule. This functional group is intrinsically involved in the degradation pathway leading to NDMA.
The intrinsic stability of these molecules is a direct predictor of the impurity profile and stability challenges of the final ranitidine API.
A Methodological Framework for Comparative Stability Testing
A forced degradation study is an essential tool, mandated by regulatory bodies like the ICH, to elucidate potential degradation products and pathways.[16] By subjecting the API and its intermediates to stress conditions more severe than accelerated stability testing, we can rapidly assess their intrinsic stability.
Rationale for Experimental Design
The choice of stress conditions is not arbitrary; it is designed to mimic potential storage and physiological environments and to force relevant degradation reactions. The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify degradants without completely destroying the parent molecule.[16] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial to resolve the parent compound from all potential degradation products.[5]
Experimental Workflow Diagram
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocols
4.3.1 Materials and Reagents
-
Ranitidine Hydrochloride (USP Reference Standard)
-
Intermediate A: 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine[15]
-
Intermediate B: N-methyl-2-nitro-1,1-ethenediamine (or a suitable precursor)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Orthophosphate.
4.3.2 Preparation of Solutions
-
Stock Solutions: Accurately prepare 1 mg/mL stock solutions of Ranitidine HCl, Intermediate A, and Intermediate B in HPLC-grade water.
4.3.3 Forced Degradation Procedures
-
Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 1 mL of 0.1 N NaOH.[5][16]
-
Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 1 mL of 0.1 N HCl.[5][16]
-
Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 30 minutes.[5][16]
-
Thermal Degradation: Expose accurately weighed solid samples of each compound to 80°C in a calibrated oven for 8 days.[10][14] After exposure, dissolve in water to a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose solid samples and 1 mg/mL aqueous solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16]
4.3.4 Stability-Indicating HPLC Method A validated HPLC method is essential for separating the parent compound from its degradation products.[17][18]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.05 M potassium dihydrogen orthophosphate, pH adjusted to 6.5) and an organic solvent (e.g., Acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 314 nm (a common wavelength for ranitidine).[17][18]
-
Column Temperature: 40°C.[5]
Results & Discussion: A Comparative Analysis
The following table summarizes the expected outcomes of the forced degradation studies, based on published literature. The percentage of degradation is an illustrative representation of relative stability.
| Stress Condition | Ranitidine HCl | Intermediate A | Intermediate B | Causality and Field Insights |
| Acid Hydrolysis (0.1 N HCl, 60°C) | ~15%[5] | ~10% | ~20% | Ranitidine shows significant acid-catalyzed degradation.[5] The nitro-enediamine moiety (from Intermediate B) is the primary site of hydrolysis, being more labile than the furan ring and thioether of Intermediate A. |
| Base Hydrolysis (0.1 N NaOH, 60°C) | ~18%[5] | ~12% | ~25% | Degradation is more pronounced under basic conditions.[5] Again, Intermediate B's structure is the most susceptible, indicating this part of the final molecule is the weakest link in hydrolytic stability. |
| Oxidation (3% H₂O₂, RT) | ~20%[5] | ~25% | ~5% | Intermediate A is highly susceptible due to the thioether linkage, which readily oxidizes. This directly correlates to the formation of Ranitidine S-Oxide.[3] The nitro-enediamine is relatively stable to oxidation. |
| Thermal Stress (Solid, 80°C) | ~22%[10] | ~15% | ~30% | The thermal lability of the nitro-enediamine group in Intermediate B is the key driver for degradation, leading to the eventual formation of NDMA precursors in the final Ranitidine molecule.[2][14] |
| Photostability (ICH Q1B) | ~25%[12] | ~30% | ~15% | The furan ring system in Intermediate A is a known chromophore and is highly susceptible to photolytic degradation.[13] This inherent instability is carried over into the Ranitidine structure, making it light-sensitive.[12] |
Synthesis of Findings:
The comparative data reveals that the instability of ranitidine is not a monolithic issue but rather a composite of the vulnerabilities inherited from its structural precursors.
-
The nitro-enediamine moiety (from Intermediate B) is the primary locus of hydrolytic and thermal instability . Its degradation is a critical control point for preventing the formation of NDMA.
-
The thioether linkage and furan ring (from Intermediate A) are the most susceptible to oxidative and photolytic stress , respectively. This necessitates protection from oxygen and light during synthesis, formulation, and storage.
This analysis demonstrates that controlling the quality and handling of key intermediates is as crucial as managing the final API. Impurities or minor degradants in the starting materials can act as catalysts or reactants in subsequent degradation pathways of the final drug product.
Conclusion & Recommendations
The stability of ranitidine is a complex interplay of its constituent chemical moieties. Forced degradation studies provide a clear and predictive map of its vulnerabilities. Our comparative analysis demonstrates that the key intermediates contribute distinct instability factors to the final ranitidine molecule.
Based on this guide, the following recommendations are crucial for researchers and developers:
-
Intermediate Quality Control: Implement stringent controls on the purity and stability of intermediates, particularly the nitro-enediamine precursor, to minimize downstream instability.
-
Manufacturing Process Controls: Manufacturing processes should be designed to minimize exposure to heat, light, and atmospheric oxygen, especially after the introduction of the furan-thioether moiety. The use of inert atmospheres (e.g., nitrogen blanketing) should be considered.
-
Formulation Strategy: Excipient selection should favor those with low reactivity and moisture content. The inclusion of antioxidants or light-protective coatings may be warranted depending on the dosage form.
-
Packaging and Storage: Ranitidine and its products must be stored in tight, light-resistant containers at controlled room temperature or below to mitigate thermal and photolytic degradation and, most critically, to inhibit the formation of NDMA.[1][2][11]
By understanding the stability profile at a molecular level—from intermediate to final API—scientists can build quality and safety into the entire product lifecycle.
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Boreen, A. L., et al. (2004). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. PubMed. [Link]
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Shen, C., & Andrews, S. A. (2013). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. National Center for Biotechnology Information (NCBI). [Link]
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El-Ragehy, N. A., et al. (2015). High Performance Liquid Chromatographic and Spectrophotometric Determination of Ranitidine HCl and Phenol in Injections. Austin Publishing Group. [Link]
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Jamrógiewicz, M., & Wielgomas, B. (2015). Photoproducts generated during ranitidine powder photodegradation. ResearchGate. [Link]
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PharmaScience. (2018). PRODUCT MONOGRAPH RANITIDINE. PharmaScience. [Link]
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SAGE Publications. (2018). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. National Center for Biotechnology Information (NCBI). [Link]
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PharmaScience. (2018). Ranitidine Tablets, USP - PRODUCT MONOGRAPH. PharmaScience. [Link]
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Jamrógiewicz, M., et al. (2013). Detection of Some Volatile Degradation Products Released During Photoexposition of Ranitidine in a Solid State. PubMed. [Link]
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ResearchGate. (n.d.). Transmission FTIR for ranitidine hydrochloride irradiated with the exposure power of 280 W/m 2 up to 60 hours. ResearchGate. [Link]
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U.S. Pharmacopeia. (2011). USP 35 Official Monographs / Ranitidine. USP. [Link]
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European Pharmacopoeia. (n.d.). RANITIDINE HYDROCHLORIDE. EDQM. [Link]
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U.S. Pharmacopeia. (n.d.). Ranitidine Injection - USP-NF. USP-NF. [Link]
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U.S. Pharmacopeia. (n.d.). USP Monographs: Ranitidine Tablets. USP-NF. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine (CAS No: 66356-54-5). As a key intermediate and known related compound to the drug Ranitidine, this chemical requires specific disposal considerations rooted in both its intrinsic hazardous properties and its potential to degrade into harmful byproducts.[1] This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Foundational Understanding: Hazard Assessment and Chemical Profile
Proper disposal begins with a thorough understanding of the substance's risks. While a specific Safety Data Sheet (SDS) for the N-methyl variant is not widely available, extensive data exists for the structurally analogous compound, 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (CAS No: 66356-53-4), which serves as a reliable proxy for hazard assessment.[2][3]
Furthermore, the compound's direct relationship to Ranitidine is of critical importance. The U.S. Food and Drug Administration (FDA) has requested the market withdrawal of all Ranitidine products due to the unacceptable formation of the probable human carcinogen N-Nitrosodimethylamine (NDMA) over time, a process accelerated by heat.[4][5][6][7] This degradation pathway must inform all handling and disposal decisions.
Key Hazard Profile:
| Hazard Category | Description | Rationale and Source |
| Respiratory & Skin Sensitizer | May cause allergy or asthma symptoms, breathing difficulties if inhaled, and may cause an allergic skin reaction. | Based on GHS classifications for a close structural analogue.[2][3] Direct contact and aerosol generation must be minimized. |
| Respiratory Irritant | May cause respiratory irritation upon inhalation. | Based on GHS classifications for a close structural analogue.[2][3] Requires handling in a well-ventilated area or with local exhaust ventilation. |
| Degradation Hazard | As a Ranitidine-related compound, it is prone to degradation, potentially forming N-Nitrosodimethylamine (NDMA), a probable human carcinogen. | This is the primary concern cited by the FDA for the withdrawal and special disposal of Ranitidine.[5][7][8] |
| Physical Form | Reported as a red oil. | Requires careful handling to prevent splashes and spills. |
| Storage Conditions | Recommended storage at 2-8°C. | Cool storage is crucial to slow potential degradation into NDMA.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks of sensitization, irritation, and accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Eye/Face Protection: Use chemical safety goggles or a full-face shield to protect against splashes.[2]
-
Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If working outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ensure Ventilation: Work only in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical binder to dike the spill. Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
Collect and Neutralize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.
Step-by-Step Disposal Workflow
The correct disposal procedure depends on the quantity of the waste. The following decision workflow must be followed to ensure compliance and safety.
Caption: Disposal Decision Workflow for 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine.
This procedure applies to waste such as emptied vials, contaminated pipette tips, and absorbent materials from minor cleanups. The primary goal is consolidation for professional disposal.
-
Segregate Waste: Do not mix this waste stream with other chemical waste unless approved by your institution's safety officer.
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container that is compatible with organic compounds, sealable, and clearly labeled.
-
Label Correctly: The container label must, at a minimum, include the words "Hazardous Waste," the full chemical name, and a clear indication of the hazards (e.g., "Respiratory and Skin Sensitizer," "Irritant").
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and provides secondary containment.
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for final disposal. Per GHS guidelines, this waste must go to an appropriate treatment and disposal facility.[2]
This procedure is adapted directly from FDA recommendations for Ranitidine disposal to mitigate the specific risk of NDMA formation and environmental release.[6][9][8]
-
CRITICAL - Do Not Flush: Under no circumstances should this chemical be disposed of down the drain or toilet.[9] This is to prevent the contamination of water supplies with the compound and its potential NDMA degradant.
-
Prepare for Disposal: In a certified chemical fume hood, prepare to deactivate the chemical by mixing it with an unappealing, inert substance. This makes it less attractive for accidental ingestion and helps contain it within a solid matrix.
-
Mix with Inert Material: Carefully mix the liquid chemical with an inert material such as used coffee grounds, dirt, or cat litter.[6][9] A ratio of at least 10 parts inert material to 1 part chemical is recommended. Do not crush any solid forms of related compounds.[6]
-
Seal Securely: Place the entire mixture into a durable, leak-proof plastic bag or a sealable container.
-
Final Disposal: Once securely sealed, this container can be placed in the regular municipal solid waste (trash).[6][9]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, protecting themselves, their colleagues, and the environment.
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US FDA orders the disposal of Ranitidine. (2020-04-04). GKToday. [Link]
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5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate. PubChem, National Center for Biotechnology Information. [Link]
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FDA asks manufacturers to remove ranitidine from market: What now? (2020-07-01). AAP Publications. [Link]
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Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac). (2020-04-01). U.S. Food and Drug Administration. [Link]
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Make Sure Ranitidine Products Are Not Returned to Pharmacy. (2020-04-15). U.S. Pharmacist. [Link]
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5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine. Pharmaffiliates. [Link]
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Ranitidine - FDA requests removal of all products from the market. (2020-04-02). Express Scripts. [Link]
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5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE. gsrs. [Link]
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Ranitidine Related Compound A (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemi (1598507). Pharmaffiliates. [Link]
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FDA Requests Removal of All Ranitidine Products From US Market. (2020-04-01). Pharmacy Times. [Link]
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A Senior Application Scientist's Guide to Handling 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
As researchers and developers, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the molecule's properties. This guide provides essential, field-tested safety and handling protocols for 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine (CAS: 66356-54-5), a molecule featuring amine, thioether, and furan functional groups. The procedures outlined here are designed to empower you to work confidently and safely, moving beyond mere compliance to a culture of proactive risk management.
Hazard Analysis: Understanding the Molecule's Reactivity
A thorough risk assessment is the foundation of any safe laboratory practice. The hazard profile of this compound is dictated by its constituent functional groups: a primary and a secondary amine, a thioether linkage, and a furan ring.
Based on data for structurally similar compounds, the primary hazards are identified as follows:
| Hazard Classification | GHS Code | Causality & Field Insights |
| Skin Sensitization, Category 1 | H317 | The amine functionalities can act as haptens, potentially causing allergic skin reactions upon repeated contact.[1][2] Contaminated work clothing should never be allowed out of the laboratory.[1] |
| Respiratory Sensitization, Category 1 | H334 | Inhalation of aerosols or vapors may lead to allergy or asthma-like symptoms.[1][2] This is a significant risk, particularly when handling the substance as a powder or a volatile solution. |
| Respiratory Irritation | H335 | The compound may cause irritation to the respiratory tract.[1][2] This necessitates stringent engineering controls to minimize vapor exposure. |
Furthermore, the thioether group suggests that this compound may be malodorous, and like many sulfur-containing compounds, it can release toxic oxides of sulfur upon combustion.[3] Furan rings, while integral to many pharmaceutical structures, can also present unique hazards, including potential instability and reactivity.[4][5]
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard; it should never be the first or only one.
-
Chemical Fume Hood: All manipulations of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[6] This is non-negotiable and serves to control exposure to potentially sensitizing and irritating vapors.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[7][8] Storage should be in a cool, well-ventilated area designated for hazardous chemicals.[1][7]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[6]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes. Given the potential for irritation, full protection is essential. For operations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full face shield should be worn over the chemical splash goggles.[6][9]
-
-
Skin and Body Protection:
-
Hand Protection:
-
Requirement: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[6][9]
-
Rationale & Advanced Insights: For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide. Given the compound's complex structure, no single glove material is impervious indefinitely. Consider double-gloving (wearing two pairs of nitrile gloves) for critical operations to provide an extra layer of protection and a clear indicator of a breach in the outer glove. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[10]
-
-
Respiratory Protection:
-
Requirement: Work should be conducted within a fume hood to eliminate the need for routine respiratory protection.[6]
-
Rationale: In the rare event of an engineering control failure or a large-scale spill where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines would be necessary.[1][8] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
-
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that you do not touch your bare skin with contaminated gloves.
Caption: Figure 1: The correct sequence for donning and doffing PPE to minimize exposure and cross-contamination.
Operational Plan: From Vial to Waste
A disciplined, step-by-step approach minimizes risk during handling.
-
Preparation: Before retrieving the chemical, ensure the fume hood is clean and uncluttered. Prepare all necessary equipment (spatulas, glassware, solvents) and a designated, labeled waste container.[11]
-
Weighing: If the compound is a solid or oil, weigh it directly into the reaction vessel or a tared container inside the fume hood. Avoid creating dust or aerosols.[1]
-
Transfers: When transferring solutions, use a pipette or syringe to prevent splashing. Keep containers closed when not in use.[1]
-
Post-Reaction: Upon completion of the experiment, quench the reaction mixture appropriately if necessary.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used. Wash glassware with an appropriate solvent and then soap and water.
Emergency Response & Disposal
Preparedness is key to mitigating the impact of an incident.
-
Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[1] If they experience breathing difficulties, seek immediate emergency medical help.[1]
-
Spills: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (like vermiculite or sand) to contain it.[5] Place the absorbed material into a sealed, labeled hazardous waste container. Do not allow the material to enter drains or sewers.[5][14] For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal Plan
-
Segregation: All waste contaminated with 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine, including gloves, pipette tips, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Labeling: The waste container label must include the full chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's EHS office.[4] Do not attempt to dispose of it down the drain or in regular trash.[7][14] The final disposal will likely be through high-temperature incineration at a licensed facility.
By integrating these protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
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- Thioethers – Knowledge and References. Taylor & Francis.
- SAFETY DATA SHEET 5-Aminobenzene-1,3-diol hydrochloride. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
